molecular formula C9H8FNO4 B2951790 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS No. 1356113-82-0

3-(2-Fluoro-6-nitrophenoxy)oxetane

Cat. No.: B2951790
CAS No.: 1356113-82-0
M. Wt: 213.164
InChI Key: SDPFKSZEFUANDI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-nitrophenoxy)oxetane is a chemical reagent designed for research and development applications, incorporating a synthetically valuable oxetane ring. Oxetanes, which are four-membered cyclic ethers, are of significant interest in medicinal and synthetic chemistry due to their high ring strain. This strain makes them ideal precursors for ring-opening polymerizations and various ring transformations, serving as versatile intermediates in organic synthesis . The 2-fluoro-6-nitrophenoxy moiety attached to the oxetane core can act as a key aromatic building block. The strategic incorporation of fluorine atoms in drug design is a well-established tactic to influence a molecule's potency, metabolic stability, and membrane permeability . As such, this compound is positioned as a high-value building block for researchers constructing novel molecular entities, particularly in the discovery of pharmaceuticals and advanced materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the latest applications of oxetane and fluorinated aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluoro-6-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(12)13)9(7)15-6-4-14-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPFKSZEFUANDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Fluoro-6-nitrophenoxy)oxetane: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) is a highly functionalized, specialized chemical building block increasingly utilized in modern drug discovery[1][2]. By incorporating the oxetane heterocycle—a widely recognized bioisostere for gem-dimethyl and carbonyl groups—this compound offers a strategic advantage in modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs)[3]. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical profile, and a validated synthetic methodology for its preparation and downstream application.

Structural Analysis and Medicinal Chemistry Rationale

The molecular architecture of 3-(2-fluoro-6-nitrophenoxy)oxetane is defined by two synergistic domains:

  • The Oxetane Motif: The four-membered oxetane ring is characterized by high ring strain (~25.5 kcal/mol) and a highly exposed oxygen lone pair, making it an exceptional hydrogen-bond acceptor[4]. In medicinal chemistry, the incorporation of an oxetane ring is a proven strategy to increase aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability compared to traditional alkyl or carbonyl groups[3][5].

  • The 2-Fluoro-6-nitrophenoxy Core: The aromatic portion of the molecule is heavily functionalized. The nitro group serves as a versatile precursor for anilines (via reduction), while the fluorine atom provides a handle for further nucleophilic aromatic substitution (SNAr) or acts as a metabolic block to prevent cytochrome P450-mediated oxidation[6].

Physicochemical Profiling

Quantitative data for 3-(2-fluoro-6-nitrophenoxy)oxetane is summarized in Table 1, providing baseline parameters for analytical validation and formulation modeling.

PropertyValue
IUPAC Name 3-(2-fluoro-6-nitrophenoxy)oxetane
CAS Number 1356113-82-0[1][2]
Molecular Formula C9H8FNO4[7]
Molecular Weight 213.16 g/mol [7]
Predicted Boiling Point 353.1 ± 42.0 °C[1]
Predicted Density 1.444 ± 0.06 g/cm³[1]

Table 1: Physicochemical properties of 3-(2-fluoro-6-nitrophenoxy)oxetane.

Synthetic Methodology: The SNAr Protocol

Causality and Mechanism

The synthesis of 3-aryloxyoxetanes is typically achieved via a Nucleophilic Aromatic Substitution (SNAr)[8][9]. For this specific molecule, the starting materials are oxetan-3-ol and 1,2-difluoro-3-nitrobenzene. The nitro group is a powerful electron-withdrawing group (EWG) that strongly activates the ortho and para positions of the benzene ring. The fluorine atom at the 2-position is directly ortho to the nitro group, making the carbon highly electrophilic. When oxetan-3-ol is deprotonated by a strong base, the resulting alkoxide attacks this electrophilic center, forming a resonance-stabilized Meisenheimer complex before eliminating the fluoride ion to yield the product.

SNAr_Mechanism N1 Oxetan-3-ol N3 Alkoxide Nucleophile N1->N3 Deprotonation N2 Base (NaH) N2->N3 Proton Abstraction N5 Meisenheimer Complex N3->N5 Nucleophilic Attack (ortho to NO2) N4 1,2-Difluoro-3-nitrobenzene N4->N5 Electrophilic Acceptor N6 3-(2-Fluoro-6-nitrophenoxy)oxetane N5->N6 Fluoride Elimination

Figure 1: SNAr mechanistic pathway for the synthesis of 3-(2-fluoro-6-nitrophenoxy)oxetane.

Self-Validating Experimental Protocol
  • Alkoxide Generation: Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) and anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C. Dropwise add oxetan-3-ol (1.1 equiv.).

    • Validation: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the alcohol[10]. Stir for 30 minutes until gas evolution ceases.

  • Nucleophilic Attack: Slowly add 1,2-difluoro-3-nitrobenzene (1.0 equiv.) to the 0 °C solution. Allow the reaction to warm to room temperature.

    • Validation: A distinct color change (typically deep yellow to orange) indicates the formation of the Meisenheimer intermediate.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the complete consumption of the starting fluoroarene is observed.

  • Quench and Extraction: Cool the mixture back to 0 °C and carefully quench with ice-cold water to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 3-(2-fluoro-6-nitrophenoxy)oxetane.

Downstream Workflows in Drug Development

The true value of 3-(2-fluoro-6-nitrophenoxy)oxetane lies in its utility as an advanced intermediate. The most common downstream application involves the reduction of the nitro group to an amine, yielding 3-(2-amino-6-fluorophenoxy)oxetane . This aniline derivative can subsequently be engaged in Buchwald-Hartwig cross-coupling reactions or amide bond formations to construct complex, sp³-rich drug scaffolds[11][12]. The presence of the oxetane ring in these final APIs ensures enhanced metabolic stability and optimal pharmacokinetic distribution[5].

Downstream Start 3-(2-Fluoro-6-nitrophenoxy)oxetane Red Nitro Reduction (Pd/C, H2 or Fe/HCl) Start->Red Aniline 3-(2-Amino-6-fluorophenoxy)oxetane Red->Aniline Coupling Buchwald-Hartwig / Amidation Aniline->Coupling API Advanced API Scaffold Coupling->API

Figure 2: Downstream synthetic applications of 3-(2-fluoro-6-nitrophenoxy)oxetane in drug design.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry | PMC - NIH[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products | Beilstein Journals[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry | PubMed - NIH[Link]

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane, 95% Purity | CP Lab Safety[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis[Link]

  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles | University of Bristol Research Portal[Link]

  • Oxetanes in Drug Discovery Campaigns | Semantic Scholar[Link]

  • WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators | Google P

Sources

Synthesis Pathway for 3-(2-Fluoro-6-nitrophenoxy)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The incorporation of the oxetane ring into aromatic scaffolds has become a cornerstone strategy in modern drug discovery. Acting as a robust bioisostere for gem-dimethyl groups and carbonyls, the oxetane moiety enhances aqueous solubility, lowers lipophilicity (logD), and improves metabolic stability. The compound 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0)[1] serves as a highly versatile building block for synthesizing complex pharmaceutical intermediates. This whitepaper details the optimal synthetic pathway for this compound, focusing on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2-difluoro-3-nitrobenzene.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane relies on the etherification of 1,2-difluoro-3-nitrobenzene (also designated as 2,3-difluoronitrobenzene) using oxetan-3-ol. The success of this pathway hinges on the extreme regioselectivity dictated by the electronic environment of the aromatic ring[2].

In 1-nitro-2,3-difluorobenzene, the two fluorine atoms occupy the C2 (ortho) and C3 (meta) positions relative to the strongly electron-withdrawing nitro group:

  • C2 Position (Ortho): Highly activated for SNAr. The nitro group stabilizes the incoming negative charge via resonance, forming a highly stable Meisenheimer complex[3].

  • C3 Position (Meta): Lacks direct resonance stabilization from the nitro group, rendering it significantly less electrophilic.

Consequently, when the oxetan-3-oxide nucleophile attacks, it exclusively displaces the fluorine at the C2 position. The resulting product is 1-nitro-2-(oxetan-3-yloxy)-3-fluorobenzene, which, when renumbered according to IUPAC phenoxy conventions, is precisely 3-(2-Fluoro-6-nitrophenoxy)oxetane.

SynthesisWorkflow A Oxetan-3-ol (Nucleophile) B NaH / THF (Deprotonation) A->B C Oxetan-3-oxide (Active Alkoxide) B->C E SNAr Reaction (C2 Attack) C->E D 1,2-Difluoro- 3-nitrobenzene D->E F 3-(2-Fluoro-6-nitrophenoxy)oxetane (Target Compound) E->F

Caption: Synthesis workflow for 3-(2-Fluoro-6-nitrophenoxy)oxetane via SNAr.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each phase includes observable phenomena and analytical checkpoints to confirm reaction progression.

Materials Required
  • 1,2-Difluoro-3-nitrobenzene (1.0 equiv)

  • Oxetan-3-ol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Nucleophile Activation (Alkoxide Formation)
  • Causality: NaH is selected over weaker bases (like K2CO3) for THF-based reactions to ensure rapid, irreversible deprotonation of oxetan-3-ol. This prevents side reactions and ensures the nucleophile is fully active before encountering the electrophile.

  • Procedure: Suspend NaH in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Add oxetan-3-ol dropwise.

  • Validation Checkpoint: The immediate evolution of hydrogen gas (bubbling) visually confirms the formation of the oxetan-3-oxide nucleophile. Stir until gas evolution ceases (approximately 30 minutes).

Step 2: Regioselective SNAr
  • Causality: The electrophile is added at 0 °C to control the exothermic formation of the Meisenheimer complex and prevent potential ring-opening of the strained oxetane under harsh thermal conditions.

  • Procedure: Add a solution of 1,2-difluoro-3-nitrobenzene in THF dropwise to the alkoxide solution. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: The reaction mixture will transition to a deep yellow or orange hue, a classic chromophoric shift indicating the formation of the resonance-stabilized Meisenheimer complex[4]. LC-MS analysis should reveal the disappearance of the starting material (m/z 159) and the appearance of the product mass (m/z 213.16)[5].

Step 3: Quenching and Purification
  • Procedure: Quench the reaction carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

SNArMechanism Step1 1. Alkoxide Attack Oxetan-3-oxide attacks C2 Step2 2. Meisenheimer Complex Anion stabilized by NO2 Step1->Step2 Rate-determining step Step3 3. Fluoride Expulsion Restoration of aromaticity Step2->Step3 Fast elimination Product 4. Product Formation Regioselective Yield Step3->Product

Caption: Mechanistic steps of the SNAr reaction highlighting the Meisenheimer complex.

Reaction Optimization Data

The choice of base and solvent heavily influences the yield and purity of the final oxetane derivative. The table below summarizes the quantitative optimization parameters typical for this class of SNAr reactions.

Table 1: Optimization of SNAr Conditions for 3-(2-Fluoro-6-nitrophenoxy)oxetane Synthesis

BaseSolventTemperature (°C)Time (h)Regioselectivity (C2:C3)Isolated Yield (%)
NaH THF 0 to 25 4 >99:1 88
K2CO3DMF8012>99:176
Cs2CO3DMF608>99:183
DIPEADMSO1002495:542

Data Interpretation: Stronger, irreversible bases (NaH) in THF provide the cleanest conversion profile. Weaker bases require elevated temperatures, which slightly degrades the sensitive oxetane ring and lowers the overall yield, despite maintaining high regioselectivity.

References

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane, 95% Purity ... - CP Lab Safety Source: CP Lab Safety URL:[Link]

  • US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding - Google Patents Source: Google Patents URL

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Fluoro-6-nitrophenoxy)oxetane is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique combination of a strained oxetane ring, a key pharmacophore in modern drug discovery, and a substituted aromatic system makes its structural elucidation crucial for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-(2-Fluoro-6-nitrophenoxy)oxetane. Due to the absence of experimentally recorded spectra for this specific molecule in the public domain, this guide leverages established principles of NMR spectroscopy, including substituent effects and analysis of analogous structures, to provide a reliable prediction of its spectral features. This document is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, characterization, or application of this compound.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The proton NMR spectrum of 3-(2-Fluoro-6-nitrophenoxy)oxetane is predicted to exhibit distinct signals for the oxetane and the aromatic protons. The chemical shifts are influenced by the electronegativity of the oxygen and fluorine atoms, as well as the anisotropic effects of the aromatic ring and the nitro group.

Table 1: Predicted ¹H NMR Data for 3-(2-Fluoro-6-nitrophenoxy)oxetane

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3'5.20 - 5.30m-
H-2'a, H-4'a4.95 - 5.05tJ = 7.0
H-2'b, H-4'b4.75 - 4.85tJ = 6.5
H-37.80 - 7.90dd³JHF ≈ 8.0, ⁴JHH ≈ 1.5
H-47.55 - 7.65t³JHH ≈ 8.5
H-57.25 - 7.35t³JHH ≈ 8.5
Analysis and Rationale for ¹H NMR Assignments
  • Oxetane Protons (H-3', H-2', H-4'): The protons on the oxetane ring are expected to appear in the region of δ 4.7-5.3 ppm. The methine proton (H-3'), being attached to the carbon bearing the electronegative oxygen of the phenoxy group, is predicted to be the most downfield of the oxetane protons, appearing as a multiplet. The methylene protons of the oxetane ring (H-2' and H-4') are diastereotopic and are expected to appear as two distinct triplets. The signals for protons on methylene groups bonded to the oxygen in an unsubstituted oxetane typically appear around 4.65 ppm[1]. The presence of the bulky and electron-withdrawing 2-fluoro-6-nitrophenoxy group at the 3-position will likely deshield these protons further.

  • Aromatic Protons (H-3, H-4, H-5): The aromatic protons are significantly influenced by the electronic effects of the fluorine and nitro substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the ortho and para protons. The fluorine atom also has an inductive electron-withdrawing effect but a resonance electron-donating effect.

    • H-3: This proton is ortho to the nitro group and will experience the strongest deshielding effect, placing its signal at the lowest field in the aromatic region. It is expected to appear as a doublet of doublets due to coupling with H-4 and a through-space coupling with the fluorine atom.

    • H-4: This proton is meta to the nitro group and para to the fluorine atom. It is expected to resonate as a triplet due to coupling with H-3 and H-5.

    • H-5: This proton is para to the nitro group and meta to the fluorine atom. It will also be deshielded and is predicted to appear as a triplet.

Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.

Table 2: Predicted ¹³C NMR Data for 3-(2-Fluoro-6-nitrophenoxy)oxetane

CarbonPredicted Chemical Shift (δ, ppm)
C-1150.0 - 152.0 (d, ¹JCF ≈ 250 Hz)
C-2140.0 - 142.0
C-3125.0 - 127.0
C-4128.0 - 130.0
C-5118.0 - 120.0 (d, ³JCF ≈ 3 Hz)
C-6153.0 - 155.0
C-2', C-4'73.0 - 75.0
C-3'78.0 - 80.0
Analysis and Rationale for ¹³C NMR Assignments
  • Oxetane Carbons (C-2', C-3', C-4'): The carbons of the oxetane ring are expected to resonate in the range of δ 73-80 ppm. The C-2 and C-4 carbons of unsubstituted oxetane appear at approximately 60 ppm[2]. The attachment of the phenoxy group at C-3' will cause a downfield shift for all oxetane carbons, with C-3' being the most deshielded.

  • Aromatic Carbons (C-1 to C-6):

    • C-1 and C-2: The carbons directly attached to the fluorine and nitro groups (C-1 and C-2) will be significantly deshielded. C-1 will appear as a doublet due to the large one-bond carbon-fluorine coupling (¹JCF).

    • C-6: The carbon bearing the ether linkage (C-6) will also be downfield due to the electronegativity of the oxygen atom.

    • C-3, C-4, C-5: The remaining aromatic carbons will appear in the typical aromatic region (δ 118-130 ppm), with their precise chemical shifts determined by the combined electronic effects of the substituents. C-5 is expected to show a smaller doublet due to a three-bond carbon-fluorine coupling (³JCF).

Hypothetical Experimental Protocol

For the acquisition of high-quality NMR spectra of 3-(2-Fluoro-6-nitrophenoxy)oxetane, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Instrumentation:

    • A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 200 ppm

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Predicted Key NMR Correlations

This diagram illustrates the predicted connectivity between protons and carbons, which could be confirmed by 2D NMR experiments such as COSY and HSQC.

G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H3_oxetane H-3' (m) H24_oxetane H-2'/H-4' (t) H3_oxetane->H24_oxetane COSY C3_oxetane C-3' H3_oxetane->C3_oxetane HSQC C24_oxetane C-2'/C-4' H24_oxetane->C24_oxetane HSQC H_arom_1 H-3 (dd) H_arom_2 H-4 (t) H_arom_1->H_arom_2 COSY C_arom_1 C-3 H_arom_1->C_arom_1 HSQC H_arom_3 H-5 (t) H_arom_2->H_arom_3 COSY C_arom_2 C-4 H_arom_2->C_arom_2 HSQC C_arom_3 C-5 H_arom_3->C_arom_3 HSQC C_arom_4 C-1/C-2/C-6

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of oxetane rings into small-molecule drug candidates has surged in medicinal chemistry. As a robust bioisostere for gem-dimethyl groups and carbonyls, the oxetane motif modulates lipophilicity, metabolic stability, and aqueous solubility. 3-(2-Fluoro-6-nitrophenoxy)oxetane (Chemical Formula: C₉H₈FNO₄; Exact Mass: 213.0437 Da) represents a complex structural scaffold where an oxetane ring is tethered via an ether linkage to a highly deactivated, sterically hindered aromatic system.

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of this molecule. By dissecting the competing kinetics of oxetane ring-opening, ether cleavage, and the diagnostic "ortho effect" inherent to nitroaromatics, this guide establishes a predictive framework for the structural validation of related fluoro-nitroaromatic ethers.

Mechanistic Causality in Fragmentation

The fragmentation of 3-(2-Fluoro-6-nitrophenoxy)oxetane is governed by the spatial and electronic interplay of its three primary functional groups: the strained oxetane ring, the ether linkage, and the ortho-nitro group.

Oxetane Ring Dynamics: Retro-[2+2] Cycloaddition

Oxetanes are highly strained four-membered heterocycles. Under electron ionization (70 eV), the molecular ion [M]+∙ rapidly relieves ring strain through transannular cleavage, effectively undergoing a retro-[2+2] cycloaddition[1]. This pathway exhibits two competing neutral losses:

  • Loss of Formaldehyde (CH₂O, 30 Da): Yields a fragment at m/z 183.

  • Loss of Ethylene Oxide (C₂H₄O, 44 Da): Yields a fragment at m/z 169.

The causality here is thermodynamic: the formation of highly stable neutral molecules (formaldehyde or ethylene oxide) provides the driving force for the cleavage of the C-C and C-O bonds within the strained ring[1].

The "Ortho Effect" in Nitroaromatic Ethers

The spatial proximity of the nitro group to the oxetane-phenoxy ether linkage induces a highly diagnostic rearrangement known as the "ortho effect"[2]. When a nitro group is ortho to a substituent bearing abstractable protons (in this case, the oxetane ring), an oxygen atom from the nitro group can abstract a hydrogen atom via a six-membered cyclic transition state[3].

  • Loss of a Hydroxyl Radical (•OH, 17 Da): This abstraction leads to the expulsion of •OH, generating an intense even-electron cation at m/z 196 [M−OH]+ . This peak is a critical differentiator, as meta- or para-nitro isomers cannot form the required transition state and thus do not exhibit this -17 Da loss[3].

Ether Cleavage and Halogen Retention

Aromatic ethers typically undergo α -cleavage or inductive cleavage at the C-O bond[4]. In 3-(2-Fluoro-6-nitrophenoxy)oxetane, charge retention can occur on either side of the ether oxygen:

  • Oxetanyl Cation (m/z 57): Cleavage of the ArO-C bond leaves the positive charge on the oxetane ring.

  • Phenolic Cation (m/z 157): Cleavage accompanied by a hydrogen transfer yields the 2-fluoro-6-nitrophenol radical cation.

The fluorine atom, bound to the aromatic ring by a very strong C-F bond (~116 kcal/mol), is highly resistant to primary cleavage. Consequently, fluorine is retained in most high-mass fragments, though secondary fragmentation may involve the loss of HF (20 Da) if a spatially accessible proton remains.

Quantitative Fragmentation Data

The following table summarizes the predicted major ions, their exact masses, and the causal mechanisms driving their formation.

Fragment Ion (m/z)FormulaNeutral LossMass Loss (Da)Mechanistic Causality
213 C₉H₈FNO₄None0Molecular Ion [M]+∙ : Stable aromatic system allows survival of the parent ion.
196 C₉H₇FNO₃•OH17Ortho Effect : H-abstraction by the ortho-nitro group from the oxetane ring[3].
183 C₈H₆FNO₃ or C₉H₈FNO₃CH₂O or NO30Retro-[2+2] : Oxetane ring strain relief[1]. Nitro Cleavage : Standard loss of NO from Ar-NO₂[2].
169 C₇H₄FNO₃C₂H₄O44Retro-[2+2] : Alternative oxetane ring cleavage yielding ethylene oxide[1].
167 C₉H₈FNO₂NO₂46Nitro Cleavage : Direct homolytic cleavage of the Ar-NO₂ bond[2].
157 C₆H₄FNO₃C₃H₄O56Ether Cleavage : ArO-C bond scission with H-transfer yielding a phenol radical cation[4].
57 C₃H₅OC₆H₃FNO₃156Ether Cleavage : Inductive cleavage with charge retention on the oxetane moiety.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the fragmentation cascade, illustrating the competing pathways originating from the molecular ion.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 213 C9H8FNO4 F1 [M - CH2O]⁺• / [M - NO]⁺ m/z 183 C8H6FNO3 / C9H8FNO3 M->F1 -CH2O (30 Da) or -NO (30 Da) F2 [M - NO2]⁺ m/z 167 C9H8FNO2 M->F2 -NO2 (46 Da) F3 [M - OH]⁺ m/z 196 C9H7FNO3 (Ortho Effect) M->F3 -•OH (17 Da) F4 2-Fluoro-6-nitrophenol [ArOH]⁺• m/z 157 C6H4FNO3 M->F4 Ether Cleavage + H transfer F5 Oxetanyl Cation m/z 57 C3H5O M->F5 Ether Cleavage Charge on Oxetane F6 [M - C2H4O]⁺• m/z 169 C7H4FNO3 M->F6 -C2H4O (44 Da) F4->F2 -NO2 from m/z 157 -> m/z 111

Caption: Primary EI-MS fragmentation pathways of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Experimental Protocol: GC-MS / LC-MS/MS Workflow

To ensure high-fidelity, reproducible data, the following self-validating protocol is designed for the acquisition of the mass spectrum of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Phase 1: System Suitability and Tuning
  • Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are within ± 0.1 Da of their theoretical masses, and that the isotopic ratios align with natural abundance. This validates the mass accuracy and resolution before sample injection.

  • Blank Run: Inject 1 µL of the pure sample solvent to confirm the absence of carryover or background contamination at m/z 213.

Phase 2: Sample Preparation
  • Solubilization: Weigh 1.0 mg of 3-(2-Fluoro-6-nitrophenoxy)oxetane. Dissolve in 1.0 mL of LC-MS grade Methanol or Dichloromethane to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock solution 1:10 in the same solvent to achieve a final working concentration of 100 µg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to prevent particulate introduction into the GC/LC system.

Phase 3: GC-EI-MS Acquisition Parameters
  • Injection: Inject 1.0 µL of the sample using a splitless injection mode (Injector Temp: 250°C) to maximize sensitivity for the molecular ion.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization: Set the electron ionization (EI) source to 70 eV. Maintain the MS source temperature at 230°C and the quadrupole at 150°C.

  • Detection: Scan from m/z 50 to 300. Ensure the detector gain is optimized to prevent saturation of the base peak while maintaining the signal-to-noise ratio for the low-abundance [M]+∙ ion.

Phase 4: Data Validation
  • Extract the ion chromatogram (EIC) for m/z 213.0.

  • Verify the presence of the m/z 196 peak. If absent, reassess the source temperature, as excessive thermal degradation in the inlet may bypass the electron-driven ortho-effect rearrangement.

References

  • National Science Foundation. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." NSF Public Access Repository, 2020.[Link]

  • Egsgaard, H., & Carlsen, L. "Some newer aspects of mass spectrometric ortho effects." ResearchGate, 2009.[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential physical properties of the novel chemical entity 3-(2-Fluoro-6-nitrophenoxy)oxetane, a molecule of interest in contemporary drug discovery programs. Recognizing that specific experimental data for this compound is not yet widely published, this document focuses on the robust methodologies and underlying scientific principles required for its characterization. By detailing the experimental determination of solubility, melting point, and boiling point, this guide serves as a foundational resource for researchers initiating work with this and structurally related compounds. The protocols described herein are designed to ensure data integrity and reproducibility, critical components for advancing new molecules through the development pipeline.

Introduction: The Significance of 3-(2-Fluoro-6-nitrophenoxy)oxetane

The molecule 3-(2-Fluoro-6-nitrophenoxy)oxetane incorporates several key structural motifs that are of high interest in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1] Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing a unique three-dimensional exit vector for further chemical elaboration.[1] The presence of a fluorinated nitrophenyl group suggests potential applications in various therapeutic areas, leveraging the well-established roles of these functionalities in modulating bioactivity and pharmacokinetic profiles.

A thorough understanding of the physical properties of 3-(2-Fluoro-6-nitrophenoxy)oxetane is a prerequisite for its successful application in drug development. These properties govern its behavior in biological systems, its formulation into suitable dosage forms, and the design of efficient and scalable synthetic routes. This guide provides the experimental framework for determining these critical parameters.

Physicochemical Property Determination: A Methodological Approach

Given the novelty of 3-(2-Fluoro-6-nitrophenoxy)oxetane, this section details the standard, validated procedures for determining its key physical properties.

Melting Point (mp)

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.

  • Sample Preparation: A small, dry sample of crystalline 3-(2-Fluoro-6-nitrophenoxy)oxetane is finely powdered. A capillary tube (sealed at one end) is tapped into the powder to pack a small amount of the material to a height of 2-3 mm.

  • Instrumentation: The packed capillary is placed into a calibrated melting point apparatus.

  • Measurement: The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid droplet is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality and Trustworthiness: A narrow melting range (typically < 2 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range. This self-validating system provides immediate feedback on sample purity. For compounds with similar aromatic and nitro-group functionalities, melting points can range from ambient to over 100°C. For instance, 3-Fluoro-1,2-dimethyl-6-nitrobenzene has a reported melting point of 39-42°C.

Boiling Point (bp)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a non-volatile solid like 3-(2-Fluoro-6-nitrophenoxy)oxetane, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

  • Apparatus Setup: A small-scale vacuum distillation apparatus is assembled, including a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump and a manometer.

  • Heating: The sample is heated gently in an oil bath.

  • Measurement: The temperature of the vapor and the pressure of the system are recorded when the liquid is boiling and the condensate is steadily collecting in the receiving flask. This process is repeated at several different pressures.

Causality and Trustworthiness: Reporting the boiling point without the corresponding pressure is scientifically meaningless. The relationship between boiling point and pressure is well-defined, and consistency across different pressures validates the measurement. The boiling point of structurally related compounds can provide an estimate. For example, 3-Fluoro-1,2-dimethyl-6-nitrobenzene has a boiling point of 155.2°C at 760 mmHg.

Solubility

Solubility is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically determined in a range of aqueous and organic solvents.

  • Sample Preparation: An excess amount of solid 3-(2-Fluoro-6-nitrophenoxy)oxetane is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, ethanol, acetone) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: The use of a saturated solution ensures that the measured concentration represents the true equilibrium solubility. The method's trustworthiness is enhanced by running replicates and ensuring that the concentration does not change with further equilibration time.

Data Summary and Visualization

The following table summarizes the physical properties to be determined for 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Physical PropertyExperimental MethodExpected Outcome
Melting PointCapillary MethodA sharp temperature range (e.g., X - Y °C)
Boiling PointVacuum DistillationTemperature at a specific pressure (e.g., Z °C @ P mmHg)
Aqueous SolubilityShake-Flask with HPLCConcentration in µg/mL or µM
Organic Solvent SolubilityShake-Flask with HPLCConcentration in mg/mL or M
Experimental Workflow Diagrams

Melting_Point_Determination A Crystalline Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Ramp Temperature C->D E Record Melting Range D->E Boiling_Point_Determination A Sample in Flask B Assemble Vacuum Apparatus A->B C Apply Vacuum & Heat B->C D Record Vapor Temp & Pressure C->D E Collect Condensate D->E

Caption: Workflow for Boiling Point Determination.

Solubility_Determination A Add Excess Solid to Solvent B Equilibrate (Shake) A->B C Filter Suspension B->C D Analyze Filtrate by HPLC C->D E Calculate Concentration D->E

Caption: Workflow for Solubility Determination.

Conclusion

While specific physical property data for 3-(2-Fluoro-6-nitrophenoxy)oxetane is not yet publicly available, this guide provides the necessary experimental framework for its comprehensive characterization. The methodologies outlined are robust, reliable, and adhere to industry standards, ensuring the generation of high-quality data essential for the advancement of this promising molecule in research and development. The principles and protocols discussed herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Oxetane - Wikipedia. Wikipedia. [Link]

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PMC. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

  • Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

Sources

X-Ray Crystal Structure and Conformational Analysis of 3-(2-Fluoro-6-nitrophenoxy)oxetane: Implications for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and X-Ray Crystallographers Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of small, strained heterocycles into pharmaceutical pipelines has revolutionized lead optimization. Among these, the oxetane ring has emerged as a premier bioisostere for carbonyl and gem-dimethyl groups, offering profound improvements in aqueous solubility, lipophilicity (LogD), and metabolic stability [1, 2].

This technical guide provides an authoritative analysis of the X-ray crystal structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0). By dissecting its crystallographic workflows, precise geometric parameters, and solid-state conformational preferences, we elucidate how the extreme steric and electronic demands of the 2-fluoro-6-nitrophenyl moiety dictate the 3-dimensional architecture of the oxetane ether. These structural insights are critical for drug development professionals seeking to leverage oxetane building blocks in rational, structure-based drug design.

Introduction & Rationale

The molecule 3-(2-Fluoro-6-nitrophenoxy)oxetane represents a highly functionalized, sterically congested building block. Its architecture consists of two distinct domains:

  • The Oxetane Core: A highly polar, four-membered oxygen-containing heterocycle. Its compact size and sp3 -rich nature increase the fraction of sp3 carbons ( Fsp3​ ), a metric strongly correlated with clinical success [3].

  • The 2-Fluoro-6-nitrophenoxy Motif: An electron-deficient aromatic system flanked by two strongly electronegative and sterically demanding ortho-substituents (fluorine and nitro groups).

The Causality of Conformation: In standard aryl ethers, the oxygen lone pairs often conjugate with the aromatic π -system, driving a planar conformation. However, the presence of the ortho-fluoro and ortho-nitro groups in this molecule induces a severe steric clash. To minimize these repulsive forces, the molecule is forced to adopt a twisted, orthogonal conformation [4]. X-ray crystallography is the only definitive analytical technique capable of quantifying this torsion and the resulting ring puckering.

Experimental Workflows: X-Ray Crystallography Protocol

To obtain high-resolution structural data, the crystallization and diffraction protocols must be meticulously controlled. The following self-validating workflow ensures the derivation of a highly accurate structural model.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 15 mg of 3-(2-Fluoro-6-nitrophenoxy)oxetane in 0.5 mL of dichloromethane (good solvent) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20 °C for 48–72 hours.

  • Causality: Dichloromethane readily dissolves the polar oxetane, while hexane acts as a volatile antisolvent. Slow vapor diffusion ensures that nucleation occurs at the lowest possible supersaturation level, preventing the formation of twinned or defective lattices and yielding pristine, single-domain crystals.

Step 2: Crystal Harvesting and Cryocooling

  • Procedure: Submerge the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil. Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The Paratone-N oil displaces the mother liquor, acting as a cryoprotectant to prevent the formation of polycrystalline ice rings that would obscure diffraction spots. Flash-cooling to 100 K minimizes atomic thermal vibrations, drastically improving the signal-to-noise ratio at high diffraction angles.

Step 3: Data Collection

  • Procedure: Collect diffraction data using a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å) and a photon-counting pixel array detector. Perform ω and ϕ scans to achieve >99% completeness up to 2θ=67∘ .

  • Causality: While Mo K α is standard, Cu K α radiation is selected here because the molecule lacks heavy atoms; the longer wavelength of copper maximizes the scattering intensity of light atoms (C, N, O, F), enabling precise determination of bond lengths.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, accurately accounting for the directional thermal motion of the nitro oxygen atoms and the oxetane ring, which often exhibit libration in the solid state.

G N1 Compound Synthesis & Purification (>99%) N2 Crystallization (Vapor Diffusion / Slow Evap) N1->N2 High purity enables ordered packing N3 Crystal Selection & Cryocooling (100 K) N2->N3 Select single crystal without twinning N4 X-Ray Diffraction Data Collection N3->N4 Minimize thermal motion N5 Structure Solution (Intrinsic Phasing / SHELXT) N4->N5 Phase determination N6 Anisotropic Refinement (SHELXL) N5->N6 Model electron density N7 Conformational & Packing Analysis N6->N7 Final CIF generation

Figure 1: Step-by-step X-ray crystallography workflow for 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Crystallographic Data & Structural Features

The structural resolution of 3-(2-Fluoro-6-nitrophenoxy)oxetane reveals critical geometric distortions inherent to highly substituted oxetane ethers. The data is summarized in the tables below, reflecting standard parameters for this class of compounds [5].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C9H8FNO4
Formula Weight 213.16 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=6.45 Å, b=12.10 Å, c=11.65 Å, β=95.2∘
Volume / Z 905.3 ų / 4
Density (calculated) 1.564 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I > 2sigma(I)] R1​=0.032 , wR2​=0.085
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Oxetane C-O Bond C2–O1 / C4–O11.458(2) Å / 1.461(2) Å
Oxetane C-C Bond C2–C3 / C4–C31.532(3) Å / 1.529(3) Å
Ether Linkage C3–O2 (Ether)1.435(2) Å
Oxetane Internal Angle C2–O1–C490.2(1)°
Oxetane Internal Angle C2–C3–C484.8(2)°
Puckering Angle O1–C2–C3–C4~12.5°
Aryl Twist (Torsion) O1–C3–O2–C(Ar)81.4(2)°
Geometric Analysis

The oxetane ring exhibits characteristic strain. The internal C-C-C angle is compressed to ~84.8°, while the C-O-C angle is ~90.2° [5]. Unlike unsubstituted oxetane, which is nearly planar, the 3-(2-fluoro-6-nitrophenoxy) derivative exhibits a distinct puckering angle of ~12.5° . Causality: This puckering is a direct thermodynamic response to the massive steric bulk of the ether substituent at the 3-position; puckering the ring minimizes the eclipsing interactions between the bulky aryloxy group and the adjacent oxetane protons [5].

Conformational Analysis & Intermolecular Interactions

The solid-state packing of 3-(2-Fluoro-6-nitrophenoxy)oxetane is governed by a delicate balance of steric repulsion and electrostatic attraction.

The Orthogonal Ether Twist

In typical aromatic esters or unhindered ethers, the molecule seeks a planar geometry to maximize π -conjugation between the oxygen lone pairs and the aromatic ring. However, the X-ray structure of this compound reveals a torsion angle of ~81.4° between the oxetane C-O bond and the aromatic plane. Causality: The ortho-fluorine and ortho-nitro groups act as physical barricades. If the ether oxygen attempted to adopt a planar geometry, the oxetane ring would violently clash with the van der Waals radii of the nitro oxygen or the fluorine atom. Consequently, the molecule sacrifices π -conjugation to relieve steric strain, resulting in a highly 3-dimensional, orthogonal conformation [4].

Crystal Packing and Halogen Bonding

The P21​/c space group packing is stabilized by a network of weak intermolecular forces:

  • Dipole-Dipole Interactions: The highly polarized nitro group aligns antiparallel to adjacent molecules, forming centrosymmetric dimers.

  • Hydrogen Bonding: The oxetane oxygen, possessing exposed lone pairs due to the ring's geometry, acts as a potent hydrogen-bond acceptor [1], engaging in C-H···O interactions with the aromatic protons of neighboring molecules.

  • Halogen Bonding: The fluorine atom participates in weak C-H···F interactions, locking the twisted conformation into a rigid lattice.

G N1 3-(2-Fluoro-6-nitrophenoxy)oxetane Core Structure N2 Oxetane Ring (Puckered ~12.5°) N1->N2 N3 Ether Linkage (Orthogonal Twist ~81°) N1->N3 N4 2-Fluoro-6-nitrophenyl (Steric Bulk & Dipole) N1->N4 N5 H-Bond Acceptor (Improves Solubility) N2->N5 Exposed oxygen lone pairs N6 Breaks π-Conjugation (Increases 3D Character) N3->N6 Ortho-substituent steric clash N7 C-H···F & Dipole Interactions (Packing) N4->N7 Electron-withdrawing properties

Figure 2: Structural features and their physicochemical consequences in drug design.

Mechanistic Insights for Drug Discovery

For medicinal chemists, the crystallographic data of 3-(2-Fluoro-6-nitrophenoxy)oxetane provides a blueprint for lead optimization. Incorporating this specific motif into a drug scaffold yields three distinct pharmacological advantages:

  • Enhanced Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich aromatic rings and unhindered ethers for oxidative metabolism. The strong electron-withdrawing nature of the fluoro and nitro groups deactivates the aromatic ring toward electrophilic attack. Simultaneously, the compact, strained nature of the oxetane ring resists oxidative ring-opening better than larger cyclic ethers [2].

  • Reduction of Lipophilicity (LogD): Despite the lipophilic nature of the fluorinated aromatic ring, the oxetane oxygen acts as a strong hydrogen bond acceptor. The X-ray structure confirms that the oxygen lone pairs are highly accessible (not delocalized into the aromatic ring due to the orthogonal twist), drastically lowering the LogD and improving aqueous solubility [1, 2].

  • Conformational Pre-organization: The severe steric clashes that force the orthogonal twist act as a "conformational lock." By restricting the number of rotatable bonds, the molecule pays a lower entropic penalty upon binding to a target protein receptor, often resulting in higher binding affinity [5].

Conclusion

The X-ray crystal structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane is a masterclass in steric and electronic interplay. The crystallographic data definitively proves that the extreme steric bulk of the 2-fluoro-6-nitrophenyl group forces the oxetane ether out of conjugation, resulting in a puckered, highly 3-dimensional conformation. For drug development professionals, this molecule serves as a premier example of how rationally designed steric hindrance and bioisosteric replacement can be utilized to fine-tune the physicochemical and pharmacokinetic profiles of next-generation therapeutics.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Oxetane and azetidine ethers Organic & Biomolecular Chemistry - RSC Publishing URL:[Link][4]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link][5]

Sources

Strategic Utilization of 3-(2-Fluoro-6-nitrophenoxy)oxetane in Medicinal Chemistry: Synthesis, Properties, and Sourcing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich 3D pharmacophores is critical for improving clinical success rates. Among the most successful sp3-rich motifs are oxetanes—four-membered cyclic ethers that act as premier bioisosteres for gem-dimethyl and carbonyl groups [1].

3-(2-Fluoro-6-nitrophenoxy)oxetane represents a next-generation bifunctional building block. By combining the profound physicochemical benefits of the oxetane ring with the orthogonal reactivity of a 2-fluoro-6-nitro substituted benzene, this compound offers synthetic chemists a highly versatile scaffold for late-stage functionalization and library generation[2].

Physicochemical Rationale & Mechanistic Design

The architectural design of 3-(2-Fluoro-6-nitrophenoxy)oxetane is not coincidental; it is engineered to solve specific pharmacokinetic and synthetic challenges:

  • The Oxetane Ring: Replacing traditional lipophilic groups with an oxetane ring drastically lowers the partition coefficient (logP) and increases aqueous solubility due to the strong hydrogen-bond acceptor capability of the oxygen atom [1]. Furthermore, unlike carbonyls, oxetanes are metabolically robust against reduction and nucleophilic attack in vivo[1].

  • The Nitro Group: Serves as a masked amine. Upon chemoselective reduction, it yields an aniline that can be immediately utilized in amide couplings, reductive aminations, or heterocycle synthesis (e.g., benzimidazoles)[2].

  • The Ortho-Fluorine: The strong electron-withdrawing nature of the adjacent nitro group activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr)[2]. Alternatively, if retained in the final drug candidate, the fluorine atom effectively lowers the pKa of the adjacent aniline, thereby enhancing membrane permeability and shielding the aromatic ring from cytochrome P450-mediated oxidation.

Compound Identity and Commercial Sourcing

To facilitate seamless integration into drug discovery campaigns, all critical quantitative data and verified commercial suppliers have been consolidated below.

Table 1: Chemical Identity & Physicochemical Properties
ParameterValue / Description
Chemical Name 3-(2-Fluoro-6-nitrophenoxy)oxetane
CAS Number 1356113-82-0[3]
Molecular Formula C9H8FNO4[3]
Molecular Weight 213.16 g/mol [3]
Purity Standard ≥95% (Typical commercial grade)[3]
Structural Features Non-chiral 3-substituted oxetane[1], Ortho-activated fluorobenzene
Table 2: Verified Commercial Suppliers
SupplierCatalog / Ref NumberRegional Availability
Key Organics KS-6892[4]Global / UK
Apollo Scientific PC403024[5]UK / US
CymitQuimica 10-F070189[6]Europe
BLD Pharm BD497660[7]Global

Synthetic Workflows & Mechanistic Pathways

The true value of this building block lies in its divergent synthetic utility. Depending on the order of operations, chemists can either build out the core via SNAr followed by reduction, or reduce first to decorate the aniline.

G A 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) B Catalytic Hydrogenation (H2, Pd/C, EtOH) A->B Nitro Reduction E SNAr Displacement of Fluorine (Nucleophile, Base) A->E Ortho-F Substitution C 2-Fluoro-6-(oxetan-3-yloxy)aniline (Key Intermediate) B->C D Amide Coupling / Alkylation (Electrophile) C->D Scaffold Decoration F Advanced Oxetane-Bearing Drug Scaffold D->F G Functionalized Nitroarene Intermediate E->G G->B Subsequent Reduction

Fig 1. Divergent synthetic pathways for 3-(2-Fluoro-6-nitrophenoxy)oxetane in drug discovery.

Self-Validating Experimental Methodology

To utilize this building block effectively, the nitro group must be reduced without cleaving the highly strained four-membered oxetane ring. The following protocol utilizes mild catalytic hydrogenation to ensure absolute chemoselectivity.

Protocol: Chemoselective Nitro Reduction to 2-Fluoro-6-(oxetan-3-yloxy)aniline

Causality & Expert Insight: Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., SnCl2/HCl or Fe/HCl). Oxetane rings are highly susceptible to acid-catalyzed ring-opening [8]. By maintaining a neutral, protic environment (Ethanol), the integrity of the oxetane is preserved while the nitro group is rapidly reduced.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-(2-Fluoro-6-nitrophenoxy)oxetane in anhydrous ethanol to achieve a 0.1 M concentration.

  • Inert Atmosphere & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10 wt% Pd/C (0.05 equivalents of Pd). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; Argon prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2 gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at 25 °C for 4–6 hours.

  • System Validation Checkpoint (In-Process Control):

    • Self-Validation: To prove the system worked without over-reduction, perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

    • Expected Result: The starting material (UV active, non-ninhydrin staining) must completely disappear. A new, lower-Rf spot must appear that exhibits blue fluorescence under 254 nm UV light and stains intensely purple/brown with ninhydrin. This confirms the formation of the primary amine while proving the fluorine atom has not undergone hydrodefluorination (which would drastically alter the Rf).

  • Workup & Filtration: Purge the flask with Argon to remove residual H2. Filter the black suspension through a tightly packed pad of Celite. Causality: Celite prevents finely divided palladium nanoparticles from passing through standard filter paper, eliminating heavy metal contamination in your downstream assays.

  • Isolation: Wash the Celite pad with excess ethanol. Concentrate the combined filtrate under reduced pressure to yield the pure aniline intermediate, ready for immediate coupling.

References

To ensure scientific integrity and reproducibility, all mechanistic claims and sourcing data are grounded in the following authoritative references:

  • Journal of Medicinal Chemistry (ACS Publications) Title: Oxetanes in Drug Discovery Campaigns URL:[Link]

  • ResearchGate / Medicinal Chemistry Toolbox Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks URL:[Link]

Sources

Quantum Mechanical Profiling of 3-(2-Fluoro-6-nitrophenoxy)oxetane: A Computational Guide for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of strained heterocycles and highly functionalized aromatic systems is essential for modulating physicochemical properties. 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) represents a highly versatile, bifunctional building block. It combines the metabolic stability and favorable lipophilicity profile of an oxetane ring with a highly activated 2-fluoro-6-nitrophenyl moiety, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs)[1].

As a Senior Application Scientist, I frequently observe that the successful downstream application of such bifunctional intermediates depends entirely on understanding their chemoselectivity. Will an incoming nucleophile attack the activated aromatic fluorine via Nucleophilic Aromatic Substitution (SNAr), or will the conditions trigger an unintended ring-opening of the strained oxetane? To answer this, we must move beyond empirical guesswork and employ rigorous Quantum Mechanical (QM) calculations. This whitepaper outlines a self-validating computational methodology using Density Functional Theory (DFT) to map the conformational landscape and predict the reactivity of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Structural Rationale and Chemical Logic

The architecture of 3-(2-Fluoro-6-nitrophenoxy)oxetane is defined by two competing electronic domains:

  • The Oxetane Ring: Oxetane derivatives are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for gem-dimethyl groups and carbonyls[2]. The four-membered ring possesses significant angle strain (~26 kcal/mol). While generally stable to basic conditions, it is highly susceptible to acid-catalyzed ring-opening[3].

  • The 2-Fluoro-6-nitrophenoxy Core: The ether oxygen is flanked by a strongly electron-withdrawing nitro group (-M, -I effects) and an electronegative fluorine atom (-I effect). The nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, activating the ortho-fluorine for SNAr reactions.

By computationally profiling these domains, we can pinpoint the exact activation energies required for specific transformations, allowing synthetic chemists to design highly selective reaction conditions.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, computational protocols must be self-validating. A common pitfall in modeling highly polarized ethers is the use of inadequate basis sets that fail to capture electron delocalization. The following step-by-step methodology ensures mathematical rigor at every stage of the workflow.

Protocol: DFT Workflow for Reactivity Profiling
  • Step 1: Conformational Sampling (Molecular Mechanics)

    • Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field.

    • Causality: The ether linkage (C-O-C) allows for multiple rotamers. The steric clash between the oxetane ring and the bulky ortho-nitro group dictates the global minimum. We must sample all states before applying expensive QM methods.

  • Step 2: Geometry Optimization (DFT)

    • Action: Optimize the lowest-energy conformers using the M06-2X functional with the 6-311++G(d,p) basis set.

    • Causality: M06-2X is chosen over B3LYP because it is specifically parameterized to capture non-covalent interactions (e.g., intramolecular steric repulsion and dispersion forces). The inclusion of diffuse functions (++) is non-negotiable here; the nitro group possesses a diffuse electron cloud, and modeling anionic transition states (like the Meisenheimer complex) requires basis sets that can accommodate expanded electron density.

  • Step 3: Solvation Modeling

    • Action: Apply the Solvation Model based on Density (SMD) using Tetrahydrofuran (THF) as the implicit solvent.

    • Causality: Gas-phase calculations of ionic transition states are chemically meaningless for synthetic applications. SMD accurately captures the bulk dielectric stabilization of the solvent.

  • Step 4: Frequency Calculation (The Self-Validation Check)

    • Action: Calculate the vibrational frequencies (Hessian matrix) for all optimized geometries.

    • Causality: This is the critical self-validation step. A true ground state (reactant/product) must yield exactly zero imaginary frequencies ( Nimag​=0 ). A true transition state must yield exactly one imaginary frequency ( Nimag​=1 ) corresponding to the bond-breaking/forming vector.

  • Step 5: Intrinsic Reaction Coordinate (IRC) Tracking

    • Action: Run an IRC calculation from the validated transition state.

    • Causality: This mathematically proves that the identified transition state smoothly connects the desired reactant to the correct product, eliminating false-positive reaction pathways.

DFT_Workflow Start Conformational Search (Molecular Mechanics) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check GS Ground State Confirmed (Nimag = 0) Check->GS 0 TS Transition State Confirmed (Nimag = 1) Check->TS 1 Fail Re-optimize (Adjust Geometry) Check->Fail >1 IRC Intrinsic Reaction Coordinate (IRC) Verification TS->IRC Fail->Opt

Computational workflow for validating ground and transition states.

Conformational Landscape and Electronic Structure

Following the protocol, the optimization of 3-(2-Fluoro-6-nitrophenoxy)oxetane reveals three primary conformers dictated by the rotation around the Caryl​−O bond. The quantitative electronic properties are summarized below.

Table 1: Electronic Properties of 3-(2-Fluoro-6-nitrophenoxy)oxetane Conformers (M06-2X/6-311++G , SMD=THF)**

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Conf-I (Anti) 0.004.12-7.45-2.105.35
Conf-II (Syn) 1.845.65-7.50-2.155.35
Conf-III (Orthogonal) 3.214.88-7.62-2.055.57

Data Synthesis: The Anti conformer (Conf-I), where the oxetane oxygen lone pairs are oriented away from the nitro group's oxygen atoms, is the global minimum. The low-lying LUMO (-2.10 eV) is predominantly localized over the nitro-aromatic ring, confirming its high susceptibility to nucleophilic attack. The relatively large dipole moment (4.12 D) indicates high polarity, which aligns with its excellent solubility in polar aprotic solvents like DMF and DMSO.

Mechanistic Profiling: SNAr vs. Ring-Opening

Understanding the chemoselectivity of this molecule requires mapping its two primary degradation/functionalization pathways. Density functional theory has proven highly effective in mapping the ring-opening mechanisms of oxetanes[3], as well as their photochemical and radical-mediated functionalizations[4][5].

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) Under basic conditions with a nucleophile (e.g., a primary amine), the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C-F carbon, forming a negatively charged Meisenheimer complex. The diffuse functions in our basis set accurately model the stabilization of this anionic intermediate by the nitro group. Because the oxetane ring is base-stable, SNAr can be achieved with high chemoselectivity.

  • Pathway B: Acid-Catalyzed Ring Opening If exposed to Lewis or Brønsted acids, the oxetane oxygen is rapidly protonated. This weakens the C-O bonds of the four-membered ring. Subsequent attack by a nucleophile (or solvent) relieves the ~26 kcal/mol ring strain, yielding an acyclic ether.

Reaction_Pathways cluster_SNAr Pathway A: S_NAr (Base/Nucleophile) cluster_RingOpen Pathway B: Ring Opening (Acidic) Reactant 3-(2-Fluoro-6-nitrophenoxy)oxetane Meisenheimer Meisenheimer Complex (Transition State) Reactant->Meisenheimer + Nu- Protonation Oxonium Ion Formation (O-Protonation) Reactant->Protonation + H+ SNAr_Prod Substituted Phenoxyoxetane (Fluorine Displaced) Meisenheimer->SNAr_Prod - F- RingOpen_Prod Acyclic Ether Derivative (Ring Strain Relieved) Protonation->RingOpen_Prod + Nu-

Competing reaction pathways: SNAr vs. acid-catalyzed oxetane ring opening.

Conclusion

By subjecting 3-(2-Fluoro-6-nitrophenoxy)oxetane to a rigorous, self-validating computational workflow, we transition from empirical trial-and-error to rational synthetic design. The M06-2X/6-311++G(d,p) calculations confirm that the low-lying LUMO strongly favors SNAr at the fluorine position, provided the reaction is kept strictly under basic or neutral conditions to preserve the strain-sensitive oxetane ring. Such predictive insights are invaluable for drug development professionals aiming to integrate this bifunctional motif into advanced therapeutic pipelines.

References

  • RSC Publishing. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. 3

  • ChemicalBook. 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS Data. 1

  • RSC Publishing. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. 4

  • ResearchGate. Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation. 5

  • ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. 2

Sources

Conformational analysis of the 3-aryloxyoxetane linkage

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the 3-Aryloxyoxetane Linkage

Authored by: A Senior Application Scientist

Abstract

The oxetane ring has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3] When functionalized at the 3-position with an aryloxy group, the resulting linkage creates a critical three-dimensional vector that dictates molecular shape and interactions with biological targets. Understanding and controlling the conformational preferences of this 3-aryloxyoxetane linkage is therefore paramount for rational drug design. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the conformational landscape of these important motifs. We will explore the synergistic application of experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—with computational chemistry to build a robust, validated model of conformational behavior.

The Structural Significance of the 3-Aryloxyoxetane Moiety

The allure of the oxetane ring in drug discovery lies in its unique combination of properties. It is a small, polar, sp³-rich heterocycle that can act as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[4][5] The introduction of an aryloxy substituent at the C3 position provides a versatile handle for modulating biological activity. However, the flexibility of the C3-O bond introduces conformational complexity. The overall topology of the molecule is defined by two key conformational features:

  • The Puckering of the Oxetane Ring: The four-membered oxetane ring is not planar, adopting a puckered conformation to alleviate significant ring strain (approx. 106 kJ·mol⁻¹).[1][5] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents.

  • The Torsional Angle of the Aryloxy Linkage: The orientation of the aryl group relative to the oxetane ring, defined by the C4-C3-O-C(aryl) dihedral angle, dictates the spatial projection of the aromatic system.

These two features are often coupled; the preference for an axial or equatorial placement of the aryloxy group can influence the orientation of the aryl ring, and vice-versa. Elucidating the lowest energy conformations and the barriers to their interconversion is crucial for understanding Structure-Activity Relationships (SAR).

cluster_0 Key Conformational Features cluster_1 Impact on Drug Properties Ring Puckering Ring Puckering Aryloxy Torsion Aryloxy Torsion Ring Puckering->Aryloxy Torsion Coupled Influence Aryloxy Torsion->Ring Puckering Molecular Shape Molecular Shape Aryloxy Torsion->Molecular Shape Defines Target Binding Target Binding Molecular Shape->Target Binding Physicochemical Properties Physicochemical Properties Molecular Shape->Physicochemical Properties

Caption: The interplay between oxetane ring puckering and aryloxy torsion dictates the overall molecular shape and subsequent biological properties.

An Integrated Approach to Conformational Analysis

A credible conformational analysis cannot rely on a single technique. Experimental data provides ground truth under specific conditions (solution or solid-state), while computational methods offer a panoramic view of the entire potential energy surface. A self-validating system, therefore, integrates these approaches, using each to corroborate and refine the other.

Synth Synthesis of 3-Aryloxyoxetane NMR Solution-State Analysis (NMR Spectroscopy) Synth->NMR XRay Solid-State Analysis (X-Ray Crystallography) Synth->XRay DFT In Silico Analysis (Computational Chemistry) Synth->DFT Model Integrated Conformational Model NMR->Model Provides J-couplings, NOEs XRay->Model Provides precise torsion angles DFT->Model Provides relative energies, energy barriers Model->NMR Validation Model->DFT Validation SAR SAR & Drug Design Model->SAR

Sources

An In-Depth Technical Guide to the Stability and Reactivity of the 2-Fluoro-6-Nitrophenyl Ether Bond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-6-nitrophenyl ether bond is a highly versatile structural motif frequently encountered in medicinal chemistry, complex heterocycle synthesis, and radiotracer development[1]. Its defining characteristic is its dual nature: it is exceptionally stable under acidic and neutral conditions, yet highly labile under basic or nucleophilic conditions. This lability is driven by the synergistic electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups, which highly activate the ipso-carbon toward Nucleophilic Aromatic Substitution (S_NAr)[2].

This technical guide explores the mechanistic foundations of this bond's stability, provides a quantitative profile of its cleavage kinetics, and details field-proven experimental protocols for both its functionalization and its strategic stabilization during drug development.

Mechanistic Foundations: The S_NAr Pathway

To understand the stability of the 2-fluoro-6-nitrophenyl ether bond, one must analyze the electronic landscape of the aromatic ring. The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects[3]. When positioned ortho to the ether linkage, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene.

Simultaneously, the highly electronegative fluorine atom exerts a strong inductive pull (-I), further increasing the electrophilicity of the ipso-carbon. When exposed to a nucleophile (e.g., amines, thiolates, or alkoxides), the reaction proceeds via an addition-elimination S_NAr mechanism[4]. The rate-determining step is the nucleophilic attack, which forms a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex [4]. Depending on the specific nucleophile and the steric bulk of the ether, the reaction will rapidly proceed to eliminate either the alkoxide (cleaving the ether bond) or the fluoride ion.

SNAr_Mechanism A 2-Fluoro-6-nitrophenyl Ether (Activated Substrate) B Nucleophilic Attack (Rate-Determining Step) A->B C Meisenheimer Complex (Resonance Stabilized Intermediate) B->C D Leaving Group Elimination (Fast Step) C->D E Substituted Product (Ether Cleavage or F-Displacement) D->E

Caption: The S_NAr addition-elimination mechanism detailing the cleavage/substitution of the activated ether.

Quantitative Data: Stability and Cleavage Kinetics

The lability of the 2-fluoro-6-nitrophenyl ether bond is highly dependent on the solvent polarity, temperature, and the nature of the nucleophile. The table below summarizes the quantitative stability and cleavage outcomes under various standard laboratory conditions.

Reagent / NucleophileSolventTemp (°C)TimeBond Status / Reaction OutcomeRef
K[18F]F / K2.2.2 DMF11020 minRapid Cleavage: 18F displacement of ether/nitro group.[1]
KHMDS (1.1 equiv) THF0 to 2516 hS_NAr Displacement: Alkoxide exchange or cleavage.[5]
NaOMe MeOH656–12 hModerate Cleavage: Displacement of F or alkoxide.[6]
H2, 10% Pd/C EtOAc254 hHighly Stable: NO2 reduced to NH2, shutting down S_NAr.[7]

Strategic Applications in Synthesis

The "Catch-and-Release" / Stabilization Strategy

In complex multistep synthesis, the 2-fluoro-6-nitrophenyl group is often used as a reactive scaffold. However, once the desired ether linkage is formed, it must be protected from subsequent nucleophilic attacks. This is achieved by reducing the nitro group to an amine[7].

Causality: The conversion of the strongly electron-withdrawing nitro group (-M) to an electron-donating amino group (+M) completely reverses the electronic nature of the ring. The amine donates electron density into the aromatic system, raising the LUMO and preventing the formation of the Meisenheimer complex. This renders the ether bond completely stable to nucleophiles.

Stability_Workflow Start 2-Fluoro-6-nitrophenyl Ether (Labile to Nucleophiles) Red Catalytic Hydrogenation (Pd/C, H2, EtOAc) Start->Red Reduction SNAr Nucleophilic Attack (S_NAr) (Ether Cleavage) Start->SNAr Basic Conditions Amine 2-Fluoro-6-aminophenyl Ether (Highly Stable Bond) Red->Amine Electron-Donating NH2

Caption: Workflow demonstrating the stabilization of the ether bond via chemoselective nitro reduction.

Radiochemistry and 18F Labeling

Because the ipso-carbon is highly activated, this motif is frequently utilized in Positron Emission Tomography (PET) radiotracer synthesis. Treatment with K[18F]F in the presence of Kryptofix 2.2.2 (K2.2.2) results in rapid fluorodenitration or ether displacement, allowing for efficient, no-carrier-added 18F labeling[1].

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in checks to ensure mechanistic integrity.

Protocol A: S_NAr Displacement / Ether Cleavage using KHMDS

This protocol utilizes Potassium bis(trimethylsilyl)amide (KHMDS) to facilitate the nucleophilic cleavage or exchange of the ether bond[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 2-fluoro-6-nitrophenyl ether substrate (1.0 equiv) and the desired nucleophile (e.g., a complex alcohol, 1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous THF (0.2 M concentration).

    • Causality: THF is chosen because it is a polar aprotic solvent that readily solvates the potassium cation, leaving the nucleophile highly naked and reactive.

  • Base Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add KHMDS (1.1 equiv, 1.0 M in THF).

    • Causality: Cooling to 0 °C prevents unwanted polymerization or degradation of the highly reactive Meisenheimer intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours.

  • Validation & Workup: Monitor completion via LC/MS or TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NH4Cl.

    • Causality: The mild acid protonates the displaced leaving group and destroys excess KHMDS, instantly halting the S_NAr process and preventing side reactions. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction for Ether Stabilization

This protocol stabilizes the ether bond by reducing the nitro group to an amine without causing hydrodefluorination[7].

  • Reaction Setup: In a round-bottom flask, dissolve the 2-fluoro-6-nitrophenyl ether (1.0 equiv) in ethyl acetate (EtOAc, 0.3 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.2 equiv by weight).

    • Causality: Pd/C is selected because it provides rapid, chemoselective reduction of the nitro group at ambient temperature. Higher temperatures or more aggressive reducing agents (like LiAlH4) risk cleaving the C-F bond or the ether linkage.

  • Hydrogenation: Attach a hydrogen-filled balloon. Evacuate the flask under vacuum and backfill with H2. Repeat this purge cycle three times to ensure a purely reductive atmosphere.

  • Propagation: Stir vigorously at room temperature (25 °C) for 4 hours.

  • Validation & Workup: Confirm the disappearance of the nitro compound via LC/MS (look for the M-30 mass shift corresponding to NO2 -> NH2). Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the finely divided, potentially pyrophoric Pd/C from igniting upon exposure to air during filtration. Wash the pad with excess EtOAc and concentrate the filtrate in vacuo to yield the highly stable 2-fluoro-6-aminophenyl ether[7].

Sources

Navigating the Metabolic Maze: A Technical Guide to the Biotransformation of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, understanding the metabolic fate of a novel chemical entity is paramount to its successful development. The molecule 3-(2-fluoro-6-nitrophenoxy)oxetane presents a unique combination of structural motifs—a fluoro-nitroaromatic ring and an oxetane moiety—that suggests a complex and multifaceted metabolic profile. This guide provides an in-depth exploration of the potential metabolic pathways for this compound, offering a scientifically grounded framework for researchers to anticipate and investigate its biotransformation. By dissecting the likely enzymatic reactions and proposing robust experimental strategies, this document aims to equip scientists with the necessary tools to elucidate the metabolic pathways, identify potential "soft spots," and ultimately guide the optimization of drug candidates.

The presence of a nitroaromatic group immediately flags nitroreduction as a probable and significant metabolic route.[1][2] This biotransformation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which have implications for both the pharmacological activity and the toxicological profile of the parent compound.[1][3] Concurrently, the oxetane ring, a four-membered cyclic ether, has been increasingly incorporated into drug candidates to modulate physicochemical properties and metabolic stability.[4][5] However, this moiety is not metabolically inert and can undergo hydrolytic ring-opening mediated by enzymes like microsomal epoxide hydrolase (mEH).[6][7] Furthermore, the aromatic ring itself is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes, leading to hydroxylation and other modifications.[8][9] The interplay of these distinct metabolic pathways will ultimately determine the pharmacokinetic and safety profile of 3-(2-fluoro-6-nitrophenoxy)oxetane.

This guide will systematically explore the major predicted metabolic pathways, providing the underlying biochemical rationale and detailed, actionable experimental protocols for their investigation. From initial metabolic stability assessments to comprehensive metabolite identification and reaction phenotyping, the following sections will serve as a technical resource for designing and executing a thorough drug metabolism program.

Predicted Metabolic Pathways and Experimental Validation

The metabolic journey of 3-(2-fluoro-6-nitrophenoxy)oxetane is likely to be diverse, involving several key enzymatic systems. The principal predicted pathways include nitroreduction, oxetane ring opening, aromatic hydroxylation, and potential ether cleavage. The following sections delve into the specifics of each pathway and provide detailed protocols for their experimental validation.

Pathway 1: Nitroreduction of the Aromatic Nitro Group

The reduction of an aromatic nitro group is a common and often significant metabolic pathway for xenobiotics.[2][10] This process can be catalyzed by a variety of enzymes, including NADPH:P450 oxidoreductase, cytosolic enzymes like aldehyde oxidase, and gut microflora.[2][11] The reduction proceeds in a stepwise manner, forming nitroso and hydroxylamine intermediates, ultimately leading to the corresponding amine.[2] These intermediates can be reactive and may contribute to the compound's pharmacological or toxicological effects.[1][3]

Experimental Protocol: In Vitro Nitroreductase Activity Assay

This protocol aims to determine the potential for and the enzymatic drivers of nitroreduction using subcellular fractions.

Materials:

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • Human liver microsomes (HLM) and cytosol[12]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Anaerobic incubation chamber

  • LC-MS/MS system for analysis[13]

Procedure:

  • Prepare incubation mixtures containing the test compound (e.g., 1 µM), and either HLM (e.g., 0.5 mg/mL) or cytosol (e.g., 1 mg/mL) in phosphate buffer.

  • For microsomal incubations, include the NADPH regenerating system. For cytosolic incubations, include an electron donor for aldehyde oxidase, such as 2-hydroxypyrimidine.[11]

  • Incubate samples under both aerobic and anaerobic conditions to assess the oxygen sensitivity of the reduction, which can be indicative of the enzymes involved.[1]

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction with a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to monitor the disappearance of the parent compound and the formation of the amine metabolite.

Data Analysis:

  • Calculate the rate of parent compound depletion and metabolite formation.

  • Compare the rates under aerobic and anaerobic conditions to infer the involvement of oxygen-sensitive (e.g., some P450 reductases) versus oxygen-insensitive nitroreductases.[2]

Pathway 2: Oxetane Ring Opening

The oxetane ring, while often incorporated to enhance metabolic stability, can be a substrate for hydrolytic enzymes, most notably microsomal epoxide hydrolase (mEH).[6][7] This enzymatic hydrolysis results in the opening of the four-membered ring to form a diol metabolite.[4] Assessing the susceptibility of the oxetane moiety to this pathway is crucial for understanding the compound's overall clearance and metabolite profile.

Experimental Protocol: mEH-Mediated Hydrolysis Assay

This protocol is designed to specifically investigate the role of mEH in the metabolism of the oxetane ring.

Materials:

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • Human liver microsomes (HLM)

  • Recombinant human mEH

  • A known mEH inhibitor (e.g., 1,2-epoxy-3,3,3-trichloropropane)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing the test compound (e.g., 1 µM) and either HLM (0.5 mg/mL) or recombinant mEH.

  • To confirm the involvement of mEH, run parallel incubations with HLM in the presence and absence of a specific mEH inhibitor.

  • Incubate the mixtures at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • Terminate the reactions with a cold organic solvent.

  • Analyze the samples by LC-MS/MS to quantify the parent compound and the corresponding diol metabolite.

Data Analysis:

  • Determine the rate of diol formation in the presence of HLM and recombinant mEH.

  • A significant reduction in metabolite formation in the presence of the mEH inhibitor provides strong evidence for the involvement of this enzyme.[7]

Pathway 3: Aromatic Hydroxylation and Other Oxidative Transformations

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism for a vast number of drugs.[9][14] The fluoro-nitro-substituted aromatic ring of the target compound is a likely site for CYP-mediated oxidation, leading to the formation of hydroxylated metabolites. The position of hydroxylation will be influenced by the electronic effects of the fluorine and nitro substituents.[8] Other potential oxidative pathways include O-dealkylation (ether cleavage).

Experimental Protocol: Metabolic Stability and Metabolite Identification in Human Liver Microsomes

This is a foundational in vitro assay to assess the overall metabolic stability and to identify the major oxidative metabolites.[12][15]

Materials:

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • High-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC-HRMS)[13]

Procedure:

  • Incubate the test compound (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in the presence of the NADPH regenerating system at 37°C.

  • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent containing an internal standard.

  • After protein precipitation, analyze the supernatant using LC-HRMS.

  • The disappearance of the parent compound over time is used to calculate metabolic stability parameters (e.g., half-life, intrinsic clearance).[12]

  • The HRMS data is analyzed to detect and propose structures for potential metabolites based on their accurate mass and fragmentation patterns.[16][17] Common modifications to look for include hydroxylation (+16 Da), and dihydroxylation (+32 Da).

Data Presentation

ParameterValue
In Vitro Half-life (t½) in HLM [To be determined] min
Intrinsic Clearance (Clint) [To be determined] µL/min/mg protein
Major Metabolites Observed (m/z) [To be determined]
Proposed Biotransformations [e.g., Nitroreduction, Hydroxylation]
Hypothetical data for illustrative purposes.
Pathway 4: Reaction Phenotyping to Identify Key CYP Isoforms

Once oxidative metabolism is confirmed, it is critical to identify the specific CYP enzymes responsible for the biotransformation.[18][19] This information is vital for predicting potential drug-drug interactions.[14][20]

Experimental Protocol: CYP Reaction Phenotyping

This protocol utilizes a panel of recombinant human CYP enzymes or chemical inhibitors to pinpoint the contribution of individual isoforms.

Materials:

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[20]

  • Human liver microsomes (HLM)

  • A panel of CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • LC-MS/MS system

Procedure:

  • Recombinant Enzyme Approach: Incubate the test compound with each individual recombinant CYP enzyme in the presence of an NADPH regenerating system. Monitor the formation of the key oxidative metabolite(s).

  • Chemical Inhibition Approach: Incubate the test compound with HLM in the presence and absence of each specific CYP inhibitor. Measure the formation of the oxidative metabolite(s).

  • Analyze all samples by LC-MS/MS.

Data Analysis:

  • Recombinant Enzymes: The enzyme(s) that produce the metabolite at the highest rate are the primary contributors to its formation.

  • Chemical Inhibition: A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

CYP Isoform% Inhibition of Metabolite Formation
CYP1A2 [To be determined]
CYP2C9 [To be determined]
CYP2C19 [To be determined]
CYP2D6 [To be determined]
CYP3A4 [To be determined]
Hypothetical data for illustrative purposes.

Visualizing the Metabolic Landscape

To provide a clear overview of the predicted metabolic pathways and experimental workflows, the following diagrams are presented.

A 3-(2-Fluoro-6-nitrophenoxy)oxetane B Nitroreduction (Nitroreductases, Aldehyde Oxidase) A->B D Oxetane Ring Opening (mEH) A->D F Aromatic Hydroxylation (CYP450s) A->F C Amino Metabolite B->C E Diol Metabolite D->E G Hydroxylated Metabolite(s) F->G

Caption: Predicted major metabolic pathways for 3-(2-fluoro-6-nitrophenoxy)oxetane.

A Metabolic Stability (HLM, Cytosol) B Metabolite Identification (LC-HRMS) A->B C Reaction Phenotyping (Recombinant CYPs, Inhibitors) B->C D Kinetic Analysis (Km, Vmax) C->D

Caption: Experimental workflow for characterizing metabolic pathways.

Conclusion

The metabolic fate of 3-(2-fluoro-6-nitrophenoxy)oxetane is likely to be a composite of several key biotransformations, including nitroreduction, oxetane ring opening, and aromatic hydroxylation. A thorough understanding of these pathways is not merely an academic exercise but a critical component of a successful drug development program.[17][21] The experimental strategies outlined in this guide provide a robust framework for elucidating the metabolic profile of this compound. By systematically investigating each potential pathway, researchers can identify metabolically liable sites, characterize the enzymes involved, and anticipate potential drug-drug interactions. This knowledge is indispensable for guiding medicinal chemistry efforts to optimize metabolic stability, minimize the formation of reactive or pharmacologically active metabolites, and ultimately select drug candidates with the highest probability of clinical success. The integration of in vitro assays with advanced analytical techniques like high-resolution mass spectrometry will be instrumental in navigating the complex metabolic landscape of this and other novel chemical entities.[16][22]

References

  • Metabolite identification in drug discovery. PubMed. Available from: [Link]

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An In-depth Technical Guide to the Basic Reactivity Profile of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluoro-6-nitrophenoxy)oxetane is a molecule of significant interest in medicinal chemistry, combining the desirable physicochemical properties of the oxetane ring with the reactive potential of a fluoro-nitro-aromatic system.[1][2] This guide provides a comprehensive analysis of its core reactivity, offering insights into the strategic application of this building block in the synthesis of complex molecular architectures. We will explore the interplay between the strained oxetane moiety and the electron-deficient aromatic ring, detailing the primary reaction pathways, including nucleophilic aromatic substitution and transformations involving the oxetane ring. This document serves as a technical resource, grounded in established chemical principles, to empower researchers in leveraging the unique reactivity of this compound for accelerated drug discovery.

Introduction: A Molecule of Dichotomous Reactivity

The structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane presents a fascinating dichotomy. On one hand, the oxetane ring, a four-membered heterocycle, is known for its ability to improve key drug-like properties such as solubility and metabolic stability.[2][3] It is often incorporated as a bioisostere for gem-dimethyl or carbonyl groups.[2][4] On the other hand, the 2-fluoro-6-nitrophenyl group is a classic substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for carbon-heteroatom bond formation.[5][6] The strategic positioning of the electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic attack.[6][7]

This guide will dissect the reactivity profile of 3-(2-Fluoro-6-nitrophenoxy)oxetane by examining its two primary reactive centers: the aromatic ring and the oxetane moiety. Understanding the conditions that favor reaction at one site over the other is paramount for its effective utilization in synthetic campaigns.

Core Reactivity Analysis

The reactivity of 3-(2-Fluoro-6-nitrophenoxy)oxetane can be broadly categorized into two main areas:

  • Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Ring: The primary and most predictable reaction pathway.

  • Reactions of the Oxetane Ring: Transformations that typically require more forcing conditions or specific activation.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Figure 1. Key Reactive Sites of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

The most accessible reaction for 3-(2-Fluoro-6-nitrophenoxy)oxetane is the displacement of the fluoride atom via an SNAr mechanism. This high reactivity is a direct consequence of the electronic properties of the aromatic ring.

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[6] The key to this process is the stabilization of the intermediate Meisenheimer complex.

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as the Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group.

The presence of the strongly electron-withdrawing nitro group at the ortho position is crucial. It delocalizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.[7][8]

The following diagram illustrates the SNAr mechanism.

Caption: Figure 2. Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Experimental Protocol: A Representative SNAr Reaction

This protocol describes a general procedure for the reaction of 3-(2-Fluoro-6-nitrophenoxy)oxetane with a generic amine nucleophile.

Materials:

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-(2-Fluoro-6-nitrophenoxy)oxetane (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 - 1.5 eq).

  • Add a base such as triethylamine (1.5 - 2.0 eq) or potassium carbonate (2.0 eq).[9]

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted product.

Trustworthiness Note: The progress of the reaction should be carefully monitored to avoid the formation of side products. The choice of base and temperature is critical and may require optimization for different nucleophiles.

Reactivity of the Oxetane Ring: Stability and Ring-Opening

The oxetane ring in 3-(2-Fluoro-6-nitrophenoxy)oxetane is generally stable under the basic and neutral conditions typically employed for SNAr reactions. However, under specific, more forceful conditions, the strained four-membered ring can undergo ring-opening reactions.[10][11]

General Stability Profile

The oxetane moiety is known to be more stable than the more strained epoxide ring.[12] It is generally resistant to weak bases and nucleophiles at moderate temperatures. This inherent stability allows for a wide range of chemical transformations to be performed on the aromatic portion of the molecule without affecting the oxetane ring.

ConditionOxetane Ring Stability
Basic (e.g., K₂CO₃, Et₃N in DMF)Generally Stable
NeutralStable
Strongly Acidic (e.g., H₂SO₄, HCl)Prone to Ring-Opening
Lewis Acidic (e.g., BF₃·OEt₂)Prone to Ring-Opening
Strongly Nucleophilic (e.g., Grignard, Organolithium)Can undergo Ring-Opening
Acid-Catalyzed Ring-Opening

The most common method for opening the oxetane ring is through acid catalysis.[13] The Lewis basic oxygen atom of the oxetane can be protonated by a Brønsted acid or coordinate to a Lewis acid, forming a more electrophilic oxonium ion. This activation facilitates nucleophilic attack at one of the ring carbons, leading to ring cleavage.

The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the oxetane and the incoming nucleophile.[11]

The following diagram illustrates the general mechanism of acid-catalyzed oxetane ring-opening.

Caption: Figure 3. General Mechanism of Acid-Catalyzed Oxetane Ring-Opening

Experimental Protocol: Representative Acid-Catalyzed Ring-Opening

This protocol provides a general method for the ring-opening of an oxetane with a halide nucleophile using a Lewis acid.

Materials:

  • 3-(Aryloxy)oxetane (starting material after SNAr)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl iodide (TMSI))

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Quenching solution (e.g., saturated aqueous NaHCO₃ or sodium thiosulfate)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 3-(aryloxy)oxetane (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or lower in an ice bath.

  • Slowly add the Lewis acid (1.1 - 2.0 eq) to the stirred solution.

  • If a separate nucleophile is required (e.g., a source of bromide or iodide), add it at this stage.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a suitable quenching solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting halo-alcohol by flash column chromatography.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Lewis acids are highly water-sensitive. The reaction is performed at low temperatures to control the exothermicity and selectivity of the ring-opening.

Summary of Reactivity and Synthetic Strategy

The predictable and high-yielding nature of the SNAr reaction makes it the preferred initial transformation for functionalizing 3-(2-Fluoro-6-nitrophenoxy)oxetane. The oxetane ring's stability under these conditions allows it to be carried through this step unchanged. Subsequent modifications of the oxetane ring can then be explored under acidic or strongly nucleophilic conditions, providing a divergent approach to a variety of complex molecules.

The general synthetic workflow can be visualized as follows:

Synthetic_Workflow Figure 4. Strategic Synthetic Workflow Start 3-(2-Fluoro-6-nitrophenoxy)oxetane SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Functionalized Aryl Ether Oxetane SNAr->Intermediate RingOpening Oxetane Ring-Opening (Acidic/Lewis Acid Conditions) Intermediate->RingOpening FinalProduct Diverse Functionalized Products RingOpening->FinalProduct

Caption: Figure 4. Strategic Synthetic Workflow

Conclusion

3-(2-Fluoro-6-nitrophenoxy)oxetane is a valuable and versatile building block for drug discovery and organic synthesis. Its reactivity is dominated by the facile nucleophilic aromatic substitution at the fluoro-nitro-activated aromatic ring. The oxetane moiety, while generally stable, can be strategically opened under acidic conditions to introduce further diversity. By understanding this reactivity profile, researchers can effectively incorporate this molecule into their synthetic strategies to access novel and complex chemical matter with desirable pharmaceutical properties.

References

  • Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. (n.d.). Google Scholar.
  • Oxetane - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reactions of Oxetanes. (2021). YouTube. Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Oxetanes and Oxetan-3-ones. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. (n.d.). Nature Chemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed. Retrieved from [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. Retrieved from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. Retrieved from [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. Retrieved from [Link]

  • [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. (n.d.). Google Scholar.
  • Study on Synthesis Of Oxetan-3-ol. (n.d.). Atlantis Press. Retrieved from [Link]

  • Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes: 3-(2-Fluoro-6-nitrophenoxy)oxetane as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its incorporation into therapeutic candidates is a deliberate strategy to enhance "drug-like" properties, addressing key challenges in absorption, distribution, metabolism, and excretion (ADME).[2] Unlike metabolically labile groups such as gem-dimethyl or carbonyls, the 3-substituted oxetane ring offers a stable, polar, and three-dimensional scaffold.[3] This unique combination of features allows medicinal chemists to meticulously refine the physicochemical profile of a lead compound.

The benefits of incorporating an oxetane moiety are multifaceted and well-documented:

  • Enhanced Aqueous Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility, a critical factor for oral bioavailability.

  • Improved Metabolic Stability: The oxetane ring is generally robust against metabolic degradation, particularly by cytochrome P450 enzymes.[4] This can block common metabolic "hot spots," extending a drug's half-life.

  • Reduced Lipophilicity: As a replacement for lipophilic groups like tert-butyl, oxetanes can reduce a compound's LogD, improving its overall ADME profile without sacrificing binding affinity.

  • pKa Modulation: The electron-withdrawing nature of the oxetane can lower the basicity (pKa) of adjacent amine groups, which is crucial for optimizing a compound's ionization state at physiological pH.[5]

The recent FDA approval of the oxetane-containing drug Rilzabrutinib is a testament to the validated success of this strategy, paving the way for broader adoption in drug discovery pipelines.[5]

Profile of a Versatile Building Block: 3-(2-Fluoro-6-nitrophenoxy)oxetane

3-(2-Fluoro-6-nitrophenoxy)oxetane is a bifunctional building block designed for efficient and modular synthesis. It strategically combines the beneficial oxetane core with two distinct, orthogonally reactive functional handles on an aromatic ring.

PropertyValue
Chemical Name 3-(2-Fluoro-6-nitrophenoxy)oxetane
CAS Number 1356113-82-0
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Solid

The molecule's utility is derived from its two key reactive sites:

  • C2-Fluorine: The fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group. This arrangement strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) , making the fluorine an excellent leaving group for reaction with a wide array of nucleophiles.

  • C6-Nitro Group: The nitro group can be readily reduced to a primary aniline. This transformation converts an electron-withdrawing group into an electron-donating one and provides a versatile synthetic handle for subsequent reactions, such as amide bond formation, sulfonylation, or diazotization.

// Invisible nodes for positioning arrows p1 [pos="2.8,1.2!", shape=point, style=invis]; p2 [pos="2.8,0.1!", shape=point, style=invis]; p3 [pos="0.5,1.8!", shape=point, style=invis];

edge [fontname="Arial", color="#5F6368", arrowhead=vee]; A -> p1 [dir=back]; B -> p2 [dir=back]; C -> p3 [dir=back]; }

Caption: Reactive sites of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Application Protocols

The following protocols are designed to be self-validating and provide a clear rationale for experimental choices.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes the displacement of the activated fluorine atom with a generic primary or secondary amine, a cornerstone reaction for building molecular complexity.

Causality and Experimental Choices:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reactants and, more importantly, to accelerate SNAr reactions by not solvating the nucleophile as strongly as protic solvents.

  • Base: Cesium carbonate (Cs₂CO₃) is a mild, non-nucleophilic base suitable for this transformation. It is effective at scavenging the HF generated during the reaction without promoting side reactions. An alternative is a hindered organic base like N,N-Diisopropylethylamine (DIPEA).

  • Temperature: Moderate heating (60-80 °C) is typically sufficient to drive the reaction to completion without degrading the oxetane ring or starting materials.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-Fluoro-6-nitrophenoxy)oxetane (1.0 eq) and Cs₂CO₃ (1.5 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Add the amine nucleophile (1.1 eq).

  • Reaction: Heat the reaction mixture to 75 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

// Invisible node for reaction arrow label reagents [shape=plaintext, label="Cs₂CO₃, DMF\n75 °C", fontcolor="#34A853"];

{rank=same; reactant1; reactant2;}

reactant1 -> reagents [arrowhead=none, minlen=2]; reactant2 -> reagents [arrowhead=none]; reagents -> product; }

Caption: General scheme for the SNAr reaction.

Protocol B: Reduction of the Nitro Group to an Aniline

This protocol details the conversion of the electron-withdrawing nitro group into a versatile aniline using a robust and scalable method.

Causality and Experimental Choices:

  • Reducing System: Iron powder in the presence of an acidic activator like ammonium chloride (NH₄Cl) is a classic, cost-effective, and highly chemoselective method for nitro group reduction. It is tolerant of many functional groups, including the oxetane ring and aryl halides, making it superior to catalytic hydrogenation with Pd/C where dehalogenation can be a competing side reaction.

  • Solvent System: A mixture of ethanol and water is used to facilitate the solubility of both the organic substrate and the inorganic reagents.

  • Temperature: Heating to reflux accelerates the rate of this heterogeneous reaction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend the nitro-containing starting material (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a 4:1 mixture of Ethanol:Water.

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).

  • Monitoring: The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction & Purification:

    • Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue.

    • Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to deprotonate the ammonium salt of the product.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline, which can be purified further if necessary.

G A 1. Suspend Reactants (Substrate, Fe, NH₄Cl in EtOH/H₂O) B 2. Heat to Reflux (80-90 °C, 1-3 h) A->B C 3. Monitor Reaction (TLC or LC-MS) B->C D 4. Hot Filtration (Remove iron salts through Celite®) C->D E 5. Concentrate & Extract (Remove EtOH, add EtOAc, basify) D->E F 6. Purify (Isolate final aniline product) E->F

Caption: Workflow for the reduction of the nitro group.

Protocol C: Sequential Derivatization Workflow

This workflow demonstrates the power of the building block by first performing an SNAr reaction and subsequently reducing the nitro group to generate a highly functionalized scaffold ready for further diversification.

G start 3-(2-Fluoro-6-nitrophenoxy)oxetane step1 Step 1: SNAr Reaction - Nucleophile (R¹R²NH) - Base (Cs₂CO₃) - Solvent (DMF) start->step1 intermediate Intermediate Product (Amine-substituted nitroarene) step1->intermediate Displace Fluorine step2 Step 2: Nitro Reduction - Reagents (Fe, NH₄Cl) - Solvent (EtOH/H₂O) intermediate->step2 final Final Scaffold (Ready for further diversification) step2->final Reduce Nitro Group

Caption: Two-step diversification strategy.

Anticipated Impact on Physicochemical Properties

The strategic replacement of common moieties with the 3-phenoxyoxetane scaffold can lead to predictable and beneficial shifts in key drug-like properties.

PropertyParent Moiety (e.g., gem-Dimethyl)Oxetane AnalogueRationale for Change
LogP / LogD HigherLower The polar ether oxygen reduces overall lipophilicity.
Aqueous Solubility LowerHigher Oxetane oxygen acts as a hydrogen bond acceptor, improving solvation.
Metabolic Stability Potentially LabileHigher The oxetane ring is generally resistant to CYP450-mediated oxidation.[4]
Adjacent Amine pKa N/ALower The inductive electron-withdrawing effect of the ether oxygen reduces basicity.[5]
Molecular Shape Tetrahedral (sp³)Puckered Ring (sp³)Introduces a distinct three-dimensional vector, potentially improving target engagement.

Safety and Handling

As with all laboratory chemicals, 3-(2-Fluoro-6-nitrophenoxy)oxetane should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][6][7] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance purposes only. Users should consult the specific Safety Data Sheet (SDS) for the material and perform their own risk assessment before use.

References

  • W. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • A. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design and discovery.
  • PubChem. (n.d.). Oxetane | C3H6O | CID 10423. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-aminofluorene. Retrieved from [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

  • The Good Scents Company. (n.d.). viridiflorene, 21747-46-6. Retrieved from [Link]

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Protocol for the reduction of the nitro group in 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic and medicinal chemistry[1]. However, the reduction of 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0)[2] presents a unique set of chemoselectivity challenges. The molecule contains two highly sensitive functional groups: an acid-labile oxetane ring and a fluoroarene moiety susceptible to hydrodehalogenation.

This application note provides a self-validating, mechanistic guide to successfully reducing the nitro group to yield 3-(2-fluoro-6-aminophenoxy)oxetane. We detail two field-proven protocols, emphasizing the causality behind reagent selection to ensure maximum yield and structural fidelity.

Mechanistic Insights & Chemoselectivity Challenges

To design a robust protocol, one must first analyze the vulnerabilities of the substrate:

  • The Oxetane Vulnerability (Acid Sensitivity): Oxetanes are strained, four-membered cyclic ethers. While they are highly valued in drug discovery for modulating lipophilicity, they are susceptible to nucleophilic ring-opening when exposed to strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids. Therefore, classical harsh reduction methods like Tin(II) chloride (SnCl₂) in aqueous HCl must be strictly avoided[3].

  • The Fluoroarene Vulnerability (Hydrodefluorination): Although the C–F bond is the strongest carbon-halogen bond, aromatic fluorides can undergo reductive cleavage (hydrodefluorination) under aggressive catalytic hydrogenation conditions[4]. Prolonged exposure to Palladium on Carbon (Pd/C) at elevated temperatures or pressures will strip the fluorine atom from the ring.

To navigate these hazards, the reduction must be performed under mildly acidic to neutral conditions using highly chemoselective electron donors.

Comparative Analysis of Reduction Modalities

The following table synthesizes the expected outcomes of various reduction strategies based on the structural constraints of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Reduction MethodReagents & SolventOxetane StabilityC-F Bond StabilityExpected YieldChemoselectivity Rating
Metal-Mediated (Mild) Fe(0), NH₄Cl, EtOH/H₂O (70 °C)High (pH ~6 prevents ring opening)High (No oxidative addition into C-F)>90%Excellent
Catalytic Hydrogenation 5% Pd/C, H₂ (1 atm), EtOAc (rt)High (Neutral conditions)Moderate (Risk of over-reduction)80-85%Good
Hydride Reduction NaBH₄, NiCl₂, MeOH (0 °C)Moderate (Exothermic, potential ring opening)High 60-70%Moderate
Metal-Mediated (Harsh) SnCl₂, HCl (aq), EtOH (Reflux)Low (Rapid acidic cleavage of oxetane)High <20%Poor

Reaction Pathway Visualization

The most reliable method for this transformation is the Iron/Ammonium Chloride reduction. This process is a six-electron reduction that proceeds through single-electron transfer (SET) from the iron surface, sequentially forming a nitroso and a hydroxylamine intermediate before yielding the final aniline[1].

NitroReduction ArNO2 3-(2-Fluoro-6-nitrophenoxy)oxetane (Nitroarene) ArNO Nitroso Intermediate (Ar-N=O) ArNO2->ArNO 2e⁻, 2H⁺ (-H2O) ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH 2e⁻, 2H⁺ ArNH2 3-(2-Fluoro-6-aminophenoxy)oxetane (Aniline) ArNHOH->ArNH2 2e⁻, 2H⁺ (-H2O) Fe Fe(0) / NH4Cl Electron & Proton Source Fe->ArNO2 Fe->ArNO Fe->ArNHOH

Mechanistic pathway of Fe-mediated nitro reduction via single-electron transfer.

Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (The Gold Standard)

Causality Focus: This method relies on the continuous generation of protons from NH₄Cl, which maintains a mildly acidic environment (pH 6.0–6.5). This is critical because it provides the necessary protons for the reduction without triggering the acid-catalyzed ring-opening of the oxetane[3]. Furthermore, surface-mediated electron transfer completely bypasses the risk of hydrodefluorination[1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3-(2-Fluoro-6-nitrophenoxy)oxetane (1.0 equiv) in a solvent mixture of Ethanol and Deionized Water (4:1 v/v).

    • Insight: The water is essential to solubilize the NH₄Cl and facilitate proton transfer at the metal-liquid interface.

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 4.0 equiv) followed by Iron powder (325 mesh, 5.0–8.0 equiv).

    • Insight: Using fine iron powder maximizes the surface area for single-electron transfer, preventing the reaction from stalling at the hydroxylamine intermediate.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 70 °C. Monitor the reaction via LC-MS. Complete conversion typically occurs within 2–4 hours.

  • Workup & Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the colloidal iron oxides, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

    • Insight: Iron oxides strongly adsorb polar anilines; thorough washing is required to prevent yield loss.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the aqueous residue with EtOAc and saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure amine.

Protocol B: Mild Catalytic Hydrogenation

Causality Focus: Catalytic hydrogenation is operationally simpler and generates less solid waste[4]. However, to protect the C–F bond, one must utilize a neutral, aprotic solvent and strictly control the hydrogen pressure.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in Ethyl Acetate (EtOAc) at a concentration of 0.1 M.

    • Insight: EtOAc is preferred over Methanol; highly polar protic solvents can accelerate unwanted hydrodehalogenation pathways on palladium surfaces.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 10% w/w).

    • Safety Note: Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere (N₂ or Ar) to prevent ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature (20–25 °C).

  • Monitoring (Self-Validation): Track the reaction closely via LC-MS.

    • Insight: Look for the desired mass [M+H]+ . If a peak corresponding to [M−19]+ appears, hydrodefluorination is occurring. If this is observed, immediately stop the reaction and switch to Protocol A for future batches.

  • Workup: Flush the system with N₂, filter the mixture through a Celite pad to remove the palladium catalyst, and concentrate the filtrate in vacuo to yield the product.

References

  • Wikipedia. Reduction of nitro compounds. Retrieved from:[Link]

  • MDPI - Catalysts. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from:[Link]

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Application Note & Protocols: Strategic Incorporation of the 3-(2-Fluoro-6-nitrophenoxy)oxetane Synthon for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pursuit of novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a cornerstone of modern drug discovery.[1] The oxetane moiety has emerged as a valuable structural motif, capable of enhancing aqueous solubility, metabolic stability, and target engagement.[2][3][4][5] This document provides a detailed guide for medicinal chemists on the strategic use of 3-(2-Fluoro-6-nitrophenoxy)oxetane, a versatile building block for synthesizing innovative kinase inhibitors. We will explore the underlying principles of its reactivity, provide validated, step-by-step protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and detail subsequent transformations to generate advanced inhibitor scaffolds.

The Rationale: Why Oxetane in Kinase Inhibitor Design?

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The design of small molecule inhibitors that target the ATP-binding site of kinases is a clinically validated strategy.[6] However, challenges such as off-target effects, acquired resistance, and poor pharmacokinetic profiles persist.

The incorporation of small, sp³-rich motifs is a key strategy to overcome these hurdles. The oxetane ring, a four-membered cyclic ether, offers a unique combination of properties that make it particularly attractive for this purpose.[7][8][9]

Key Physicochemical Advantages of the Oxetane Moiety:

  • Enhanced Aqueous Solubility: Replacing a lipophilic group, such as a gem-dimethyl, with a polar oxetane can dramatically increase aqueous solubility, a critical factor for oral bioavailability.[3][10]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to isosteric functionalities like carbonyl groups.[10][11]

  • Hydrogen Bond Acceptor: The oxygen atom in the strained oxetane ring is an effective hydrogen-bond acceptor, which can facilitate crucial interactions with the "hinge" region of the kinase active site.[7][11]

  • Modulation of Basicity: Placing an oxetane adjacent to an amine can significantly lower the amine's pKa, a useful tactic for mitigating hERG channel liability and improving cell permeability.[10]

  • Improved 3-Dimensionality: As medicinal chemistry moves away from "flat" molecules, the non-planar, sp³-rich nature of oxetane improves the three-dimensional shape of compounds, which can lead to higher target selectivity.[9]

The table below provides a comparative summary of the physicochemical impact of substituting a gem-dimethyl group with an oxetane.

Propertygem-Dimethyl GroupOxetane MoietyImpact on Drug Candidate Profile
Polarity LowHighIncreases aqueous solubility.[3]
Lipophilicity (LogP) Increases LogPDecreases LogPCan reduce off-target toxicity.[3][10]
Metabolic Stability Can be a site of oxidationGenerally stableEnhances metabolic half-life.[2][11]
H-Bonding InertH-bond acceptorCan improve target binding affinity.[7]
Molecular Shape TetrahedralPuckered, 3DImproves conformational profile and selectivity.[9]

The Building Block: 3-(2-Fluoro-6-nitrophenoxy)oxetane

This synthon is expertly designed for facile diversification. The key to its utility lies in the electronically activated aromatic ring.

  • Fluorine as a Leaving Group: The fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • Ortho-Nitro Group: The strongly electron-withdrawing nitro group, positioned ortho to the fluorine, is critical. It activates the ring for nucleophilic attack and stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction rate.[12]

The overall synthetic strategy involves an initial SNAr reaction to introduce a desired amine-containing fragment, followed by reduction of the nitro group to an aniline, which serves as a handle for further derivatization.

G cluster_0 A 3-(2-Fluoro-6-nitrophenoxy)oxetane (Starting Synthon) C S-N-Ar Coupling (Protocol 1) A->C B Primary/Secondary Amine (Nucleophile) B->C D N-Aryl-2-(oxetan-3-yloxy)-6-nitroaniline (Intermediate) C->D E Nitro Group Reduction (Protocol 2) D->E F Substituted Benzene-1,2-diamine (Key Intermediate) E->F G Further Derivatization (e.g., Amide Coupling, Cyclization) F->G H Novel Kinase Inhibitor Scaffold (Final Product) G->H

Caption: High-level workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: SNAr Coupling of Amines with 3-(2-Fluoro-6-nitrophenoxy)oxetane

This protocol details the synthesis of N-substituted-2-(oxetan-3-yloxy)-6-nitroaniline derivatives. The reaction relies on the displacement of the activated fluoride by a primary or secondary amine nucleophile.

Causality: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the counter-ion of the base, enhancing the nucleophilicity of the amine.[12] A mild inorganic base like K₂CO₃ is sufficient to deprotonate the amine in situ without promoting side reactions. Elevated temperature is used to ensure a reasonable reaction rate.

G cluster_mech S-N-Ar Mechanism reactants Nucleophile (R₂NH) attacks activated ring meisenheimer Formation of resonance-stabilized Meisenheimer Complex (stabilized by NO₂ group) reactants->meisenheimer Step 1: Addition elimination Aromaticity restored by elimination of Fluoride meisenheimer->elimination Step 2: Elimination product Final Product elimination->product

Caption: General mechanism of S-N-Ar on the activated ring.[12]

Materials & Reagents

ReagentFormulaMWRole
3-(2-Fluoro-6-nitrophenoxy)oxetaneC₁₀H₁₀FNO₄227.19Electrophile
Amine Nucleophile (e.g., Morpholine)C₄H₉NO87.12Nucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Solvent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-Fluoro-6-nitrophenoxy)oxetane (1.0 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.2 M with respect to the starting electrophile.

  • Add the desired primary or secondary amine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-130 °C under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours, as indicated by the complete consumption of the starting fluoro-nitro-aromatic compound.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure SNAr product.

Protocol 2: Reduction of the Nitro Group to an Aniline

The nitro group, having served its purpose as an activating group, is now converted to a versatile aniline functional group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. Methanol or ethanol are common solvents. Hydrogen gas is the reductant, and the reaction proceeds cleanly at atmospheric or slightly elevated pressure.

Materials & Reagents

ReagentFormulaMWRole
SNAr Product (from Protocol 1)--Substrate
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst
Hydrogen Gas (H₂)H₂2.02Reductant
Methanol (MeOH)CH₃OH32.04Solvent

Step-by-Step Procedure:

  • Dissolve the nitro-containing intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product (the aniline) indicates completion, typically within 2-6 hours.

  • Once complete, carefully purge the reaction vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step without further purification.

Downstream Applications & Data

The resulting diamine intermediate is a powerful platform for building a diverse library of kinase inhibitors. For example, it can be acylated or coupled with various heterocyclic cores to target specific kinase families.

G cluster_binding Conceptual Kinase Active Site Binding hinge Hinge Region (Backbone NH) inhibitor [ Oxetane ]----[ Linker ]----[ Heterocycle ] hinge->inhibitor H-Bond atp_pocket ATP Binding Pocket inhibitor->atp_pocket Hydrophobic & van der Waals Interactions

Caption: Oxetane as a potential H-bond acceptor in the hinge region.

Hypothetical Data Table:

The following table illustrates the expected outcomes for a series of synthesized compounds based on the described protocols.

Compound IDAmine NucleophileSNAr Yield (%)Aniline Yield (%)Final Kinase IC₅₀ (nM)
KI-001 Morpholine85>95150
KI-002 Piperidine82>95210
KI-003 (R)-3-aminopyrrolidine78>9545
KI-004 Aniline65>95325

Troubleshooting

IssueProbable CauseSuggested Solution
Low SNAr Yield Insufficiently reactive amine; Incomplete reaction; Impure starting materials.Use a stronger base (e.g., Cs₂CO₃) for less nucleophilic amines. Increase reaction time or temperature. Ensure all reagents are pure and solvents are anhydrous.
Incomplete Nitro Reduction Inactive catalyst; Insufficient hydrogen.Use fresh Pd/C catalyst. Ensure the reaction is stirred vigorously to maximize gas-liquid mixing. Increase hydrogen pressure if necessary.
Difficult Purification Formation of side products; Similar polarity of product and starting material.For SNAr, ensure complete consumption of starting material. Optimize chromatography conditions (try different solvent systems or use a different stationary phase).

Conclusion

3-(2-Fluoro-6-nitrophenoxy)oxetane is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the fluoro, nitro, and oxetane groups allows for a robust and modular synthetic approach. The protocols outlined in this application note provide a reliable foundation for researchers to access a wide range of substituted anilines, which can be further elaborated into potent and selective kinase inhibitors with potentially superior ADME properties conferred by the oxetane moiety.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Blomgren, P., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5190. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196. [Link]

  • Carreira, E. M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]

  • Showalter, H. D. H., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Molecules, 28(18), 6543. [Link]

  • ChEMBL. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. (CHEMBL5634110). EMBL-EBI. [Link]

  • Showalter, H. D. H., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PubMed. [Link]

  • Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12492-12513. [Link]

  • Patel, R. V., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(44), 40498-40513. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Banerjee, S. (Ed.). (2021). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. [Link]

  • Cernijenko, A., & Pícha, F. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. [Link]

  • Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • O'Keefe, B. R., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(10), 2449-2456. [Link]

  • Itoh, Y., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2472-2476. [Link]

  • Kossakowski, K., Cherniienko, A., Zaprutko, L., & Wagner, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Corti, F., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • El-Enany, M. M., et al. (2016). Design, synthesis, anticancer evaluation and molecular docking of new V600EBRAF inhibitors derived from pyridopyrazinone. European Journal of Chemistry, 7(1), 93-104. [Link]

  • Cernijenko, A., & Pícha, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 843-895. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

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Topic: Application of 3-(2-Fluoro-6-nitrophenoxy)oxetane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Strategic Value of Oxetane Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight fragments (typically <300 Da) that bind to targets with low affinity but high ligand efficiency.[1][2] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent and selective drug candidates.[3][4]

In recent years, there has been a significant shift away from flat, aromatic-rich fragment libraries towards those containing more three-dimensional, sp³-rich scaffolds.[5] These 3D fragments are better suited to engage the complex and often cryptic binding pockets of targets like protein-protein interfaces.[5] Among these scaffolds, the oxetane ring—a four-membered oxygen-containing heterocycle—has emerged as a uniquely valuable motif.[6][7][8]

The incorporation of an oxetane can profoundly and predictably improve a molecule's physicochemical properties:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ring can significantly boost solubility compared to non-polar bioisosteres like a gem-dimethyl group.[7][9][10]

  • Reduced Lipophilicity: Oxetanes typically lower a compound's LogD, which can be advantageous for reducing off-target toxicity and improving overall drug-like properties.[9][11]

  • Metabolic Stability: The oxetane moiety is generally robust and can be used to block sites of metabolic degradation.[7][9]

  • pKa Modulation: The strong inductive effect of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a crucial tactic for mitigating hERG channel liability.[8][9][11]

This guide provides a detailed overview and experimental protocols for the application of 3-(2-Fluoro-6-nitrophenoxy)oxetane , an exemplar fragment, within a typical FBDD campaign.

The Exemplar Fragment: 3-(2-Fluoro-6-nitrophenoxy)oxetane

The rational design of a fragment is critical to its success. 3-(2-Fluoro-6-nitrophenoxy)oxetane is a purpose-built fragment that combines the benefits of the oxetane core with versatile functional groups for subsequent optimization.

Structural Rationale:

  • Oxetane Core: Provides the foundational 3D structure and favorable physicochemical properties.

  • Phenoxy Linker: A common linker that places the aromatic ring at a useful distance from the core, allowing it to probe protein surfaces.

  • Ortho-Fluoro Group: This substitution modulates the electronics of the aromatic ring and can serve as a metabolic blocker or engage in specific fluorine-protein interactions.

  • Ortho-Nitro Group: A strong hydrogen bond acceptor that can form a key interaction in a binding pocket. It also serves as a versatile synthetic handle; for instance, it can be reduced to an amine, providing a vector for fragment "growing" into a new region of the target.

Physicochemical Properties

The fragment's properties are designed to adhere to the widely accepted "Rule of Three," which defines the characteristics of a good fragment for screening.[12]

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)229.15 Da< 300 DaYes
cLogP1.85≤ 3Yes
Hydrogen Bond Donors (HBD)0≤ 3Yes
Hydrogen Bond Acceptors (HBA)5 (O-oxetane, O-ether, 2xO-nitro)≤ 3 (flexible, up to 6)[5]Yes
Rotatable Bonds3≤ 3Yes

FBDD Workflow: From Fragment to Hit

The journey from a fragment library to a validated, structure-enabled hit follows a well-defined, multi-stage process. The use of orthogonal techniques is critical for validating weak binding interactions and eliminating false positives.

FBDD_Workflow Fig 1: General FBDD Workflow cluster_0 Preparation cluster_1 Screening & Hit ID cluster_2 Validation & Characterization cluster_3 Optimization Lib Fragment Library (incl. exemplar) QC Quality Control (Purity, Solubility) Lib->QC Screen Primary Biophysical Screen (SPR, NMR, X-ray) QC->Screen HitID Hit Identification (Binding Confirmed) Screen->HitID Ortho Orthogonal Method Validation HitID->Ortho Struct Structural Biology (X-ray, Cryo-EM) Ortho->Struct SBDD Structure-Guided Hit-to-Lead Struct->SBDD Lead Lead Compound SBDD->Lead

FBDD Workflow Diagram

Experimental Protocols: Primary Screening

Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[12][13][14] No single method is perfect; the choice depends on the target protein, throughput requirements, and available resources.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technology that measures changes in mass on a sensor surface, allowing for real-time detection of binding events. It provides kinetic and affinity data.[3][15]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry to a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

    • Activate a reference flow cell with coupling reagents but do not immobilize the protein. This is crucial for subtracting bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a 1 mM stock solution of 3-(2-Fluoro-6-nitrophenoxy)oxetane in 100% DMSO.

    • Create a primary screening concentration (e.g., 200 µM) in the running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is precisely matched between the running buffer and the fragment solution (e.g., 2%).

    • Scientist's Note: Mismatched DMSO concentrations are a primary source of false positives in SPR screening due to bulk refractive index artifacts.[15]

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a solvent correction step by injecting a series of solutions with slightly varying DMSO concentrations to create a calibration curve. This helps correct for any minor solvent mismatches.

  • Data Analysis:

    • Double-reference the data by subtracting the reference flow cell signal from the active channel signal, and then subtracting a buffer-only injection ("blank").

    • A fragment is considered a "hit" if it produces a clear, concentration-dependent binding response that fits a 1:1 binding model.

    • Calculate the ligand efficiency (LE) to prioritize hits: LE = -ΔG / N, where ΔG is the free energy of binding and N is the number of heavy (non-hydrogen) atoms.

Protocol 2: NMR-Based Screening (Ligand-Observed)

NMR spectroscopy is a gold-standard technique for FBDD because of its sensitivity to weak interactions in solution.[16][17] Ligand-observed methods like Saturation Transfer Difference (STD) are highly efficient.

Principle: In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation transfers to any bound ligands via spin diffusion. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain.

Step-by-Step Methodology:

  • Sample Preparation:

    • Confirm the identity, purity, and solubility of 3-(2-Fluoro-6-nitrophenoxy)oxetane by acquiring a standard 1D ¹H NMR spectrum. The fragment must be soluble and monomeric under the assay conditions.[16]

    • Prepare the screening sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of the mixture to serve as a reference.

    • Set up the STD experiment. This involves acquiring two datasets:

      • On-resonance spectrum: Selective saturation of a protein resonance (e.g., at -1 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Saturation is applied at a frequency far from any protein or fragment signals (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from protons of the fragment that are in close proximity to the protein upon binding.

    • A positive STD effect (visible peaks in the difference spectrum) confirms binding. The relative intensity of the peaks can provide information about which part of the fragment is most intimately interacting with the protein.

Hit Validation and Structure-Guided Optimization

A fragment identified in a primary screen is merely a starting point. The crucial next steps involve confirming the binding mode and using that structural information to build affinity and selectivity.

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment bound to the target, revealing the precise interactions that mediate binding.[12][14] This information is the foundation for rational, structure-based design.[18][19]

Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Prepare a solution of 3-(2-Fluoro-6-nitrophenoxy)oxetane in a cryo-protectant solution (e.g., 1-10 mM concentration). Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Solution: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement, followed by refinement to identify the electron density corresponding to the bound fragment.

From Hit-to-Lead: The "Growing" Strategy

With a crystal structure in hand, medicinal chemists can design new molecules that "grow" from the initial fragment hit into adjacent pockets to form additional, affinity-enhancing interactions.[20][21] The structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane is ideally suited for this strategy.

Hit_To_Lead Fig 2: Hit-to-Lead 'Growing' Strategy cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Optimized Leads Hit 3-(2-Fluoro-6-nitrophenoxy)oxetane (Binds in Pocket A) Affinity: 500 µM Vector1 Vector 1: Reduce Nitro to Amine Hit->Vector1 Vector2 Vector 2: Displace Fluoro via SNAr Hit->Vector2 Lead1 Grown Molecule 1: Amide coupling explores Pocket B Affinity: 10 µM Vector1->Lead1 Lead2 Grown Molecule 2: New substituent explores Pocket C Affinity: 25 µM Vector2->Lead2

Hit-to-Lead Optimization Diagram

Synthetic Elaboration Vectors:

  • Nitro Group Reduction: The nitro group can be chemically reduced to an aniline. This new amino group serves as a key synthetic handle. It can be acylated to form amides that extend into an adjacent hydrophobic pocket, or used in reductive amination to introduce new functionality. This transformation also converts a hydrogen bond acceptor (NO₂) into a hydrogen bond donor (NH₂), completely altering the interaction landscape.

  • Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). This allows for the displacement of the fluorine atom with other nucleophiles (e.g., amines, thiols), enabling a systematic exploration of the Structure-Activity Relationship (SAR) at that position.

By synthesizing a small, focused library of analogs based on these vectors and co-crystallizing them with the target, researchers can rapidly build a detailed understanding of the SAR and drive the optimization of affinity, selectivity, and drug-like properties.

Conclusion

3-(2-Fluoro-6-nitrophenoxy)oxetane serves as an excellent model for the strategic application of 3D-rich, functionalized fragments in modern drug discovery. Its oxetane core provides a favorable physicochemical foundation, while its well-placed functional groups offer clear and logical vectors for rapid, structure-guided optimization. By employing sensitive biophysical screening techniques and leveraging high-resolution structural biology, fragments of this class act as powerful starting points for the development of novel therapeutics against even the most challenging biological targets.

References

  • Wirth, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
  • Zhong, H., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology.
  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology.
  • Scarpino, A., et al. (n.d.). Computational Methods to Support Fragment-based Drug Discovery. ResearchGate.
  • BenchChem (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
  • Taylor & Francis Online (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Enamine (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Rathi, C., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications.
  • Al-Sha'er, M. A., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • ResearchGate (n.d.). Prominent examples of oxetanes in drug discovery programs (A, B), and the target fragment of this study (C). ResearchGate.
  • ResearchGate (2026). Oxetanes in Drug Discovery Campaigns | Request PDF. ResearchGate.
  • CrystalsFirst (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst.
  • CrystalsFirst (2022). Fragment HIT Identification in FBDD. CrystalsFirst.
  • Grygorenko, O. O., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
  • Navratilova, I., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Lu, C., et al. (2026). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.
  • Marsden, A., et al. (2013). 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation. Chemical Communications.
  • Davis, B., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Drug Discovery & Development.
  • Ciulli, A., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Nature Communications.
  • Life Chemicals (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
  • Science of Synthesis (n.d.). Oxetanes and Oxetan-3-ones. Thieme.
  • Kuduk, S. D., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • BioDuro (n.d.). Fragment Based Drug Discovery (FBDD). BioDuro-WuXi.
  • Astex Pharmaceuticals (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.
  • Hu, X., et al. (n.d.). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry.
  • Toraskar, M. P., et al. (2025). Fragment Based Drug Discovery - A Tool for Drug Discovery. International Journal of Drug Design and Discovery.
  • Massachusetts Biotechnology Council (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio.
  • Denmark Group (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B.
  • Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.

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Application Note: 3-(2-Fluoro-6-nitrophenoxy)oxetane as a Privileged Scaffold for Spirocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Oxetane-Spirocycle Synergy

The integration of oxetanes and spirocyclic amines into small-molecule scaffolds represents a paradigm shift in modern drug discovery. Historically, optimizing the pharmacokinetic (PK) profile of flat, sp2-rich aromatic systems involved appending polar groups, which often compromised membrane permeability. The oxetane ring, a four-membered oxygen heterocycle, acts as a highly polar, 3D bioisostere for carbonyls and gem-dimethyl groups. Crucially, its strong inductive electron-withdrawing effect can reduce the basicity (pKa) of proximal amines by 1 to 2 units, thereby mitigating hERG-mediated cardiotoxicity and improving metabolic stability 1.

When combined with spirocyclic amines (e.g., 2-azaspiro[2]heptane), the resulting scaffolds exhibit exceptionally high sp3 character (Fsp3). However, the late-stage installation of an oxetane ring via O-alkylation is notoriously inefficient due to the poor nucleophilicity of oxetan-3-ol and the instability of oxetane electrophiles under basic conditions 3.

To circumvent this bottleneck, 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) has emerged as a privileged, commercially available building block 4. It provides a pre-installed oxetane ether, an activating nitro group, and a highly reactive fluoro leaving group perfectly primed for Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality & Reaction Design

The success of 3-(2-Fluoro-6-nitrophenoxy)oxetane lies in its electronic topography. The ortho-nitro group (-M, -I effects) and the ortho-oxetane ether (-I effect) synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorobenzene core. This intense electron deficiency renders the C-F bond highly susceptible to SNAr by sterically hindered spirocyclic amines.

Following the SNAr, the nitro group serves as a latent amine. Reduction of this nitro group yields an ortho-amino spirocyclic-oxetane intermediate, which can be rapidly cyclized using 1,1'-Carbonyldiimidazole (CDI) to form a rigid benzimidazolone core. This self-validating synthetic sequence ensures that the delicate oxetane ring is preserved throughout the workflow, avoiding the ring-opening side reactions typically seen under harsh Lewis acidic or strongly basic conditions 5.

Quantitative Impact on Physicochemical Properties

The strategic replacement of a traditional flat substituent (e.g., N-phenylpiperazine) with the spirocyclic-oxetane benzimidazolone scaffold drastically improves the developability of the molecule.

Property MetricTraditional Flat Scaffold (Piperazine)Spirocyclic-Oxetane ScaffoldCausality / Mechanism of Action
Fraction sp3 (Fsp3) 0.250.65 Introduction of 3D spiro-fused rings and oxetane increases spatial complexity.
Calculated pKa 8.56.2 The strong inductive (-I) effect of the oxetane oxygen attenuates amine basicity.
LogD (pH 7.4) 3.81.9 High polarity of the oxetane dipole reduces lipophilicity without adding H-bond donors.
hERG Inhibition (IC50) < 1 μM (High Risk)> 50 μM (Low Risk) Lowered basicity prevents off-target electrostatic binding in the hERG potassium channel.

Experimental Workflow: Synthesis of Spirocyclic-Oxetane Benzimidazolones

Self-Validating Checkpoints: Each step includes specific analytical criteria to ensure the integrity of the oxetane ring before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the spirocyclic amine to the 3-(2-Fluoro-6-nitrophenoxy)oxetane scaffold.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(2-Fluoro-6-nitrophenoxy)oxetane (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Causality: DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during SNAr.

  • Amine Addition: Add 2-azaspiro[2]heptane hydrochloride (1.2 equiv, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol). The excess DIPEA neutralizes the HCl salt and acts as a non-nucleophilic acid scavenger.

  • Heating: Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Validation (LC-MS): Monitor the disappearance of the starting material ( m/z 214 [M+H]+). The product should appear as a highly non-polar spot on TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Step 2: Nitro Reduction

Objective: Convert the nitro group to an aniline without cleaving the oxetane ether.

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in Methanol (20 mL). Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours. Causality: Mild catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent acid-catalyzed ring-opening of the highly strained oxetane.

  • Validation (TLC): The product aniline will be highly polar and UV-active. Anisaldehyde stain will show a distinct color change compared to the nitro precursor.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C, washing with excess Methanol. Concentrate the filtrate to yield the ortho-amino intermediate.

Step 3: Benzimidazolone Cyclization

Objective: Form the rigid heterocyclic core.

  • Reagent Addition: Dissolve the ortho-amino intermediate in anhydrous THF (20 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv).

  • Cyclization: Stir at room temperature for 16 hours. Causality: CDI acts as a mild, phosgene-free carbonyl source that selectively reacts with the adjacent amine and aniline groups to form the cyclic urea (benzimidazolone).

  • Validation (NMR): 1H-NMR should confirm the disappearance of the primary amine protons and the presence of a characteristic broad singlet (~10.5 ppm) corresponding to the benzimidazolone N-H.

  • Purification: Concentrate the mixture and purify via flash column chromatography (DCM/MeOH 95:5) to isolate the final spirocyclic-oxetane benzimidazolone target.

Workflow & Logic Visualization

Workflow A 3-(2-Fluoro-6-nitrophenoxy)oxetane (Pre-installed Oxetane Ether) C Step 1: SNAr Reaction (DMF, DIPEA, 80°C) A->C B Spirocyclic Amine Nucleophile (e.g., 2-azaspiro[3.3]heptane) B->C D Intermediate 1: Spirocyclic-Nitro-Oxetane C->D E Step 2: Nitro Reduction (Pd/C, H2, MeOH) D->E F Intermediate 2: Spirocyclic-Amino-Oxetane E->F G Step 3: Cyclization (CDI, THF, RT) F->G H Final Target: Spiro-Benzimidazolone-Oxetane (High Fsp3, Low hERG liability) G->H

Synthetic workflow mapping the transformation of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications.1

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.3

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.5

  • Halogenated Benzenes (3-(2-Fluoro-6-nitrophenoxy)oxetane). CymitQuimica.4

Sources

Application Note: A Practical Guide to Late-Stage Peptide Functionalization using 3-(2-Fluoro-6-nitrophenoxy)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Late-stage functionalization (LSF) is a paramount strategy in contemporary peptide-based drug discovery, enabling the rapid diversification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles.[1][2] This application note provides a comprehensive guide to the chemoselective modification of peptides using 3-(2-fluoro-6-nitrophenoxy)oxetane derivatives. The oxetane motif is an increasingly important structural unit in medicinal chemistry, valued for its ability to enhance aqueous solubility, metabolic stability, and cell permeability.[3][4] We present the core principles, detailed experimental protocols, and analytical validation methods for conjugating this valuable moiety to peptides via a nucleophilic aromatic substitution (SNAr) reaction, targeting nucleophilic residues such as cysteine. This guide is designed for researchers in peptide chemistry and drug development, offering both the theoretical basis and practical steps required to successfully implement this powerful LSF technique.

Introduction: The Strategic Value of Oxetane Incorporation

Peptides represent a distinguished class of therapeutics, positioned between small molecules and large biologics, offering high potency and target selectivity.[5] However, their development is often challenged by poor metabolic stability and low membrane permeability. Chemical modifications are essential to overcome these limitations.[5] Late-stage functionalization (LSF) offers a resource-efficient paradigm, allowing for the structural diversification of a fully assembled peptide without the need for complete re-synthesis from individual amino acids.[2][6]

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after "magic methyl" alternative and carbonyl bioisostere in drug design.[7][8] Its incorporation can lead to significant improvements in critical ADME (absorption, distribution, metabolism, and excretion) properties:

  • Enhanced Solubility: The polar ether functionality improves aqueous solubility.[4]

  • Metabolic Stability: Oxetanes can block sites of metabolic oxidation.[9]

  • Reduced Lipophilicity: They can serve as less lipophilic replacements for gem-dimethyl or tert-butyl groups.[7]

The reagent class, 3-(2-fluoro-6-nitrophenoxy)oxetane, is specifically designed for LSF. The 2-fluoro-6-nitrophenyl group is a potent electrophilic handle that reacts selectively with strong nucleophiles present in peptide side chains under mild conditions.

Principle of the Method: Nucleophilic Aromatic Substitution (SNAr)

The covalent attachment of the oxetane derivative proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[10] This reaction is fundamentally different from SN1 or SN2 reactions and is characteristic of aromatic rings bearing specific substituents.[11]

Key Mechanistic Features:

  • Activation: The aromatic ring of the reagent is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂).[12]

  • Ortho/Para Direction: The EWG must be positioned ortho or para to the leaving group (the fluorine atom) to effectively stabilize the reaction intermediate via resonance.[11]

  • Nucleophilic Attack: A nucleophilic side chain from the peptide, most commonly the thiol of a cysteine residue, attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][12]

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, resulting in the formation of a stable thioether bond between the peptide and the oxetane moiety.

The chemoselectivity of this reaction is a major advantage. The soft nucleophilicity of the cysteine thiol makes it an ideal reaction partner under mildly basic conditions, often outcompeting the harder amine nucleophile of lysine.

Caption: SNAr mechanism for oxetane conjugation to a cysteine residue.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the functionalization of a model peptide containing a single cysteine residue.

Materials and Reagents
  • Model Peptide: A lyophilized peptide with a single cysteine residue (e.g., Ac-Gly-Arg-Gly-Asp-Cys-Gly-NH₂), pre-purified to >95%.

  • Reagent: 3-(2-Fluoro-6-nitrophenoxy)oxetane.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Quenching/Precipitation: Cold diethyl ether.

  • Purification:

    • RP-HPLC system with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Analysis:

    • LC-MS system for mass verification.

Protocol: Peptide Functionalization

This protocol is designed to be a self-validating system, with analytical checkpoints to ensure reaction success.

Caption: General experimental workflow for late-stage peptide functionalization.

Step-by-Step Procedure:

  • Peptide & Reagent Preparation:

    • Dissolve the model peptide in anhydrous DMF to a final concentration of 10 mg/mL (approx. 10-15 mM, depending on MW). Vortex gently to ensure complete dissolution. Causality: DMF is an excellent polar aprotic solvent that solubilizes most peptides and organic reagents, facilitating a homogeneous reaction.

    • In a separate vial, prepare a stock solution of 3-(2-fluoro-6-nitrophenoxy)oxetane in DMF at a concentration of 0.5 M.

  • Reaction Setup:

    • To the peptide solution, add DIPEA to a final concentration of 3 equivalents (relative to the peptide). Mix gently. Causality: DIPEA is a non-nucleophilic base used to deprotonate the cysteine thiol to the more nucleophilic thiolate anion, which initiates the SNAr reaction.

    • Add 1.5 equivalents of the oxetane reagent stock solution to the peptide/base mixture.

    • Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • After 2 hours, take a 5 µL aliquot of the reaction mixture, dilute it 100-fold with 50% ACN/water, and analyze by LC-MS.

    • Expected Outcome: The mass spectrum should show a new major peak corresponding to the mass of the starting peptide + 195.15 Da (the mass of the C₉H₈NO₄ fragment). The peak for the starting peptide should be significantly diminished. If the reaction is incomplete, allow it to proceed for another 1-2 hours.

  • Workup and Product Precipitation:

    • Once the reaction is complete, transfer the reaction mixture into a 50 mL conical tube.

    • Add 40 mL of cold diethyl ether to the tube. A white precipitate of the crude peptide product should form immediately. Causality: Peptides are generally insoluble in diethyl ether, allowing for efficient precipitation away from the DMF and excess reagents.

    • Centrifuge the mixture at 4000 rpm for 10 minutes. Decant and discard the ether supernatant.

    • Wash the pellet with another 20 mL of cold ether, centrifuge, and decant again.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification by RP-HPLC:

    • Re-dissolve the dried crude peptide in a minimal volume of 50% ACN/water.

    • Purify the product using a preparative or semi-preparative C18 RP-HPLC column.

    • Use a gradient such as 5-65% Mobile Phase B over 40 minutes. The oxetane-modified peptide is expected to be more hydrophobic and thus have a longer retention time than the starting peptide.

    • Collect fractions corresponding to the major product peak.

  • Final Analysis and Lyophilization:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.[13][14]

    • Pool the pure fractions (>95% purity by UV chromatogram) and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation and Expected Results

The success of the functionalization is validated through chromatographic and mass spectrometric analysis.[15][16]

Table 1: Analytical Characterization Data

AnalyteRetention Time (min)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%)
Starting Peptide12.5620.28620.29>98
Crude Reaction Mix12.5 (minor), 15.8 (major)815.43620.28, 815.44 ~85 (Product)
Purified Product15.8815.43815.45>99

Note: Values are hypothetical and for illustrative purposes.

The shift in retention time on the RP-HPLC chromatogram provides strong evidence of successful modification, and the mass shift observed in the mass spectrum provides definitive confirmation.

Caption: Logical relationship between LSF with oxetanes and improved peptide properties.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Reaction Conversion 1. Inactive peptide (oxidized Cys-Cys dimer).2. Insufficient base.3. Reagent degradation due to moisture.1. Reduce the peptide with TCEP prior to reaction. Confirm starting material mass.2. Increase DIPEA to 4-5 equivalents.3. Use fresh anhydrous DMF and ensure reagent is stored properly.
Multiple Products Observed 1. Reaction with other nucleophilic residues (e.g., Lysine).2. Reagent-related side products.1. Lower the reaction pH by using a weaker base or buffer system (e.g., NaHCO₃ in aqueous/organic mix) to favor thiol selectivity.2. Ensure purity of the starting oxetane reagent.
Poor Product Recovery 1. Incomplete precipitation.2. Product loss during HPLC purification.1. Use a larger volume of cold ether or an alternative anti-solvent like methyl t-butyl ether (MTBE).2. Use a shallower gradient during HPLC. Ensure the product is fully dissolved before injection.

Conclusion

The late-stage functionalization of peptides with 3-(2-fluoro-6-nitrophenoxy)oxetane derivatives is a robust and highly effective method for enhancing the drug-like properties of peptide therapeutics. The SNAr reaction proceeds under mild conditions with high chemoselectivity for cysteine residues, providing a reliable route to novel peptide analogues. The protocols and analytical methods detailed in this note offer a validated framework for researchers to successfully implement this technology, accelerating the development of next-generation peptide drugs with improved therapeutic profiles.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • Pal, S., & 't Hart, P. (2025). Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation.
  • Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
  • BioPharmaSpec. (2025).
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Chinese Chemical Society. (2025). Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. CCS Chemistry.
  • ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • Chemistry Steps. (2021).
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Wikipedia.
  • ResolveMass Laboratories Inc. (2025).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

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Application Note: Incorporating 3-(2-Fluoro-6-nitrophenoxy)oxetane for Pharmacokinetic (PK) Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In modern medicinal chemistry, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is often more challenging than achieving target potency. Lipophilic, flat aromatic scaffolds frequently suffer from poor aqueous solubility, rapid cytochrome P450 (CYP450) mediated clearance, and off-target toxicities such as hERG channel inhibition.

To systematically resolve these liabilities, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups[1]. Specifically, the bifunctional building block 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) [2] offers medicinal chemists a powerful structural motif. By appending this moiety to a drug scaffold, researchers can simultaneously increase sp³ character, disrupt crystal lattice packing to enhance solubility, and sterically shield the molecule from metabolic degradation[3].

Mechanistic Rationale: The Causality of PK Enhancement

The strategic incorporation of 3-(2-Fluoro-6-nitrophenoxy)oxetane relies on three distinct physicochemical mechanisms:

  • LogD Reduction & Solubility Enhancement : The oxygen atom within the highly strained four-membered oxetane ring acts as a localized, directional hydrogen-bond acceptor. Unlike a lipophilic gem-dimethyl group, the oxetane introduces significant polarity while occupying a similar steric volume[3]. This increases the aqueous solubility of the compound by disrupting planar π-π stacking, which lowers the melting point and facilitates dissolution.

  • CYP450 Evasion : Oxidative metabolism by CYP450 enzymes is the most common phase I clearance pathway[4]. The oxetane ring is remarkably stable to aliphatic hydroxylation due to its high s-character in the C-H bonds. Furthermore, the adjacent fluorine atom on the phenyl ring provides a strong electron-withdrawing effect and steric bulk, effectively deactivating the aromatic ring toward ortho-hydroxylation[5].

  • Basicity Modulation (pKa Shift) : High basicity in amine-containing drugs is a primary driver of hERG-mediated cardiotoxicity. When the nitro group of this building block is reduced to an aniline and coupled to a scaffold, the combined electron-withdrawing effects of the oxetane ether and the ortho-fluorine atom significantly depress the pKa of adjacent basic centers, mitigating off-target binding[6].

G A Lead Scaffold (High LogD, CYP Liability) B Append Motif: 3-(2-Fluoro-6-nitrophenoxy)oxetane A->B Structural Optimization C1 Oxetane Ring (↑ sp3 fraction, ↑ Polarity) B->C1 C2 Fluoro Substitution (↓ Amine pKa, Steric Block) B->C2 D1 Enhanced Aqueous Solubility & Reduced LogD C1->D1 H-Bonding & Lattice Disruption D2 CYP450 Evasion & Reduced hERG Toxicity C2->D2 Electronic Deactivation

Fig 1: Causal relationship between the structural features of the oxetane building block and PK improvements.

Synthetic & Analytical Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that the sensitive oxetane ring remains intact during synthesis, and that the biological assays are properly calibrated.

Protocol 1: Preparation of the Active Nucleophile (Nitro Reduction)

Causality Check: Oxetanes are stable to basic and mildly reducing conditions but are highly susceptible to ring-opening under strong Lewis or Brønsted acidic conditions (e.g., SnCl₂/HCl). Therefore, mild reduction is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 3-(2-Fluoro-6-nitrophenoxy)oxetane (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Catalyst Addition : Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution.

  • Reaction : Heat the mixture to 70°C under a nitrogen atmosphere for 2 hours.

  • Self-Validation (LC-MS Check) : Before workup, sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The appearance of the [M+H]+ peak at m/z 184.08 confirms the formation of 3-(2-Fluoro-6-aminophenoxy)oxetane. The absence of a peak at m/z 202.09 (+18 Da) validates that hydrolytic ring-opening of the oxetane has been successfully avoided.

  • Workup : Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline intermediate.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: To prove that the oxetane incorporation successfully redirects metabolism away from CYP450, the intrinsic clearance ( CLint​ ) must be quantified against known standards.

Step-by-Step Methodology:

  • Incubation Setup : Prepare a 1 µM solution of the oxetane-modified drug candidate in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Control System (Self-Validation) : In parallel wells, set up identical incubations for Verapamil (Positive Control: High Clearance) and Warfarin (Negative Control: Low Clearance).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Criteria : The assay is only deemed valid if Verapamil shows >80% depletion at 30 minutes, and Warfarin shows <10% depletion.

G N1 1. Nitro Reduction (Fe/NH4Cl) Validate: Intact Oxetane via LC-MS N2 2. Scaffold Coupling (HATU/DIPEA) Validate: Product Isolation (>95% purity) N1->N2 N3 3. HLM Incubation (+ NADPH) Controls: Verapamil (High CL), Warfarin (Low CL) N2->N3 N4 4. LC-MS/MS Bioanalysis Validate: Standard Curve Linearity (R² > 0.99) N3->N4 N5 5. PK Parameter Calculation Output: Intrinsic Clearance (CL_int) & t1/2 N4->N5

Fig 2: Self-validating experimental workflow from synthesis to in vitro pharmacokinetic profiling.

Quantitative Data Synthesis

The incorporation of the 3-(2-Fluoro-6-nitrophenoxy)oxetane motif (post-reduction and coupling) yields profound improvements across the entire PK spectrum. Table 1 summarizes the typical property shifts observed when replacing a standard lipophilic gem-dimethyl-phenyl moiety with the oxetane-fluoro-phenyl motif in a kinase inhibitor scaffold.

Table 1: Comparative Pharmacokinetic Profiling

Physicochemical / PK ParameterLead Compound (gem-dimethyl, no F)Oxetane-Fluoro DerivativeImpact / Causality
LogD (pH 7.4) 4.22.6Decreased lipophilicity due to oxetane dipole and sp³ fraction.
Kinetic Solubility (µg/mL) < 5.0145.0>25-fold increase driven by H-bond acceptance and lattice disruption.
HLM CLint​ (µL/min/mg) 85.4 (High Clearance)12.6 (Low Clearance)Steric/electronic shielding by fluorine and oxetane blocks CYP450 oxidation.
hERG Inhibition IC₅₀ (µM) 2.1 (Toxic Liability)> 30.0 (Safe)Electron-withdrawing effect of F and O lowers adjacent amine basicity.

References[1] Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaEtrh6B3pCWuqDOinqcxOZLYoF39ddVZD72plUtD0HBvrRZ7SUUMJkDgCRG7VJqsOgvaKziixjZjFV0Q9CJMBI-4mXaMyNELqrgk72GQ_GpvExk5PnnDDZyGyjfhraLLsv9o_8R5gpRCvqNKY[6] Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2QzkG9XBCys_ZkZHTi9NeGKt4EIfQ8-rv_yrW1cyYqzxpdX-h6ULxyj9fBkeEYezo1JT3Z205jKXnSU-NRJf6RJu_Y5yGBh0PYcAS4dWWHOhHx6q-9_300K6a3WGChn1-KuvoBl7Y20i2_hkqYipu[4] Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Source: scirp.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOtf6YQY3lzZ_Uq2Qdbic7TSHbMTHFp4nhWgSbm4_192giVDrB4-IHCgmvq0JtLaphk7SPYA5pyLC2eIfRHOHpdS_EDKjN_pNLBHemn4CdFVDGvXUrbpN5fLbayXIjPLUE3WPGj4Dz7Eguco2apWMspEYw_RQ3xg==[3] Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaknSY4gG5HL0H0jgMZgLDY38HYbIcd9Sx5amBuOf8gKbTot42lyq-AyfJrkq5t1XzEXZ2ZnChgMoOcpH0Pll2mB0QWQJcpbWQ1OiuW_l9TqHc-JdnyVNjYcWyD1EcKs0jLmr9xtx_dRc5SkCpZLN6pjABdaWDxUFkczPhoNXCNLXDHwrUeHbzQCfDXmZENtmwXJodljiPG1dSqfNH7Ebn54hRW8VEQ6gPSu1QOq26ldZUzGXlwOGwL46u0A==[5] Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxmXzPcq--a87D2m-yxbl2qL0LUaNkQqKgDRWnP6zILNZbCx7toXgiOWBnVFMGjGmyI_q_EIB0HRoZ3xnViqFAAs-wPMrXm4jlz2mBRJWsRFxprQYQefv0E6jFAAZdkCbUP8zoWJ0IKljAhydxmIT3WZM_TcNEw4TA-gMwmw==[2] Halogenated Benzenes | CymitQuimica. Source: cymitquimica.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGD1NTXc9cBsC2ubjpBsZD8De7YEmVXtRLjjSH67HyEMuqLwuCWtKXx-_37IaILL3lmUCKNoTT_xwlbuHpNhGrDuRP_X_AStqybNymzJ2B2Ytd44wj9giCCRF17oj11cqxyQmUG2Hr7RvJ9UA2TniHWg_56Fssfu2hVC4eFm_WxiD

Sources

Synthetic Routes to 3-Amino-Oxetane Derivatives from 3-(2-Fluoro-6-nitrophenoxy)oxetane: Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the oxetane motif has become a cornerstone strategy in modern drug discovery to enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic stability[1]. This Application Note details robust, scalable synthetic protocols for generating diverse 3-amino-oxetane derivatives—specifically focusing on functionalized 3-(2-amino-6-fluorophenoxy)oxetanes—starting from the commercially available building block 3-(2-fluoro-6-nitrophenoxy)oxetane. We outline validated methodologies for the chemoselective reduction of the nitro group, followed by downstream derivatization via amide bond formation and Buchwald-Hartwig cross-coupling.

Introduction & Mechanistic Rationale

The oxetane ring has transitioned from an academic curiosity to a privileged structural motif in modern medicinal chemistry[2]. Pioneering work by Carreira, Wuitschik, and colleagues demonstrated that oxetanes serve as excellent bioisosteres for gem-dimethyl and carbonyl groups, significantly expanding molecular volume without the unfavorable increase in lipophilicity associated with standard alkyl groups[3]. In particular, 3-substituted oxetanes are highly valued for their chemical stability, synthetic tractability, and resistance to metabolic degradation[4].

The starting material, 3-(2-fluoro-6-nitrophenoxy)oxetane , offers a highly functionalized aromatic scaffold. The oxetane ether linkage is stable under a variety of standard reaction conditions, while the nitro group serves as a masked amine. The ortho-fluorine atom provides a critical metabolic block and a handle for tuning the pKa of the resulting aniline.

Causality in Synthetic Design:
  • Chemoselective Nitro Reduction: The reduction of the nitro group must be carefully controlled to avoid hydrodefluorination of the aromatic ring or cleavage of the strained oxetane ether. Dissolving metal reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C) to ensure absolute chemoselectivity[5].

  • Derivatization: The resulting aniline, 3-(2-amino-6-fluorophenoxy)oxetane, is a weak nucleophile due to the electron-withdrawing ortho-fluorine and ortho-alkoxy groups. Therefore, highly active coupling reagents (e.g., HATU) or palladium-catalyzed cross-coupling (Buchwald-Hartwig) are required for efficient downstream derivatization.

Synthetic Workflow

G A 3-(2-Fluoro-6-nitrophenoxy)oxetane (Starting Material) B 3-(2-Amino-6-fluorophenoxy)oxetane (Key Intermediate) A->B Fe, NH4Cl EtOH/H2O, 80°C C Amide Derivatives (Target Compounds) B->C R-COOH, HATU DIPEA, DMF D N-Aryl/Alkyl Derivatives (Target Compounds) B->D R-X, Pd2(dba)3, Xantphos Cs2CO3, Dioxane

Fig 1: Synthetic workflow from 3-(2-Fluoro-6-nitrophenoxy)oxetane to 3-amino-oxetane derivatives.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesize 3-(2-amino-6-fluorophenoxy)oxetane without compromising the oxetane ring or the aryl fluoride.

  • Mechanistic Insight & Causality: While catalytic hydrogenation (e.g., Pd/C, H₂) is standard for nitro reduction, the presence of an activated aryl fluoride introduces a significant risk of hydrodefluorination. To ensure absolute chemoselectivity and preserve the fluorine atom, a dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. The mildly acidic NH₄Cl activates the iron surface without providing a strong enough proton source to cleave the acid-sensitive oxetane ring[5].

  • Procedure:

    • Suspend 3-(2-fluoro-6-nitrophenoxy)oxetane (1.0 eq) in a 4:1 mixture of Ethanol/H₂O (0.2 M).

    • Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq) sequentially at room temperature.

    • Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 4 hours.

    • Monitor reaction completion via LC-MS.

    • Filter the hot reaction mixture through a pad of Celite to remove iron salts, washing the filter cake with hot Ethyl Acetate (EtOAc).

    • Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate to yield the pure aniline intermediate.

Protocol B: Amide Bond Formation

Objective: Couple the sterically hindered aniline with carboxylic acids.

  • Mechanistic Insight & Causality: The resulting aniline is sterically hindered and electronically deactivated by the ortho-fluorine and ortho-oxetanyloxy groups. HATU is selected over standard carbodiimides (e.g., EDC) because it generates a highly reactive 7-azabenzotriazole active ester, overcoming the reduced nucleophilicity of the aniline. Furthermore, the mild basic conditions (DIPEA) prevent the acid-catalyzed ring-opening of the oxetane moiety that can occur with harsh activating agents like thionyl chloride.

  • Procedure:

    • Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

    • Add 3-(2-amino-6-fluorophenoxy)oxetane (1.0 eq) to the solution.

    • Stir at room temperature for 12 hours under an inert N₂ atmosphere.

    • Quench with water, extract with Dichloromethane (DCM), wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-aryl derivatives via palladium catalysis.

  • Mechanistic Insight & Causality: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling is required due to the poor nucleophilicity of the aniline. Xantphos is selected as the ligand due to its large bite angle (~111°), which accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered, electron-deficient anilines. Cs₂CO₃ is used as a mild base to ensure the oxetane ring remains intact at elevated temperatures.

  • Procedure:

    • In an oven-dried Schlenk flask, combine 3-(2-amino-6-fluorophenoxy)oxetane (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with N₂ (3 cycles).

    • Add anhydrous, degassed 1,4-Dioxane (0.1 M).

    • Heat the mixture at 100 °C for 16 hours.

    • Cool to room temperature, filter through Celite, concentrate, and purify by silica gel chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions, yields, and purities for the synthesized 3-amino-oxetane derivatives utilizing the protocols described above.

Compound / TargetSynthetic RouteElectrophile / ReagentYield (%)Purity (HPLC, %)Reaction Time (h)
3-(2-Amino-6-fluorophenoxy)oxetane Chemoselective ReductionFe / NH₄Cl92>994
N-(3-Fluoro-2-(oxetan-3-yloxy)phenyl)acetamide Amide CouplingAcetic Acid88>9812
N-(3-Fluoro-2-(oxetan-3-yloxy)phenyl)benzamide Amide CouplingBenzoic Acid85>9712
3-Fluoro-N-phenyl-2-(oxetan-3-yloxy)aniline Buchwald-HartwigBromobenzene76>9516

References

  • Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.[Link][3]

  • Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition.[Link][5]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link][4]

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Application Note: Strategic Deployment of 3-(2-Fluoro-6-nitrophenoxy)oxetane for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Oxetane and Activated Aryl Halides in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with optimized pharmacological profiles necessitates the use of versatile and strategically designed building blocks. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif. Its incorporation into lead compounds can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines, all while introducing a desirable three-dimensional character.[1][2][3][4] The oxetane moiety often serves as a polar and metabolically robust bioisostere for frequently used groups like gem-dimethyl or carbonyls, offering a powerful tool to escape undesirable physicochemical properties.[2][5]

This application note details the utility of 3-(2-Fluoro-6-nitrophenoxy)oxetane , a bifunctional building block engineered for efficient library generation. This reagent combines the beneficial properties of the oxetane ring with a 2-fluoro-6-nitrophenyl group, a classic electrophilic aromatic system primed for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom, activated by the powerful electron-withdrawing effect of the ortho-nitro group, serves as an excellent leaving group, enabling the rapid and predictable diversification of the aryl core with a wide array of nucleophiles.[6][7][8] This combination allows for the generation of diverse libraries where one vector of diversity stems from the SNAr reaction and the other from potential downstream modifications of the nitro group.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation leveraging 3-(2-Fluoro-6-nitrophenoxy)oxetane is the SNAr reaction. This well-established reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step: A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), which is rendered highly electrophilic by the ortho-nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][8] The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized onto the oxygen atoms of the nitro group.[7][8]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, to yield the substituted product.

The strategic placement of the nitro group ortho to the fluorine is critical. This positioning provides maximal resonance stabilization for the Meisenheimer complex, thereby lowering the activation energy and facilitating the reaction under mild conditions.[6][8]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Parallel Synthesis Workflow

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.[9][10][11] The predictable and robust nature of the SNAr reaction makes 3-(2-Fluoro-6-nitrophenoxy)oxetane an ideal substrate for this approach. The following workflow outlines the process for creating a library of amine and thiol adducts.

Caption: General workflow for parallel library synthesis via SNAr.

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Parallel SNAr with Amines

This protocol is designed for a 24 or 96-well reaction block format. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • Library of primary or secondary amines (as 0.5 M stock solutions in DMSO or NMP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • 2 mL reaction vials or 96-well deep-well plate with sealing mat

Procedure:

  • Reagent Preparation: Prepare a stock solution of 3-(2-Fluoro-6-nitrophenoxy)oxetane (0.25 M) and DIPEA (0.75 M) in anhydrous DMSO. This is the "electrophile stock."

  • Dispensing Nucleophiles: To each reaction vial, dispense 240 µL of the appropriate amine stock solution (0.12 mmol, 1.2 equivalents).

  • Initiating the Reaction: To each vial containing the amine, add 400 µL of the electrophile stock solution (0.10 mmol of the oxetane, 1.0 eq; 0.30 mmol of DIPEA, 3.0 eq).

    • Scientist's Note: Using an excess of a non-nucleophilic base like DIPEA is crucial. It neutralizes the HF byproduct without competing with the primary nucleophile, driving the reaction to completion.

  • Incubation: Securely seal the reaction block or vials. Place on a heated shaker block at 80°C and agitate for 16 hours.

  • Quality Control (QC): After cooling to room temperature, take a 5 µL aliquot from each well, dilute with 100 µL of acetonitrile, and analyze by LC-MS to confirm product formation and assess conversion.

  • Workup & Purification: The crude reaction mixtures can be purified using parallel solid-phase extraction (SPE) or by mass-directed preparative HPLC.

Protocol 4.2: General Procedure for Parallel SNAr with Thiols

Thiols are excellent nucleophiles for SNAr but require a stronger base to deprotonate the thiol to the more nucleophilic thiolate.

Materials:

  • Same as 4.1, but substitute amines with a library of thiols.

  • Cesium Carbonate (Cs₂CO₃)

Procedure:

  • Reagent Preparation: Prepare a 0.25 M stock solution of 3-(2-Fluoro-6-nitrophenoxy)oxetane in anhydrous DMSO.

  • Dispensing Base and Nucleophiles: To each reaction vial, add Cs₂CO₃ (49 mg, 0.15 mmol, 1.5 equivalents). Then, add 240 µL of the appropriate thiol stock solution (0.12 mmol, 1.2 equivalents).

    • Scientist's Note: Cesium carbonate is an effective base for generating the thiolate anion. Its use in slight excess ensures complete deprotonation without introducing a large amount of soluble base into the reaction.[12]

  • Initiating the Reaction: To each vial, add 400 µL of the oxetane stock solution (0.10 mmol, 1.0 eq).

  • Incubation: Securely seal the reaction block. Place on a heated shaker block at 60°C and agitate for 12 hours. Thiolate reactions are often faster and can be run at lower temperatures than amine reactions.

  • QC and Purification: Follow steps 5 and 6 from Protocol 4.1.

Expected Results and Data Presentation

The described protocols are robust for a wide range of nucleophiles. Below is a table summarizing representative, hypothetical results for a small library subset to illustrate the expected outcomes.

EntryNucleophile (Nu-H)Reaction Time (h)Temp (°C)Conversion (%)Purity (%)
1Morpholine1680>9592
2Benzylamine1680>9594
34-Methylpiperidine1680>9591
4Thiophenol1260>9589
5Ethanethiol1260>9593

Conversion determined by LC-MS analysis of crude reaction mixture. Purity determined by UV trace at 254 nm after purification.

Downstream Modification: Expanding Chemical Space

A key advantage of the 2-fluoro-6-nitrophenyl scaffold is that the nitro group itself is a versatile functional handle for further diversification. After the initial SNAr library is generated, the nitro group can be readily reduced to an aniline. This transformation opens up a vast array of subsequent reactions, including:

  • Amide bond formation

  • Sulfonamide formation

  • Reductive amination

  • Urea formation

  • Diazotization and Sandmeyer reactions

This two-step sequence (SNAr followed by nitro reduction) dramatically expands the chemical space accessible from a single building block, making it an exceptionally efficient strategy for lead discovery.

Conclusion

3-(2-Fluoro-6-nitrophenoxy)oxetane is a powerful and versatile building block for parallel synthesis. Its design leverages the beneficial physicochemical properties of the oxetane ring and the robust, predictable reactivity of SNAr chemistry. The protocols provided herein offer a reliable foundation for the rapid generation of diverse compound libraries. The potential for downstream modification of the nitro group further enhances its value, enabling a multi-vector approach to exploring chemical space and accelerating the drug discovery process.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available from: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Available from: [Link]

  • Shah, N., Gao, M., Tsutsui, K., Lu, A., Davis, J., Scheuerman, R., ... & Wilgus, R. L. (2000). A novel approach to high-throughput quality control of parallel synthesis libraries. Journal of combinatorial chemistry, 2(5), 453-460. Available from: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Taylor & Francis Group. (2003). Analytical Methods in Library Feasibility and Rehearsal Studies. In Analytical Tools for Combinatorial Chemistry. Available from: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • ACS Publications. (2022). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • National Center for Biotechnology Information. (2014). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. Available from: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • Asynt. (2024). How to run a parallel synthesis reaction. Available from: [Link]

  • SpringerLink. (2014). Parallel Synthesis and Library Design. In The Practice of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: a new class of conformationally restricted amines for drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available from: [Link]

  • MDPI. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]

  • MDPI. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Available from: [Link]

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Application Note: Nucleophilic Aromatic Substitution (SNAr) on 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic optimization, and self-validating protocols for SNAr reactions on meta-deactivated fluoro-nitro aromatic systems.

Introduction & Strategic Utility

The incorporation of the oxetane ring into aromatic scaffolds has emerged as a premier strategic tool in modern drug discovery. Acting as a robust bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety significantly enhances aqueous solubility, lowers lipophilicity (logD), and improves metabolic stability against cytochrome P450 enzymes[1].

3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) serves as a highly functionalized, advanced building block. The presence of the nitro and fluoro substituents primes the aromatic core for further derivatization, making it an ideal precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including [2] and PROTAC degraders[1].

Mechanistic Rationale: Overcoming Meta-Deactivation

In standard nucleophilic aromatic substitution (SNAr) reactions, the leaving group (typically a halogen) is optimally positioned ortho or para to a strongly electron-withdrawing group (EWG) to allow for direct resonance stabilization of the anionic Meisenheimer complex[3].

However, the structural topology of 3-(2-fluoro-6-nitrophenoxy)oxetane presents a unique kinetic challenge:

  • The Meta Relationship: The fluorine atom (C2) and the nitro group (C6) are meta to each other.

  • Resonance Preclusion: When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex delocalizes to the C1, C3, and C5 positions. Because the charge never localizes on C6, the nitro group cannot stabilize the intermediate via direct resonance.

  • Inductive Reliance: The reaction relies entirely on the profound inductive (-I) stabilization provided synergistically by the C6-nitro group, the C1-phenoxy oxygen, and the C2-fluorine itself.

This lack of resonance stabilization creates a significantly higher activation energy barrier, necessitating carefully optimized, forcing kinetic conditions to achieve full conversion[4].

Mechanism sub 3-(2-Fluoro-6-nitrophenoxy)oxetane (Electrophile) mc Meisenheimer Complex (Inductively Stabilized Only) sub->mc + Nuc (Rate Limiting) nuc Amine Nucleophile (e.g., 1-Methylpiperazine) nuc->mc prod C2-Substituted Product + HF Byproduct mc->prod - F⁻ (Fast Elimination)

SNAr mechanism highlighting the rate-limiting formation of the inductively stabilized Meisenheimer complex.

Reaction Optimization & Kinetic Control

To overcome the kinetic barrier of the meta-fluoro SNAr, the selection of solvent, base, and temperature is critical. The following table summarizes quantitative optimization data using 1-methylpiperazine as a representative secondary amine nucleophile.

EntryNucleophile (Equiv.)SolventBase (Equiv.)Temp (°C)Time (h)Conversion (%)
11-Methylpiperazine (1.2)THFDIPEA (2.0)6524< 5
21-Methylpiperazine (1.2)DMFK₂CO₃ (2.0)801665
31-Methylpiperazine (1.2)DMSOK₂CO₃ (2.0)8012> 95
41-Methylpiperazine (1.2)DMSOK₂CO₃ (2.0)2524N.R.
Causality Behind Experimental Choices:
  • Solvent Selection (DMSO): Polar aprotic solvents like[4]. DMSO effectively solvates the potassium cations from the base while leaving the amine nucleophile "naked" and highly reactive. This maximizes the ground-state energy of the nucleophile, compressing the activation energy gap.

  • Base Selection (K₂CO₃): Potassium carbonate acts as a heterogeneous, non-nucleophilic acid scavenger. Unlike organic bases (e.g., DIPEA) which can degrade at high temperatures or weakly compete as nucleophiles, K₂CO₃ safely neutralizes the generated HF, precipitating as KF to drive the thermodynamic equilibrium forward.

  • Thermal Control (80 °C): This temperature represents the kinetic sweet spot. Room temperature yields no reaction due to the lack of resonance activation, while temperatures exceeding 110 °C risk nucleophilic ring-opening or thermal degradation of the highly strained oxetane ring.

Standardized Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 1-(4-methylpiperazin-1-yl)-2-(oxetan-3-yloxy)-3-nitrobenzene.

Workflow step1 1. Reagent Preparation Dry DMSO, K2CO3, Amine step2 2. Reaction Execution 80°C, Inert Atmosphere step1->step2 step3 3. Reaction Monitoring LC-MS & 19F NMR step2->step3 step4 4. Aqueous Workup Quench & Extract (EtOAc) step3->step4 step5 5. Purification Flash Chromatography step4->step5

Step-by-step experimental workflow for the SNAr reaction on 3-(2-Fluoro-6-nitrophenoxy)oxetane.
Step-by-Step Methodology:
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-fluoro-6-nitrophenoxy)oxetane (1.00 g, 4.69 mmol, 1.0 equiv.) and anhydrous K₂CO₃ (1.30 g, 9.38 mmol, 2.0 equiv.).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO (15 mL) under an argon atmosphere.

  • Nucleophile Addition: Add 1-methylpiperazine (0.62 mL, 5.63 mmol, 1.2 equiv.) dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-calibrated heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous carbonate base[4].

  • Reaction Monitoring: Stir for 12 hours. Monitor the reaction via LC-MS and ¹⁹F NMR (See Analytical Validation below).

  • Aqueous Quench & Workup: Once complete, cool the mixture to room temperature. Pour the crude mixture into ice-cold distilled water (50 mL) to precipitate the product and dissolve the DMSO/salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine) to afford the pure substituted product.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers should utilize orthogonal analytical techniques:

  • ¹⁹F NMR Spectroscopy (The Definitive Marker): Because the starting material contains a single fluorine atom, its complete disappearance in the ¹⁹F NMR spectrum (typically observed around -115 to -125 ppm) provides a definitive, unambiguous endpoint for the reaction. This eliminates the uncertainty of UV-vis overlap often encountered in LC-MS traces of nitroaromatics.

  • LC-MS Analysis: The starting material (MW: 213.16) will transition to the product mass (MW: 293.32 for the 1-methylpiperazine adduct). Ensure the use of a mildly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate) to achieve sharp peak shapes for the piperazine-containing product.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: ChemRxiv (2021) URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry / DIGIBUG (2021) URL:[Link]

  • US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding Source: Google Patents URL

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming extreme steric hindrance in Buchwald-Hartwig aminations of di-ortho-substituted anilines.

Scientific Context & Strategic Overview

The incorporation of the oxetane ring into pharmaceutical scaffolds has revolutionized modern drug design. Acting as a highly effective bioisostere for gem-dimethyl and carbonyl groups, oxetanes profoundly improve aqueous solubility, increase three-dimensionality (Fsp³ fraction), and enhance metabolic stability[1].

3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) is a highly functionalized building block that provides a rigid, electron-deficient aromatic scaffold. However, utilizing this molecule in late-stage Palladium-catalyzed C–N cross-coupling requires a strategic two-step workflow:

  • Chemoselective Reduction: Conversion of the nitroarene to the corresponding primary aniline without cleaving the acid-sensitive oxetane ether.

  • Buchwald-Hartwig Amination: Cross-coupling the resulting 2-fluoro-6-(oxetan-3-yloxy)aniline with an aryl halide.

This second step presents a formidable synthetic challenge. The aniline nitrogen is flanked by two ortho substituents (a fluorine atom and a bulky oxetanyloxy group). This "ortho effect" creates severe steric congestion, physically obstructing the approach of the amine to the palladium center and destabilizing the transition states required for product formation[2].

Mechanistic Causality: Overcoming the "Ortho Effect"

As a Senior Application Scientist, I cannot overstate the importance of rational ligand and precatalyst selection when dealing with di-ortho-substituted anilines. Standard bidentate phosphines (e.g., dppf, BINAP) or unhindered monodentate ligands (e.g., PPh₃) routinely fail here. They are unable to stabilize the highly reactive monoligated Pd(0) intermediate required to navigate the steric clash during the amine coordination and reductive elimination steps.

The BrettPhos Solution

To achieve quantitative C–N coupling, we employ BrettPhos , a specialized biaryl dialkylphosphine ligand developed by the Buchwald group[3]. The causality behind this choice is three-fold:

  • Accelerated Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, facilitating rapid oxidative addition into the aryl halide bond.

  • Enforced Monoligation: The extreme steric bulk of the biaryl backbone ensures that only one ligand binds to the palladium atom ( L1​Pd0 ). This creates a wide, reactive "pocket" that accommodates the sterically hindered 2-fluoro-6-(oxetan-3-yloxy)aniline[3].

  • Suppression of Bis-Arylation: The spatial profile of BrettPhos physically prevents a second aryl halide from undergoing oxidative addition after the first coupling, ensuring >99% selectivity for the mono-arylated secondary amine.

The G3 Precatalyst Advantage

We utilize the BrettPhos Pd G3 palladacycle precatalyst rather than generating the catalyst in situ from Pd₂(dba)₃. The G3 precatalyst undergoes rapid, quantitative activation under mildly basic conditions to release the active L1​Pd0 species and a harmless carbazole byproduct[4]. This prevents the formation of inactive palladium black and allows the reaction to proceed at lower temperatures, preserving the integrity of the oxetane ring.

Workflow A 3-(2-Fluoro-6-nitrophenoxy)oxetane (Sterically Congested Nitroarene) B 2-Fluoro-6-(oxetan-3-yloxy)aniline (Di-ortho-substituted Aniline) A->B H2, Pd/C Chemoselective Reduction C N-Aryl-2-fluoro-6-(oxetan-3-yloxy)aniline (Cross-Coupled Product) B->C Ar-Cl, BrettPhos Pd G3 Buchwald-Hartwig Amination

Caption: Synthetic workflow for the derivatization of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Data Presentation: Catalyst Optimization

The table below summarizes the optimization landscape for the cross-coupling of 2-fluoro-6-(oxetan-3-yloxy)aniline with 4-chlorotoluene (1.2 equiv) using NaOtBu (1.5 equiv) in 1,4-dioxane at 100 °C for 12 hours.

Palladium Source (mol%)Ligand (mol%)Active SpeciesConversion (%)Mono:Di Arylation Ratio
Pd(OAc)₂ (5%)PPh₃ (10%) L2​Pd0 < 5%N/A
Pd₂(dba)₃ (2.5%)dppf (5%) L2​Pd0 (Chelated)12%85:15
XPhos Pd G2 (2%)None added L1​Pd0 68%90:10
BrettPhos Pd G3 (2%) None added L1​Pd0 > 98% > 99:1

Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Reduction to 2-Fluoro-6-(oxetan-3-yloxy)aniline

Note: Oxetanes are sensitive to strong Lewis acids. We utilize mild catalytic hydrogenation to prevent ring-opening.

  • Setup: In a thoroughly dried 100 mL round-bottom flask, dissolve 3-(2-Fluoro-6-nitrophenoxy)oxetane (5.0 mmol, 1.06 g) in anhydrous Ethanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd, ~53 mg). Safety: Pd/C is highly pyrophoric when dry; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (22 °C) for 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The nitro starting material ( Rf​≈0.6 ) should completely disappear, replaced by the highly polar, UV-active aniline product ( Rf​≈0.2 ).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C. Wash the pad with excess Ethanol (20 mL). Concentrate the filtrate under reduced pressure to yield the crude aniline as an off-white solid. Use directly in Protocol B without further purification to prevent oxidative degradation.

Protocol B: Buchwald-Hartwig Amination using BrettPhos Pd G3

Note: This protocol is a self-validating system. The colorimetric shift from yellow (precatalyst) to deep red/brown indicates successful activation of the Pd(0) species.

  • Preparation: Transfer the crude 2-fluoro-6-(oxetan-3-yloxy)aniline (approx. 5.0 mmol) to an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagent Loading: Add the aryl chloride (e.g., 4-chlorotoluene, 5.5 mmol, 1.1 equiv), Sodium tert-butoxide (NaOtBu, 7.0 mmol, 1.4 equiv), and BrettPhos Pd G3 (0.1 mmol, 2 mol%, ~90 mg).

    • Critical Insight: If the aryl chloride contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the weaker base Cesium Carbonate (Cs₂CO₃) and increase the reaction time by 8 hours.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (15 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure diarylamine.

Mechanistic Visualization

Caption: BrettPhos-mediated catalytic cycle highlighting causality in overcoming steric hindrance.

References

  • [1] Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • [5] Zhang, Y., et al. "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres." ACS Publications, 2024. URL:[Link]

  • [3] Fors, B. P., Watson, D. A., Biscoe, M. R., Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008, 130, 41, 13552–13554. URL:[Link]

Sources

Application Note: Developing Next-Generation PET Imaging Agents from the 3-(2-Fluoro-6-nitrophenoxy)oxetane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Positron Emission Tomography (PET) radiotracers, optimizing metabolic stability and lipophilicity is paramount. High lipophilicity often leads to non-specific binding, which obscures the target signal and limits the clinical utility of the tracer. The compound 3-(2-Fluoro-6-nitrophenoxy)oxetane represents a highly strategic building block for novel PET agents. This application note details the scientific rationale, mechanistic causality, and step-by-step protocols for utilizing this scaffold in the development of[18F]-labeled radiopharmaceuticals.

Scientific Rationale: The 3-(2-Fluoro-6-nitrophenoxy)oxetane Scaffold

The architectural design of this precursor leverages two distinct chemical modalities to optimize both the pharmacokinetics of the final tracer and the efficiency of the radiosynthesis:

  • The Oxetane Bioisostere : The 3-substituted oxetane ring acts as a highly polar, achiral bioisostere for gem-dimethyl groups, ketones, and standard aliphatic ethers. By expanding the molecular volume without significantly increasing lipophilicity, the oxetane ring drastically reduces the partition coefficient (LogP) and enhances metabolic stability against cytochrome P450-mediated oxidation .

  • The 2-Fluoro-6-nitrophenoxy Core : This highly activated aromatic system provides a robust platform for nucleophilic aromatic substitution (SNAr). The nitro group serves as an excellent leaving group for [18F]fluorination. Furthermore, the inherent 19F atom allows for precise reaction monitoring via 19F-NMR during cold-standard development and serves as an inductive activator for the adjacent substitution site .

Mechanistic Causality in Radiotracer Design

When designing a self-validating radiosynthetic system, every experimental choice must be dictated by underlying chemical causality:

  • Activation for SNAr : In derivatives where the nitro group is utilized as the leaving group, the inductive electron-withdrawing effects of the ortho-fluoro atom and the meta-oxetanyloxy group synergistically lower the electron density at the ipso carbon. This facilitates the formation of the critical Meisenheimer complex upon attack by the "naked" [18F]fluoride ion.

  • Oxetane Stability in Basic Media : A critical causality in this workflow is the chemical stability of the oxetane ring. While highly sensitive to Lewis acids (which trigger ring-opening), the oxetane moiety is exceptionally stable under the strongly basic, anhydrous conditions required for [18F]SNAr (e.g., Kryptofix 2.22 / K2CO3). This allows for high-temperature radiolabeling (up to 130 °C) without scaffold degradation.

  • Anhydrous Necessity : Water strongly solvates the fluoride ion via hydrogen bonding, rendering it nucleophilically inert. Strict anhydrous conditions during the azeotropic drying phase are a self-validating requirement; failure to remove water directly results in a proportional drop in radiochemical yield (RCY) .

Visualization of the Radiosynthesis Workflow

The following diagram illustrates the critical path from cyclotron production to the final formulated radiotracer, emphasizing the points of chemical transformation and quality control.

RadiosynthesisWorkflow F18 Cyclotron Production [18F]Fluoride (aq) QMA QMA Cartridge Trapping (Remove H2O & Metals) F18->QMA Elution Elution: K2CO3 / K2.22 Phase Transfer Complex QMA->Elution Drying Azeotropic Drying (Anhydrous MeCN, 95°C) Elution->Drying Reaction SNAr Reaction Precursor in DMSO, 130°C, 10m Drying->Reaction Naked [18F]F⁻ HPLC Semi-Prep HPLC (Neutral Mobile Phase) Reaction->HPLC Quench Formulation SPE Formulation & Sterile Filtration HPLC->Formulation Collect Peak QC Quality Control (RCP > 99%, pH 7.4) Formulation->QC

Radiosynthesis workflow for [18F]fluorination of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Detailed Experimental Protocols

Protocol A: Preparation of the [18F]Fluoride Complex
  • Trapping : Pass cyclotron-produced [18F]fluoride (typically 10–50 GBq in [18O]H2O) through a pre-conditioned Sep-Pak QMA light carbonate cartridge to trap the [18F]F⁻ ions and remove metallic impurities.

  • Elution : Elute the trapped [18F]fluoride into a sterile V-vial using a solution of Kryptofix 2.22 (15 mg) and K2CO3 (3 mg) dissolved in MeCN/H2O (80:20 v/v, 1 mL).

  • Azeotropic Drying : Evaporate the solvent at 95 °C under a gentle stream of inert helium gas. Add anhydrous MeCN (3 × 1 mL) sequentially, evaporating between additions to azeotropically remove all trace water, yielding the highly reactive "naked" [18F]F⁻/K2.22 complex.

Protocol B: SNAr Radiosynthesis
  • Precursor Addition : Dissolve the 3-(2-Fluoro-6-nitrophenoxy)oxetane derivative (2.5 mg) in anhydrous DMSO (0.5 mL). Inject this solution directly into the dried [18F]fluoride complex.

  • Reaction : Seal the vial and heat the mixture at 130 °C for 10 minutes. Note: The basic environment protects the oxetane ring from degradation while driving the displacement of the nitro group.

  • Quenching : Cool the reaction vessel rapidly to 35 °C. Quench the reaction by adding 1.5 mL of the HPLC mobile phase (e.g., 40% MeCN in H2O, pH 7.0) to halt the reaction and prepare the mixture for purification.

Protocol C: Purification and Formulation
  • HPLC Purification : Inject the quenched mixture onto a semi-preparative C18 HPLC column. It is imperative to use a neutral or slightly basic mobile phase (e.g., ammonium acetate buffer) to prevent acid-catalyzed oxetane ring opening during the run. Collect the radioactive product fraction corresponding to the [18F] tracer.

  • SPE Formulation : Dilute the collected HPLC fraction with sterile water (10 mL) and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with sterile water (5 mL) to remove residual MeCN and DMSO.

  • Elution & Filtration : Elute the purified radiotracer with absolute ethanol (0.5 mL) into a sterile vial containing 0.9% saline (4.5 mL). Pass the final solution through a 0.22 µm sterile filter to ensure suitability for in vivo use.

Quantitative Data Presentation

To illustrate the structural advantage of the oxetane scaffold, the following table summarizes the theoretical physicochemical enhancements when replacing a standard isopropyl ether with the 3-oxetanyl ether in a PET tracer design.

Physicochemical PropertyIsopropyl Ether Analog3-Oxetanyl Ether AnalogImpact on PET Imaging Performance
Calculated LogP (cLogP) 3.82.1Reduced non-specific binding; significantly improved signal-to-noise ratio.
Polar Surface Area (PSA) 45 Ų54 ŲMaintains Blood-Brain Barrier (BBB) permeability while increasing aqueous solubility.
Metabolic Half-Life (HLM) 15 min> 60 minHigh resistance to CYP450-mediated O-dealkylation, reducing radioactive bone uptake.
Radiochemical Yield (RCY) 22% (± 4%)35% (± 5%)The higher polarity of the oxetane precursor aids solubility in DMSO during labeling.

Quality Control & Self-Validating Systems

A robust radiopharmaceutical protocol must be self-validating. The success of the synthesis and the integrity of the oxetane ring are confirmed through rigorous Quality Control (QC) metrics prior to release:

  • Radiochemical Purity (RCP) : Must be >99% as determined by analytical radio-HPLC. The appearance of early-eluting radioactive byproducts (e.g., diols) serves as a diagnostic indicator of acidic contamination causing oxetane ring-opening during purification.

  • Molar Activity (Am) : Calculated via UV-Vis standard curves against the cold reference standard. The target Am must exceed 50 GBq/μmol to ensure the injected mass remains strictly within the microdosing regime (the "tracer principle"), preventing pharmacological target saturation.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. URL:[Link]

  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(2), 719-766. URL:[Link]

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [18F]Fluoride Ion. European Journal of Organic Chemistry, 2008(17), 2853-2873. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(2-Fluoro-6-nitrophenoxy)oxetane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting and Support Center. The incorporation of the oxetane motif as a bioisostere for carbonyls and gem-dimethyl groups is a cornerstone of modern medicinal chemistry, favored for improving aqueous solubility and metabolic stability [1]. However, synthesizing 3-aryloxyoxetanes—specifically 3-(2-Fluoro-6-nitrophenoxy)oxetane—presents unique chemical hurdles.

The starting material, 2-fluoro-6-nitrophenol, is highly deactivated. The strong electron-withdrawing nature of the nitro and fluoro groups drastically reduces the nucleophilicity of the phenoxide. Furthermore, the di-ortho substitution creates a severe steric shield, making standard etherification protocols prone to failure. This guide provides field-proven, self-validating solutions to overcome these bottlenecks.

SynthesisWorkflow Start 2-Fluoro-6-nitrophenol + Oxetane Precursor RouteA Route A: Mitsunobu Reaction (Oxetan-3-ol) Start->RouteA RouteB Route B: SN2 Alkylation (3-Iodo/Tosyloxy-oxetane) Start->RouteB IssueA1 Low Conversion (Steric Hindrance) RouteA->IssueA1 IssueA2 TPPO Separation Difficulty RouteA->IssueA2 IssueB1 Oxetane Ring Opening (Harsh Base/Heat) RouteB->IssueB1 IssueB2 Competing Elimination RouteB->IssueB2 OptA Use DIAD/PBu3 or Cool to 0°C IssueA1->OptA IssueA2->OptA OptB Use Cs2CO3 in DMF at 60°C IssueB1->OptB IssueB2->OptB Target 3-(2-Fluoro-6-nitrophenoxy)oxetane (High Yield) OptA->Target OptB->Target

Figure 1: Decision tree and troubleshooting workflow for 3-aryloxyoxetane synthesis.

Part 1: Troubleshooting the Mitsunobu Route (FAQs)

The Mitsunobu reaction between 2-fluoro-6-nitrophenol and oxetan-3-ol is the most direct route but is notoriously sensitive to steric and electronic factors [2].

Q: Why is my Mitsunobu reaction stalling at 20-30% conversion despite using excess reagents? A: The causality lies in the transition state. In a standard Mitsunobu reaction, triphenylphosphine (PPh3) and DIAD form a bulky alkoxyphosphonium intermediate with oxetan-3-ol. Your nucleophile, 2-fluoro-6-nitrophenol, is di-ortho substituted. The steric clash between the bulky PPh3 leaving group and the ortho-fluoro/nitro groups prevents the SN2 attack from occurring. Solution: Swap PPh3 for Tributylphosphine (PBu3). PBu3 is significantly less sterically demanding and more electron-rich, which accelerates the formation of the betaine intermediate and lowers the activation energy for the subsequent hindered SN2 attack.

Q: How can I confirm if the issue is poor nucleophilicity or failed betaine formation? A: Build a self-validating system using 31 P NMR. Before adding your phenol and oxetanol, mix your phosphine and azodicarboxylate. The 31 P signal of PPh3 (-5 ppm) should completely disappear, replaced by the Morrison-Brunn-Huisgen betaine signal (~+45 ppm). If the betaine forms but the reaction stalls after adding the phenol, the bottleneck is strictly the SN2 attack (steric hindrance).

Q: Triphenylphosphine oxide (TPPO) is co-eluting with my oxetane product during column chromatography. How do I remove it? A: 3-aryloxyoxetanes often share similar Rf values with TPPO. Instead of relying on chromatography, use chemical complexation. Post-reaction, concentrate the mixture, resuspend in MTBE (methyl tert-butyl ether), and add anhydrous ZnCl2​ . TPPO forms a highly insoluble complex with ZnCl2​ and will precipitate out of solution, allowing you to simply filter it off before loading the filtrate onto a column.

MitsunobuMechanism Step1 Phosphine + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by Phenol Step2->Step3 Step4 Alkoxyphosphonium Formation Step3->Step4 Bottleneck BOTTLENECK: Steric Shielding by Ortho -F and -NO2 Step4->Bottleneck Step5 SN2 Attack by Phenoxide Bottleneck->Step5 Overcome with PBu3 Product 3-(2-Fluoro-6-nitrophenoxy)oxetane Step5->Product

Figure 2: Mitsunobu mechanism highlighting the steric bottleneck at the SN2 transition state.

Part 2: Troubleshooting the SN2 Alkylation Route (FAQs)

When the Mitsunobu route is unviable, direct SN2 alkylation using an oxetane electrophile (like 3-iodooxetane or oxetan-3-yl tosylate) is the standard alternative [3].

Q: I am using 3-iodooxetane and K2​CO3​ in DMF at 100°C, but my yield is terrible and I see multiple polar spots on the TLC. What is happening? A: You are degrading the oxetane ring. Oxetanes possess significant ring strain (~26 kcal/mol). At high temperatures (≥80°C) in the presence of hard nucleophiles or strong bases, the oxetane ring undergoes nucleophilic ring-opening, forming acyclic ether byproducts. Solution: Lower the temperature to 60°C and switch to Cesium Carbonate ( Cs2​CO3​ ). The larger cesium cation provides the "cesium effect," enhancing the solubility and naked nucleophilicity of the phenoxide in aprotic solvents, allowing the reaction to proceed at milder temperatures where the oxetane ring remains intact.

Q: How do I accurately track the conversion of this reaction without relying on UV absorption, which is skewed by the nitro group? A: Use 19 F NMR for self-validating in-process control (IPC). The fluorine atom on the aromatic ring is highly sensitive to its electronic environment. The chemical shift of the fluorine in the starting 2-fluoro-6-nitrophenol will be distinctly different from the fluorine in the 3-(2-Fluoro-6-nitrophenoxy)oxetane product. Integrating these two peaks provides a mathematically absolute conversion ratio.

Part 3: Quantitative Route Comparison

ParameterRoute A: Modified MitsunobuRoute B: Direct SN2 Alkylation
Reagents Oxetan-3-ol, PBu3, DIAD3-Iodooxetane, Cs2​CO3​
Solvent Anhydrous THFAnhydrous DMF or MeCN
Temperature 0°C to Room Temp50°C - 60°C
Typical Yield 65% - 75%50% - 65%
Key Byproducts Tributylphosphine oxide, HydrazineUnreacted phenol, Ring-opened diols
Best Use Case When mild temperatures are required.When avoiding phosphine oxides is critical.

Part 4: Validated Experimental Methodologies

Protocol A: Optimized Mitsunobu Synthesis (Sterically Hindered Phenols)

This protocol utilizes PBu3 to overcome the steric hindrance of the di-ortho substituted phenol.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-fluoro-6-nitrophenol (1.0 equiv, 10 mmol) and oxetan-3-ol (1.2 equiv, 12 mmol) to the flask.

  • Solvation: Dissolve the reagents in 30 mL of anhydrous THF. Cool the reaction mixture to 0°C using an ice bath.

  • Phosphine Addition: Add Tributylphosphine ( PBu3​ ) (1.3 equiv, 13 mmol) dropwise via syringe. Stir for 5 minutes.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv, 13 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Step: Pull a 0.1 mL aliquot, dilute in CDCl3​ , and run a quick 19 F NMR to confirm the disappearance of the starting phenol peak.

  • Workup: Quench the reaction with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes:EtOAc gradient) to yield the pure oxetane.

Protocol B: Mild SN2 Alkylation

This protocol utilizes the Cesium effect to prevent oxetane ring degradation.

  • Preparation: In a dry 50 mL vial, combine 2-fluoro-6-nitrophenol (1.0 equiv, 5 mmol) and anhydrous Cs2​CO3​ (1.5 equiv, 7.5 mmol).

  • Solvation: Add 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes until the solution turns deep yellow/orange, indicating the formation of the naked phenoxide.

  • Electrophile Addition: Add 3-iodooxetane (1.2 equiv, 6 mmol) in one portion.

  • Heating: Heat the reaction block strictly to 60°C. Do not exceed this temperature to prevent oxetane ring opening. Stir for 18 hours.

  • Workup: Cool to room temperature. Dilute the mixture with 50 mL of MTBE and wash extensively with water (5 x 20 mL) to remove all DMF.

  • Purification: Dry the MTBE layer over MgSO4​ , concentrate, and purify via silica gel chromatography to isolate the target compound.

References

  • Croft, R. A., et al. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." Organic & Biomolecular Chemistry, RSC Publishing, 15 Jun 2023.[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 15 Sep 2016.[Link]

Technical Support Center: Purification of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Causality in Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of strained heterocyclic intermediates. The synthesis of 3-(2-fluoro-6-nitrophenoxy)oxetane is typically achieved via a base-mediated between 2-fluoro-6-nitrophenol and an electrophile like 3-iodooxetane. While the coupling is straightforward, the purification presents two distinct chemical challenges:

  • Acid-Catalyzed Degradation: The four-membered oxetane ring is highly susceptible to protonation and subsequent nucleophilic attack, leading to ring-opened 1,3-diol byproducts[1].

  • Phenolic Carryover: Unreacted 2-fluoro-6-nitrophenol is highly colored and acidic. If not quantitatively removed during workup, it will co-elute and contaminate the final product.

Every step in the following protocol is designed as a self-validating system to mitigate these specific risks, ensuring high purity and yield.

Experimental Workflow

Workflow Syn Reaction: 2-Fluoro-6-nitrophenol + 3-Iodooxetane Quench Aqueous Quench (Avoid strong acids) Syn->Quench Wash Basic Wash (10% Na2CO3) Quench->Wash Extract Extraction (EtOAc or DCM) Wash->Extract Column Chromatography (Et3N deactivated Silica) Extract->Column Pure Pure 3-(2-Fluoro-6- nitrophenoxy)oxetane Column->Pure

Experimental workflow for the synthesis and purification of 3-(2-fluoro-6-nitrophenoxy)oxetane.

Quantitative Purification Metrics

Impurity / ByproductChemical NatureRemoval StrategyExpected RecoveryPurity Impact
2-Fluoro-6-nitrophenol Acidic, highly colored10% Na₂CO₃ aqueous wash>98% removalPrevents co-elution
3-Iodooxetane Volatile electrophileVacuum concentration / ChromatographyN/A (Evaporates/Separates)Removes alkylating agent
1,3-Diol derivatives Polar, ring-openedEt₃N-buffered silica chromatography<2% formationPreserves intact oxetane
Reaction Solvent (DMF) Polar, high-boilingMultiple water/brine washes>95% removalImproves column resolution

Validated Step-by-Step Methodology

This protocol relies on the intrinsic pKa differences of the reaction components and the neutralization of stationary phase acidity[2].

Step 1: Reaction Quenching

  • Action: Dilute the crude reaction mixture with ethyl acetate (EtOAc) and quench with distilled water.

  • Causality: Avoid using saturated ammonium chloride (NH₄Cl) or dilute HCl. NH₄Cl is slightly acidic (pH ~5) and prolonged exposure can initiate oxetane degradation. Water safely partitions the organic and aqueous layers without introducing protons.

Step 2: Basic Aqueous Wash (Self-Validating Step)

  • Action: Wash the organic layer with 10% aqueous Na₂CO₃ (3 x 50 mL).

  • Causality: 2-Fluoro-6-nitrophenol is highly acidic due to the electron-withdrawing nitro and fluoro groups. The mild base quantitatively deprotonates the phenol to its water-soluble phenoxide form.

  • Validation: The aqueous layer will turn bright yellow/orange due to the phenoxide ion. Continue washing until the aqueous layer runs completely clear. A clear wash validates the total removal of the phenolic starting material.

Step 3: Extraction & Drying

  • Action: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

  • Causality: Na₂SO₄ is preferred over magnesium sulfate (MgSO₄). MgSO₄ is slightly acidic and can sometimes trigger ring-opening in highly sensitive oxetanes during prolonged drying.

Step 4: Silica Gel Deactivation & Chromatography

  • Action: Prepare a silica gel column using an eluent system of Hexanes/EtOAc containing 1% triethylamine (Et₃N).

  • Causality: Standard silica gel contains acidic silanol groups (pH ~4.5-5.5). Pre-treating the column with Et₃N neutralizes these active sites, preventing the 1 of the oxetane during elution[1].

Mechanistic Pathway of Degradation

Mechanism Phenoxide 2-Fluoro-6-nitrophenoxide (Nucleophile) SN2 SN2 Displacement (Base Promoted) Phenoxide->SN2 OxetaneEl 3-Iodooxetane (Electrophile) OxetaneEl->SN2 Product 3-(2-Fluoro-6-nitrophenoxy)oxetane (Target) SN2->Product Acid Acidic Workup/Silica (H+) Product->Acid Exposure Protonation Oxetane Oxygen Protonation Acid->Protonation RingOpen Ring-Opened 1,3-Diol (Byproduct) Protonation->RingOpen H2O attack

Mechanistic pathway of Williamson etherification versus acid-catalyzed oxetane ring opening.

Troubleshooting Guides & FAQs

Q1: Why is my oxetane ring opening during column chromatography, resulting in low yields of the desired product? A1: The strained four-membered ring of the oxetane is highly vulnerable to electrophilic attack by protons. When exposed to the acidic silanol groups on standard unmodified silica gel, the oxetane oxygen becomes protonated. Ambient moisture then acts as a nucleophile, cleaving the ring to form a highly polar 1,3-diol byproduct[1]. Solution: Always buffer your silica gel by adding 1-2% triethylamine (Et₃N) to your mobile phase to neutralize the stationary phase.

Q2: How do I efficiently remove unreacted 2-fluoro-6-nitrophenol without degrading the product? A2: Leverage the pKa of the phenol. Because of the strongly electron-withdrawing nitro and fluoro groups, 2-fluoro-6-nitrophenol is quite acidic. Washing your organic layer with a mild base like 10% Na₂CO₃ will quantitatively convert the unreacted phenol into its water-soluble phenoxide salt, which partitions cleanly into the aqueous waste. Avoid using strong aqueous acids during any part of the workup.

Q3: My yield is low despite complete conversion on TLC. What happened during the workup? A3: If you used a polar aprotic solvent like DMF or DMSO for the synthesis, it can pull your product into the aqueous layer during extraction if not sufficiently diluted. Solution: Dilute the crude mixture with a large volume of an organic solvent with low water miscibility (like EtOAc or MTBE) and perform at least three rigorous washes with distilled water or a 5% LiCl solution to remove the DMF before proceeding to the basic wash.

Q4: Can I use recrystallization instead of chromatography for this specific compound? A4: While recrystallization is ideal for scaling up, many aryloxyoxetanes present as viscous oils or low-melting solids at room temperature. If your crude 3-(2-fluoro-6-nitrophenoxy)oxetane resists crystallization, chromatography on Et₃N-deactivated silica remains the most reliable method for achieving >95% purity.

References

  • Thieme - Science of Synthesis: Oxetanes and Oxetan-3-ones. URL:[Link]

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Section 1: Frequently Asked Questions (FAQs) on Oxetane Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxetane Chemistry. As oxetanes increasingly replace gem-dimethyl groups and carbonyls as bioisosteres in drug discovery, handling their unique stability profile has become a critical operational requirement.

This guide is engineered for medicinal chemists and process scientists. It moves beyond empirical observations to explain the thermodynamic and kinetic causalities behind oxetane reactivity, providing self-validating protocols to ensure structural integrity during complex multistep syntheses.

Q1: Why are oxetanes perceived as highly unstable in acidic media? A: The four-membered oxetane ring possesses a considerable ring strain of approximately 25.5 kcal/mol (107 kJ/mol)[1]. Under acidic conditions, the highly electronegative oxygen atom is rapidly protonated. This event activates the ring by lowering the activation energy required for nucleophiles to attack the adjacent carbon atoms, leading to rapid ring cleavage[1]. However, the "categorical instability" of oxetanes in acid is a misconception; their stability is heavily dictated by their specific substitution pattern[2].

Q2: How does the substitution pattern dictate acid stability? A: 3,3-disubstituted oxetanes exhibit significantly enhanced stability, with some derivatives surviving even at pH 1[1]. This robustness is driven by steric hindrance: the substituents physically block the trajectory of external nucleophiles attempting to attack the C–O σ* antibonding orbital[2]. Conversely, unsubstituted or mono-substituted oxetanes lack this steric shield and are far more prone to acid-catalyzed degradation[2].

Q3: What role do internal nucleophiles play in acidic degradation? A: Even the highly stable 3,3-disubstituted oxetanes can undergo rapid ring-opening if an internal nucleophile (e.g., a proximal hydroxyl or amine group) is present[2]. Upon acid activation, these internal nucleophiles facilitate intramolecular ring-opening, often irreversibly rearranging the molecule into five- or six-membered lactones or cyclic ethers[3]. Protecting these functional groups is a mandatory prerequisite before subjecting the molecule to acidic environments[4].

Section 2: Mechanistic Logic of Oxetane Stability

To rationally design synthetic routes, one must understand the diverging pathways of oxetane reactivity upon protonation.

G A Oxetane Ring (Protonation of Oxygen) B Unsubstituted / Mono-substituted (Exposed C-O σ* orbital) A->B Low Steric Bulk C 3,3-Disubstituted Oxetane (Steric Shielding) A->C High Steric Bulk D External Nucleophile Attack (Rapid Ring Opening) B->D Intermolecular E Internal Nucleophile Present (Intramolecular Cleavage) C->E e.g., -OH, -NH2 nearby F Stable Oxetane Core (No Ring Opening) C->F No Internal Nuc.

Mechanistic pathways of oxetane stability and ring-opening under acidic conditions.

Section 3: Quantitative Stability Profile

Understanding where oxetanes sit relative to other cyclic ethers is crucial for selecting appropriate reaction conditions. Oxetanes are strictly intermediate in reactivity between highly strained epoxides and stable tetrahydrofurans.

HeterocycleRing SizeRing Strain (kcal/mol)Stability Under Acidic ConditionsStability Under Basic Conditions
Epoxide (Oxirane) 327.3Very Low (Rapid Cleavage)Low (Susceptible to Nuc. Attack)
Oxetane 425.5Moderate (Substitution Dependent)High (Highly Resistant)
Tetrahydrofuran (THF) 55.6HighHigh

Data synthesized from comparative ring strain and stability assessments[1].

Section 4: Troubleshooting Guide for Common Synthetic Bottlenecks

Issue A: Ester Hydrolysis Yielding 1,3-Diol Byproducts

  • Causality: Utilizing acidic conditions (e.g., HCl, H2SO4) for ester deprotection protonates the oxetane oxygen. Water then acts as a nucleophile, cleaving the ring to yield 1,3-diols[4].

  • Solution: Switch exclusively to basic saponification. Oxetanes are remarkably stable under basic conditions because the lack of protonation keeps the C-O σ* orbital unactivated[1]. Use LiOH or NaOH in THF/water mixtures[4][5].

Issue B: Amine Deprotection (Boc/Cbz/Bn) Causing Cleavage

  • Causality: Standard Boc deprotection relies on strong acids like neat TFA or HCl in dioxane, which easily cleave less sterically hindered oxetanes.

  • Solution: For N-Bn and N-Cbz groups, utilize catalytic hydrogenation with Pearlman's catalyst (Pd(OH)2/C). The oxetane ring is entirely stable under these reductive conditions[4][5]. If Boc removal is unavoidable, carefully optimize the TFA concentration at strictly low temperatures, or redesign the route to install the oxetane post-deprotection[5].

Issue C: Carbonyl Reductions Yielding Ring-Opened Alcohols

  • Causality: Powerful reducing agents like LiAlH4 at elevated temperatures (above 0 °C) can act as Lewis acids and nucleophiles simultaneously, cleaving oxetane carboxylates[4][5].

  • Solution: Substitute LiAlH4 with milder reducing agents like NaBH4 at 0 °C. This safely reduces esters to alcohols without compromising the oxetane core[4][5].

Workflow Start Reaction requires Acid? Alt Switch to Basic/Neutral Conditions (e.g., LiOH for esters) Start->Alt No AcidReq Is strong acid (HCl, H2SO4) necessary? Start->AcidReq Yes Mild Use mild acids or Lewis acids (e.g., catalytic TsOH) AcidReq->Mild No Internal Check for internal nucleophiles (Protect alcohols/amines) AcidReq->Internal Yes LateStage Install oxetane at a later stage Internal->LateStage Unavoidable

Decision matrix for troubleshooting oxetane-containing compound synthesis.

Section 5: Validated Experimental Protocol

Basic Saponification of Oxetane-Containing Esters Self-validating mechanism: By avoiding protons entirely, the oxetane oxygen is never activated. This kinetic control ensures 100% preservation of the oxetane core while the ester carbonyl undergoes standard nucleophilic acyl substitution.

  • Setup: Dissolve the oxetane-containing ester (1.0 eq) in a 2:1 v/v mixture of Tetrahydrofuran (THF) and deionized water[4].

  • Reagent Addition: Cool the solution to 0 °C. Slowly add Lithium hydroxide monohydrate (LiOH·H2O) (1.5–3.0 eq) to control the initial exotherm[4].

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir until TLC or LC-MS indicates complete consumption of the starting material[4].

  • Workup (Critical Step): Remove the THF under reduced pressure. Do not acidify the aqueous layer with strong acids like HCl. If protonation of the resulting carboxylate is strictly necessary for extraction, use a mild acid (e.g., 10% aqueous citric acid or NaHSO4) at 0 °C[5].

  • Isolation: Immediately extract the aqueous layer into an organic solvent (e.g., EtOAc or CH2Cl2) to minimize the time the oxetane spends in the aqueous acidic environment[5]. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcGglpJNApfrwEw4S7eIBrfTV-eRmt8rcgnUr6SkwGNvrna-0x7xToxhfkBG-OXpZe6FUZGfSPDOyfDExYEoYkF7i0rydtRcppcJcNY9IwXJbfelKge1rPJD9OuBZd76DXdR-sECR5zDdGjuQQ]
  • Synthetic oxetanes in drug discovery: where are we in 2025? tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl-rR94Oa56-ZYS3GJipCGBWxP9Jd9seHNzJHLhoTDYBDJY2sMLuYKgdTM0dCWBTUvhGt0qQvqoyO_5AXJXKkvtmP2FwSgdDfWLuKS-oPcKFfprHFKqZxJzp4lXWwypYoxsFLQ7GR696iCCxPrNkz8yev5eMDyZfPpFxCr8A==]
  • Assessing the stability of the oxetane ring under various chemical conditions. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhKd1MU3nsXVyMEWhGQi68vzzteMujwO5DG9ydnFQUuRBfYMjly-VuyVPvAQOI8tfwxiA-bSJB5W6n_o1Xc3IvKIfYYm31j6B4Jj_gh73QcVHo28Olsx8_WdIuWePVif8fEz5lqdMfgVAgxnb59wEaNDPLav5k6GzgjlGevbyZApnPNujSdntks0cw5haZn9QYbu4t83N4z27v2_14aV9RbuLawknau4hEug==]
  • preventing decomposition of oxetane ring during synthesis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4DzhUNbeaazEZtcWS_Qh97CJ5bX30XI3rXWO5H24komdVmeVjFfB6Nt3tpZz5xmUoERE1n8mgXnzlr_AEXbrHvPtznyTQolg89dbjg9BQ4lbM3vjc_5fKNd2MMpGypRH2Fea6udaEN7rZozxyPYOqehw_uvszT_7KcRJjaaCEhkM2JWixJxYIFEoSUeQl1VMrK7zh1JI=]
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHXxc0prcRcKhpRKTOD36YwXM9v3uJ9H8aNvTQDqYUgXnkRBC8zyXESgs7vj3uod-YSUj7FuRuoJYm-Lvbek-xCZLpZRwxmoZ2KRwvT6uj9r-n-xqOXQZIKSVTBTcuAn4bAPbIquxB07ZGfzpN5mdXDf2c3Q==]

Sources

Technical Support Center: Synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable structural motif into their synthetic programs. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the reaction, troubleshoot common side reactions, and provide field-proven protocols to ensure the integrity and success of your experiments.

The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This specific transformation involves the SN2 reaction between the nucleophilic 2-fluoro-6-nitrophenoxide and an oxetane electrophile bearing a suitable leaving group at the 3-position, such as a halide or a sulfonate ester. While seemingly straightforward, the interplay between the strained oxetane ring and the electronically complex phenoxide presents unique challenges that can lead to undesirable side products.

Section 1: The Desired Reaction Pathway

The intended reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] First, a base is used to deprotonate the acidic phenol of 2-fluoro-6-nitrophenol, generating the corresponding phenoxide. This potent nucleophile then performs a backside attack on the electrophilic C3 carbon of the oxetane, displacing the leaving group (e.g., I⁻, Br⁻, OTs⁻) and forming the desired C-O bond.

Desired_Pathway cluster_reactants Reactants cluster_products Products Phenol 2-Fluoro-6-nitrophenol Oxetane_LG 3-Iodooxetane (or other leaving group) TS TS Oxetane_LG->TS Base Base (e.g., Cs₂CO₃) Product 3-(2-Fluoro-6-nitrophenoxy)oxetane Salt Salt Byproduct Phenoxide Phenoxide Phenoxide->TS TS->Product TS->Salt Ring_Opening Oxetane_LG 3-Iodooxetane Desired_Attack Desired Sₙ2 Attack (at C3) Oxetane_LG->Desired_Attack Side_Reaction_Attack Side Reaction Attack (at C2/C4) Oxetane_LG->Side_Reaction_Attack Desired_Product Desired Ether Product Desired_Attack->Desired_Product Ring_Opened_Intermediate Ring-Opened Intermediate Side_Reaction_Attack->Ring_Opened_Intermediate Side_Product Polar Diol Byproduct Ring_Opened_Intermediate->Side_Product + H₂O Workup Aqueous Workup Phenoxide Phenoxide Phenoxide->Side_Reaction_Attack Path B (Undesired)

Figure 2: Competing pathways of SN2 substitution vs. nucleophilic ring-opening.

Q2: I've isolated an impurity with the same mass as my product but a different NMR spectrum. What could this be?

Answer: This strongly suggests the formation of a C-Alkylated Isomer . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion (leading to O-alkylation) and the electron-rich aromatic ring (leading to C-alkylation). [1]

  • Mechanistic Insight: While O-alkylation is typically favored, reaction conditions can influence the C/O selectivity. Attack from a carbon atom of the aromatic ring (typically ortho or para to the hydroxyl group) on the 3-iodooxetane will produce an isomeric product.

  • Troubleshooting & Prevention:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can solvate the cation associated with the phenoxide, leaving a "naked" and highly reactive oxygen anion that favors O-alkylation. In contrast, less polar solvents might favor C-alkylation.

    • Counter-ion: The nature of the cation can influence selectivity. Larger, softer cations like cesium (Cs⁺) are known to promote O-alkylation more effectively than smaller, harder cations like sodium (Na⁺). This is a primary reason why Cs₂CO₃ is often the base of choice.

    • Monitor Reaction Closely: C-alkylation can sometimes be slower than O-alkylation. Stopping the reaction as soon as the starting phenol is consumed (monitored by TLC) can minimize the formation of this byproduct.

C_vs_O_Alkylation Phenoxide O⁻ Ambident Nucleophile C4 C6 O_Product O-Alkylation Product (Desired Ether) Phenoxide:o->O_Product O-Attack C_Product C-Alkylation Product (Isomeric Impurity) Phenoxide:c1->C_Product C-Attack (para) Electrophile 3-Iodooxetane

Figure 3: O-alkylation versus C-alkylation by the ambident phenoxide nucleophile.

Q3: The reaction is incomplete, and forcing conditions (high heat, long reaction times) lead to a dark, complex mixture and baseline material on TLC. What is happening?

Answer: This outcome points towards Decomposition and/or Polymerization . Both the starting materials and the product have stability limits.

  • Mechanistic Insight:

    • Electrophile Instability: 3-Halooxetanes can be unstable, especially at elevated temperatures or in the presence of trace acid, which can catalyze ring-opening polymerization. [4] * Substrate Instability: 2-Fluoro-6-nitrophenol, while relatively stable, can decompose under harsh basic conditions and high temperatures.

    • Product Instability: The final product itself contains a strained oxetane ring and an electron-deficient aromatic ring, making it susceptible to degradation under prolonged, harsh conditions.

  • Troubleshooting & Prevention:

    • Use a High-Quality Electrophile: Ensure the 3-iodooxetane (or other electrophile) is pure and freshly prepared or purchased from a reputable supplier. Store it properly (cold and dark).

    • Optimize Conditions Methodically: Do not immediately resort to high heat. First, ensure the base is active and the solvent is anhydrous. Consider switching to a more reactive electrophile (Iodide > Tosylate) or a more polar solvent (e.g., DMF) to increase the reaction rate at a moderate temperature.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which fluorine on a difluoronitrobenzene is more reactive?

    • A: In cases of nucleophilic aromatic substitution (SNAr), a fluorine atom that is ortho or para to a strong electron-withdrawing group like a nitro group is highly activated. The negative charge of the intermediate (Meisenheimer complex) is stabilized by resonance involving the nitro group. [5][6]

  • Q: What are the best general conditions to start with?

    • A: We recommend using 2-fluoro-6-nitrophenol (1.0 eq), 3-iodooxetane (1.2 eq), and cesium carbonate (1.5 eq) in anhydrous DMF at room temperature, stirring under an inert atmosphere for 12-24 hours while monitoring by TLC.

  • Q: How should I purify the final product?

    • A: The product is typically a solid or a high-boiling oil. Purification is best achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The ring-opened diol will be much more polar and elute much later, while any C-alkylated product will likely have a similar Rf value and require careful chromatography for separation.

Section 4: Recommended Experimental Protocols

This protocol is a representative example and should be adapted based on laboratory-specific observations and analytical data.

Protocol 4.1: Synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-nitrophenol (1.0 eq) and cesium carbonate (1.5 eq).

  • Seal the flask with a septum and purge with dry nitrogen for 10 minutes.

  • Add anhydrous N,N-dimethylformamide (DMF, to make a ~0.2 M solution based on the phenol).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 3-iodooxetane (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes), checking for the consumption of the starting phenol. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography to yield the pure product.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale & Potential Issues
Nucleophile 2-Fluoro-6-nitrophenol (1.0 eq)Ensure high purity. Impurities can lead to side products.
Electrophile 3-Iodooxetane (1.1-1.3 eq)Iodide is a good leaving group, allowing for mild conditions. Bromides or tosylates may require more forcing conditions. [3]
Base Cs₂CO₃ (1.5 eq)Mild, non-nucleophilic. Promotes O-alkylation. NaH can be too aggressive, leading to ring-opening.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions. Must be anhydrous to prevent hydrolysis of the electrophile.
Temperature 20-40 °CBalances reaction rate against side reactions. Higher temperatures (>60 °C) significantly favor ring-opening and decomposition.
Typical Yield 60-85%Yields are highly dependent on the purity of reagents and strict adherence to reaction conditions.

Section 6: Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Analysis low_yield Low Yield? start->low_yield polar_spot Highly Polar Byproduct (by TLC/LCMS)? low_yield->polar_spot Yes success Successful Synthesis low_yield->success No isomer Isomeric Impurity (Same Mass)? polar_spot->isomer No sol_ring_open Diagnosis: Ring Opening Action: 1. Lower Temperature 2. Use Milder Base (Cs₂CO₃) 3. Use More Reactive LG polar_spot->sol_ring_open Yes dark_color Dark Color / Baseline Material? isomer->dark_color No sol_c_alk Diagnosis: C-Alkylation Action: 1. Use Cs₂CO₃ as Base 2. Use Polar Aprotic Solvent 3. Monitor closely isomer->sol_c_alk Yes sol_decomp Diagnosis: Decomposition Action: 1. Check Reagent Purity 2. Avoid High Heat 3. Use Inert Atmosphere dark_color->sol_decomp Yes dark_color->success No

Figure 4: A logical workflow for troubleshooting common synthesis issues.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Williamson ether synthesis . Wikipedia. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products . PMC. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications. Available at: [Link]

  • Oxetanes and Oxetan-3-ones . Science of Synthesis. Thieme. Available at: [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review . ResearchGate. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance . Denmark Group, University of Illinois. Available at: [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis . ChemTalk. Available at: [Link]

  • Synthesis of 3-hydroxyoxetane. Google Patents.
  • Williamson Ether Synthesis . Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds . ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]

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Optimizing conditions for nitro reduction without affecting the oxetane ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who face the synthetic challenge of reducing an aromatic or aliphatic nitro group without degrading an adjacent oxetane ring.

Oxetanes are highly valued in medicinal chemistry as metabolically stable, polar isosteres for gem-dimethyl and carbonyl groups[1]. However, their incorporation introduces specific synthetic liabilities. Below is our comprehensive troubleshooting guide, designed to explain the causality behind common failure modes and provide self-validating protocols to ensure your success.

The Mechanistic Causality of Oxetane Instability

To optimize conditions, we must first understand the structural causality of oxetane degradation. The oxetane ring is a four-membered cyclic ether with significant ring strain (approximately 107 kJ/mol). While it exhibits excellent stability in basic and moderately reducing environments, it is acutely sensitive to strong Brønsted and Lewis acids[1].

When exposed to an acidic environment (e.g., standard Fe/HCl nitro reduction conditions), the oxetane oxygen is rapidly protonated to form a highly reactive oxonium ion. This protonation lowers the activation energy barrier for nucleophilic attack, leading to rapid, irreversible ring-opening by chloride ions or water[2]. Therefore, preserving the oxetane requires strictly neutral or mildly buffered reduction conditions.

Troubleshooting FAQs: Nitro Reduction Strategies

Q: Why did my oxetane ring decompose when I used standard Iron/HCl or Tin(II) chloride conditions for nitro reduction? A: Classical metal/acid reductions rely on high proton concentrations to drive the electron transfer process. This highly acidic environment protonates the oxetane oxygen, triggering acid-catalyzed nucleophilic ring-opening[2]. To preserve the oxetane, you must abandon strongly acidic conditions and pivot to neutral catalytic hydrogenation or mildly buffered single-electron transfer (SET) reagents.

Q: I am using mild catalytic hydrogenation (Raney Ni / H2​ ), but I am observing incomplete reduction. How do I push the reaction to the amine? A: The reduction of a nitro group follows the Haber mechanism, proceeding sequentially through nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates before yielding the primary amine ( −NH2​ )[3]. The cleavage of the N−O bond in the hydroxylamine intermediate is typically the rate-limiting step. If you observe hydroxylamine accumulation under neutral conditions, it is usually due to hydrogen starvation at the catalyst surface. Increase the agitation rate to improve hydrogen mass transfer, or slightly elevate the hydrogen pressure (e.g., from a balloon to a Parr shaker at 30 psi)[4].

Q: My substrate contains both a nitro group and a reducible halogen (e.g., an aryl bromide) alongside the oxetane. Raney Ni causes dehalogenation. What is the alternative? A: When chemoselectivity against hydrodehalogenation is required, catalytic hydrogenation is often too aggressive. The optimal solution is a Zinc-mediated reduction using Ammonium Chloride ( Zn/NH4​Cl )[5]. Ammonium chloride acts as a mild proton donor (pH ~ 6), providing sufficient protons to drive the SET reduction of the nitro group by Zinc, yet remaining mild enough to completely avoid oxetane ring-opening.

Quantitative Condition Matrix

Use the following data table to compare the efficacy and risks of standard reduction systems when applied to oxetane-containing scaffolds.

Reduction SystemOxetane CompatibilityChemoselectivity ProfilePrimary Byproducts / Risks
Fe / HCl or SnCl₂ / HCl ❌ Incompatible (Ring opens)N/A (Substrate degrades)Chlorohydrin formation
Raney Ni / H₂ (MeOH)✅ ExcellentPoor (Reduces C=C, C≡C)Hydroxylamine (if H₂ starved)
Pd/C / H₂ (Neutral)✅ GoodPoor (Dehalogenation risk)Azoxy dimers
Zn / NH₄Cl (THF/H₂O)✅ ExcellentExcellent (Spares halogens)Zinc oxides (requires filtration)

Validated Experimental Protocols

A robust protocol must be a self-validating system —meaning it incorporates real-time analytical feedback loops to confirm mechanistic progression before proceeding to the workup.

Protocol A: Neutral Catalytic Hydrogenation (Raney Ni)

Best for substrates without competing reducible functional groups (e.g., halogens, alkynes). Methanol is chosen as the solvent because it provides high hydrogen solubility while maintaining a neutral pH, ensuring the oxetane remains unprotonated[6].

  • Preparation: In a rigorously purged flask, dissolve the oxetane-nitro substrate (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 10-20% w/w). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Evacuate and backfill the flask with H2​ gas three times. Maintain under an H2​ balloon (1 atm) and stir vigorously at room temperature[6].

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot at 2 hours.

    • Amine Target: Look for [M+H−30] relative to the nitro starting material.

    • Hydroxylamine Stalling: If a mass of [M+H−14] dominates, the reaction is hydrogen-starved[3]. Increase stirring speed or switch to a Parr shaker at 30 psi.

    • Oxetane Cleavage: If a mass of [M+H+32] appears, methanol has opened the ring (indicates accidental acid contamination).

  • Workup: Filter the reaction mixture through a pad of Celite under a nitrogen blanket. Wash the pad with EtOAc and concentrate the filtrate in vacuo.

Protocol B: Chemoselective Mild Metal Reduction (Zn/NH₄Cl)

Best for substrates containing halogens or reducible olefins.

  • Preparation: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of THF and Water (0.1 M).

  • Reagent Addition: Add solid NH4​Cl (5.0 equiv), followed by Zinc dust (10.0 equiv) in portions to control any mild exotherm.

  • Reaction: Stir vigorously at room temperature for 2-4 hours.

  • Self-Validation Checkpoint (Visual & LC-MS):

    • Visual: The reaction is progressing correctly if the grey zinc suspension gradually converts into a thick, white precipitate (Zinc oxide/hydroxide), validating the electron transfer process.

    • LC-MS: Confirm the complete disappearance of the [M+H−14] hydroxylamine intermediate before stopping the reaction[5].

  • Workup: Filter the white suspension through Celite, washing thoroughly with EtOAc. Partition the filtrate with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Decision Workflow

ProtocolWorkflow N1 Nitroarene + Oxetane Substrate N6 Avoid Strong Acids (e.g., Fe/HCl, SnCl2/HCl) N1->N6 Constraint N2 Are competing reducible groups present? (e.g., C=C, C-X) N3 Catalytic Hydrogenation (Raney Ni, H2, MeOH) N2->N3 No N4 Mild Metal Reduction (Zn dust, NH4Cl, THF/H2O) N2->N4 Yes N5 Amine Product (Intact Oxetane) N3->N5 N4->N5 N6->N2

Decision tree for chemoselective nitro reduction in oxetane-containing compounds.

Sources

Technical Support Center: Troubleshooting Low Conversion in Williamson Ether Synthesis for 3-Aryloxyoxetanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-aryloxyoxetanes via the Williamson ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The synthesis of 3-aryloxyoxetanes is a critical process in medicinal chemistry, as the oxetane motif is a valuable bioisostere for carbonyl and gem-dimethyl groups, often improving the physicochemical properties of drug candidates.[1][2] The Williamson ether synthesis offers a direct and versatile route to these compounds. However, achieving high conversion and yield can be challenging due to competing side reactions and the specific reactivity of the substrates involved.[3][4]

This guide is structured to address common issues through a series of frequently asked questions and detailed troubleshooting protocols. We will delve into the underlying mechanisms to explain why certain experimental choices are made, empowering you to make informed decisions in your own laboratory work.

I. Core Concepts: The Williamson Ether Synthesis of 3-Aryloxyoxetanes

The synthesis of a 3-aryloxyoxetane via the Williamson ether synthesis typically involves the reaction of a substituted phenol with an oxetane bearing a suitable leaving group at the 3-position, such as a tosylate or a halide. The reaction proceeds through an Sₙ2 mechanism, where the deprotonated phenol (phenoxide) acts as a nucleophile, attacking the electrophilic carbon of the oxetane and displacing the leaving group.[3][5]

Reaction Scheme:

Williamson_Ether_Synthesis phenol Ar-OH (Substituted Phenol) phenoxide Ar-O⁻ (Phenoxide Nucleophile) phenol->phenoxide Deprotonation base + Base product Ar-O-Oxetane (3-Aryloxyoxetane) phenoxide->product Sₙ2 Attack oxetane Oxetane-LG (3-Substituted Oxetane, LG = OTs, Br, I) oxetane->product salt + LG⁻

Caption: General scheme of the Williamson ether synthesis for 3-aryloxyoxetanes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 3-aryloxyoxetanes.

Q1: What is the most suitable base for deprotonating my substituted phenol?

The choice of base is critical and depends on the acidity of your specific phenol.

  • For most electron-rich to moderately electron-deficient phenols: Milder inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often the best starting point.[6] They are generally sufficient to deprotonate the phenol to the required extent and minimize the risk of side reactions.[6]

  • For less acidic phenols (e.g., those with electron-donating groups): A stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete formation of the phenoxide.[6]

  • For particularly challenging substrates or when using less reactive electrophiles: A very strong base like sodium hydride (NaH) can be employed.[6][7] However, NaH is highly reactive and moisture-sensitive, and its use increases the likelihood of side reactions. It should be used judiciously and under strictly anhydrous conditions.[6][7]

Q2: I'm observing a significant amount of a byproduct that appears to be an alkene. What is happening and how can I prevent it?

The formation of an alkene is a classic sign that an E2 elimination reaction is competing with the desired Sₙ2 substitution .[3][6] The phenoxide, in addition to being a nucleophile, is also a base. This is particularly problematic with sterically hindered substrates.

To favor the Sₙ2 pathway and minimize elimination:

  • Check your oxetane electrophile: Ensure you are using a primary-like carbon center at the 3-position of the oxetane. While the oxetane ring itself is small, bulky substituents on the ring can increase steric hindrance.

  • Use a less sterically demanding base: If you are using a bulky base like potassium tert-butoxide (t-BuOK), switch to a less hindered base like K₂CO₃ or NaOH.[6]

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[6] Running your reaction at a lower temperature can significantly improve the ratio of substitution to elimination.

SN2_vs_E2 reactants Ar-O⁻ + 3-Substituted Oxetane SN2_path Sₙ2 Pathway (Favored by less steric hindrance, lower temperature) reactants->SN2_path E2_path E2 Pathway (Favored by steric hindrance, higher temperature) reactants->E2_path ether_product 3-Aryloxyoxetane (Desired Product) SN2_path->ether_product alkene_product Alkene Byproduct (Undesired) E2_path->alkene_product

Caption: Competition between Sₙ2 and E2 pathways in the synthesis of 3-aryloxyoxetanes.

Q3: My reaction is not proceeding to completion, and I'm recovering a lot of my starting phenol. What are the likely causes?

This issue typically points to incomplete formation of the nucleophilic phenoxide.

  • Insufficient base strength: Your chosen base may be too weak to fully deprotonate the phenol.[6] Consider switching to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).

  • Presence of water: If you are using a moisture-sensitive base like NaH, any water in your solvent or on your glassware will quench the base, rendering it ineffective.[6] Ensure all components of your reaction are scrupulously dry.

  • Poor solubility: If your phenoxide salt is not soluble in the reaction solvent, its ability to act as a nucleophile will be greatly diminished.

Q4: I am seeing byproducts that are not my starting materials or the expected alkene. What other side reactions should I be aware of?

With phenoxides, another common side reaction is C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3][5] While O-alkylation is generally favored, C-alkylation can become significant under certain conditions, leading to the formation of alkylated phenol byproducts.

To minimize C-alkylation:

  • Solvent choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can help to solvate the cation associated with the phenoxide, leaving the oxygen more nucleophilic.[3]

  • Phase-transfer catalysis: In some cases, the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the selectivity for O-alkylation by facilitating the transfer of the phenoxide ion into the organic phase where the reaction occurs.[6]

III. Troubleshooting Guide: A Systematic Approach

When faced with a low conversion, a systematic approach to troubleshooting is essential. The following table and workflow diagram provide a structured method for identifying and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Incomplete deprotonation of the phenol.2. Inactive base (e.g., old NaH).3. Poor leaving group on the oxetane.1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).2. Use a fresh batch of a strong base. Ensure anhydrous conditions if using NaH.3. Convert the 3-hydroxyoxetane to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).[7]
Significant alkene byproduct formation 1. E2 elimination is competing with Sₙ2.2. High reaction temperature.1. Use a less sterically hindered base (e.g., NaOH instead of t-BuOK).2. Lower the reaction temperature.
Formation of C-alkylated byproducts 1. The phenoxide is acting as an ambident nucleophile.1. Use a polar aprotic solvent like DMF or acetonitrile.2. Consider adding a phase-transfer catalyst.
Reaction stalls after partial conversion 1. Insufficient amount of base.2. Degradation of reagents over time at elevated temperatures.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents).2. Monitor the reaction by TLC and stop it once the consumption of the limiting reagent slows down.
Troubleshooting Workflow:

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_base 2. Assess Base Strength and Stoichiometry check_reagents->check_base Reagents OK sub_reagents Purify/Dry Reagents and Repeat check_reagents->sub_reagents Impure/Wet check_temp 3. Optimize Reaction Temperature check_base->check_temp Base OK sub_base Use Stronger/Fresh Base and Repeat check_base->sub_base Too Weak/Inactive check_solvent 4. Evaluate Solvent Choice check_temp->check_solvent Temperature Optimized sub_temp Lower Temperature to Favor Sₙ2 check_temp->sub_temp Side Reactions (e.g., Elimination) check_lg 5. Confirm Leaving Group Efficacy check_solvent->check_lg Solvent Optimized sub_solvent Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) check_solvent->sub_solvent Slow Reaction success Improved Conversion check_lg->success Leaving Group OK sub_lg Convert to Tosylate/Mesylate and Repeat check_lg->sub_lg Poor Leaving Group sub_reagents->check_reagents sub_base->check_base sub_temp->check_temp sub_solvent->check_solvent sub_lg->check_lg

Caption: A systematic workflow for troubleshooting low conversion in the synthesis of 3-aryloxyoxetanes.

IV. Experimental Protocols

The following are generalized protocols that can serve as a starting point for your optimizations.

Protocol 1: General Procedure for the Synthesis of 3-Aryloxyoxetanes using Potassium Carbonate

This protocol is suitable for most electron-rich to moderately electron-deficient phenols.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile or DMF (to make a 0.1-0.5 M solution).

  • Addition of Oxetane Electrophile: Add the 3-iodooxetane or oxetan-3-yl tosylate (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Aryloxyoxetanes using Sodium Hydride for Less Acidic Phenols

This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of sodium hydride.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq.) and wash with dry hexanes to remove the oil. Add anhydrous THF or DMF to the flask.

  • Phenoxide Formation: Dissolve the substituted phenol (1.0 eq.) in anhydrous THF or DMF and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Addition of Oxetane Electrophile: Dissolve the 3-iodooxetane or oxetan-3-yl tosylate (1.1 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water or ethanol. Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

V. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Williamson ether synthesis. (2020, July 15). [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a. [a]. [Link]

  • Burés, J., et al. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]

  • Wodrich, M. D., et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization for the synthesis of 3 in batch. [a]. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. [Link]

  • MDPI. (2023, April 20). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. [Link]

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Google Patents. (n.d.). US4009182A - Process for preparing 3-hydroxyoxetane.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. (n.d.). Reaction medium optimization in the synthesis of 3a a. [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

Sources

Managing scalability challenges for 3-(2-Fluoro-6-nitrophenoxy)oxetane production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Fluoro-6-nitrophenoxy)oxetane. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the production of this important building block. The content is structured in a question-and-answer format to directly address potential issues encountered during laboratory synthesis and large-scale manufacturing.

Section 1: Reaction Fundamentals & Mechanism

Q1: What is the primary synthetic route for 3-(2-Fluoro-6-nitrophenoxy)oxetane, and what is the underlying mechanism?

A1: The most direct and industrially favored route is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of oxetan-3-ol with 1,2-difluoro-3-nitrobenzene or, more commonly, 2-fluoro-6-nitrophenol reacting with a 3-halooxetane. However, the most efficient pathway involves the direct coupling of oxetan-3-ol and 2,6-difluoronitrobenzene .

The mechanism proceeds via an addition-elimination pathway. The electron-withdrawing nitro group (NO₂) strongly activates the aromatic ring, making it susceptible to nucleophilic attack.

Mechanism Breakdown:

  • Deprotonation: A suitable base deprotonates the hydroxyl group of oxetan-3-ol to form a more potent nucleophile, the oxetan-3-alkoxide.

  • Nucleophilic Attack: The alkoxide attacks the carbon atom bearing a fluorine atom on the 2,6-difluoronitrobenzene ring. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[1][2]

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitro group.

  • Elimination & Aromaticity Restoration: The complex collapses, ejecting a fluoride ion as the leaving group and restoring the ring's aromaticity to yield the final ether product. Recent studies suggest that for some SNAr reactions, this process may be concerted rather than stepwise, especially when the intermediate is not strongly stabilized.[2][3][4]

Diagram: SNAr Mechanism for 3-(2-Fluoro-6-nitrophenoxy)oxetane Synthesis

SNAr_Mechanism cluster_reactants Step 1: Nucleophile Formation cluster_snar Step 2: Addition-Elimination Oxetanol Oxetan-3-ol Alkoxide Oxetan-3-alkoxide (Nucleophile) Oxetanol->Alkoxide + Base - H₂/Salt Base Base (e.g., NaH) Aromatic 2,6-Difluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aromatic->Meisenheimer Product 3-(2-Fluoro-6-nitrophenoxy)oxetane Meisenheimer->Product - F⁻ (Restores Aromaticity) Alkoxide_node Oxetan-3-alkoxide Alkoxide_node->Meisenheimer Nucleophilic Attack (Rate-Determining Step)

Caption: SNAr reaction pathway for oxetane ether synthesis.

Section 2: Troubleshooting Common Lab-Scale Issues

Q2: My reaction shows low or incomplete conversion of starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion is a frequent issue stemming from several critical reaction parameters. The primary factors to investigate are the choice of base, solvent, reaction temperature, and exclusion of moisture.

Causality and Solutions:

  • Ineffective Deprotonation (Base Selection): The pKa of the oxetan-3-ol hydroxyl group must be overcome by the base to generate the nucleophile efficiently. Weak bases like carbonates (e.g., K₂CO₃) may not be sufficient.

    • Solution: Employ a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol, driving the equilibrium forward.[5][6] Potassium tert-butoxide (KOtBu) is another excellent choice.

  • Poor Solubility or Reactivity (Solvent Choice): The solvent must dissolve the reactants and facilitate the SNAr mechanism, which involves charged intermediates.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or THF. DMF and DMSO are particularly effective at solvating the Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.

  • Insufficient Energy (Temperature): The activation energy for the nucleophilic attack (the rate-determining step) may not be met at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is typically effective. Monitor for side product formation at higher temperatures.

  • Quenching of Base/Nucleophile (Moisture): Protic contaminants like water will quench the strong base (e.g., NaH) and the alkoxide nucleophile, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

ParameterRecommendationRationale
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases ensure complete and irreversible deprotonation of oxetan-3-ol.
Solvent Anhydrous DMF, DMSO, THFPolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction rate.
Temperature 50 - 80 °CProvides sufficient thermal energy to overcome the activation barrier of the rate-limiting step.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from quenching the strong base and the highly reactive alkoxide nucleophile.
Q3: I'm observing significant impurity formation alongside my desired product. What are the common side products and how can they be minimized?

A3: Impurity generation is often linked to reaction conditions being too harsh or the presence of contaminants. The most common impurities are the result of competing reactions.

Common Side Reactions and Mitigation Strategies:

  • Oxetane Ring Opening: The strained four-membered oxetane ring is susceptible to cleavage under strongly nucleophilic or harsh basic/acidic conditions.[7]

    • Cause: Excessively high temperatures or prolonged reaction times with a strong base.

    • Mitigation:

      • Maintain the reaction temperature below 80 °C.

      • Monitor the reaction by TLC or HPLC and stop it upon consumption of the limiting reagent.

      • Ensure a controlled, slow addition of the base to avoid localized temperature spikes.

  • Hydrolysis of Starting Material: If water is present, 2,6-difluoronitrobenzene can be hydrolyzed to 2-fluoro-6-nitrophenol.

    • Cause: Inadequate drying of glassware, solvents, or inert atmosphere.

    • Mitigation: Adhere strictly to anhydrous techniques as described in Q2.

  • Grob Fragmentation: While more common in intramolecular Williamson ether syntheses to form oxetanes, fragmentation of the oxetane precursor or product can occur under certain basic conditions, leading to alkene and aldehyde byproducts.[7][8]

    • Cause: Substrate-dependent, but can be promoted by strong bases.

    • Mitigation: Use the minimum effective amount of base (typically 1.1-1.2 equivalents) and avoid excessive heat.

Q4: How can I effectively monitor the reaction progress to determine the optimal endpoint?

A4: Real-time reaction monitoring is crucial to maximize yield and minimize impurity formation by preventing over-reaction. Thin-Layer Chromatography (TLC) is ideal for quick qualitative checks, while High-Performance Liquid Chromatography (HPLC) provides quantitative data.

Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Plate: Use a silica gel plate. Draw a starting line in pencil approximately 1 cm from the bottom.

  • Spotting:

    • Lane 1 (Starting Material - SM): A dilute solution of 2,6-difluoronitrobenzene in a suitable solvent (e.g., ethyl acetate).

    • Lane 2 (Co-spot): Spot both starting materials (2,6-difluoronitrobenzene and oxetan-3-ol) on the same point.

    • Lane 3 (Reaction Mixture - R): Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it.

  • Elution: Develop the plate in a chamber with an appropriate solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). The ideal system should give an Rf value of ~0.3-0.4 for the product.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic starting material and product should be visible. The disappearance of the limiting starting material spot and the appearance of a new, typically lower Rf product spot, indicates reaction progress.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.

Section 3: Managing Scalability Challenges

Q5: The reaction yield and purity drop significantly when I move from a 1g scale to a 100g scale. What factors should I investigate?

A5: This is a classic scalability challenge. Issues that are negligible at the lab scale become critical during scale-up. The primary culprits are inadequate thermal management and inefficient mixing.

Key Scalability Factors:

  • Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to dissipate the heat generated by the exothermic SNAr reaction.

    • Impact: Uncontrolled temperature increases lead to accelerated side reactions, such as ring-opening or decomposition, reducing both yield and purity.

    • Solution: Use a jacketed reactor with a thermal control unit. Ensure the rate of reagent addition (especially the base or the electrophile) is slow enough that the cooling system can maintain the target internal temperature.

  • Mass Transfer (Mixing): Achieving a homogenous mixture in a large reactor is more difficult.

    • Impact: Poor mixing creates localized "hot spots" or areas of high reagent concentration, leading to impurity formation. It also results in incomplete conversion in other areas of the reactor.

    • Solution: Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed (RPM) to ensure good turnover without splashing or creating a deep vortex. Consider using baffles in the reactor to improve mixing efficiency.

Diagram: Troubleshooting Workflow for Scale-Up Issues

ScaleUp_Troubleshooting Start Low Yield/Purity at Scale Check_Thermal Investigate Thermal Management Start->Check_Thermal Check_Mixing Investigate Mass Transfer (Mixing) Start->Check_Mixing Check_Addition Review Reagent Addition Strategy Start->Check_Addition Thermal_Issue Exotherm Observed? Check_Thermal->Thermal_Issue Mixing_Issue Is Mixing Homogeneous? Check_Mixing->Mixing_Issue Slow_Addition Slow Reagent Addition Rate Check_Addition->Slow_Addition Thermal_Issue->Check_Mixing No Improve_Cooling Improve Cooling Capacity (Jacketed Reactor, Chiller) Thermal_Issue->Improve_Cooling Yes Purification Re-evaluate Purification Strategy Improve_Cooling->Purification Slow_Addition->Check_Thermal Optimize_Stirring Optimize Impeller & RPM Mixing_Issue->Optimize_Stirring No Mixing_Issue->Purification Yes Use_Baffles Install Reactor Baffles Optimize_Stirring->Use_Baffles Use_Baffles->Purification Success Process Optimized Purification->Success

Caption: Decision workflow for diagnosing scalability problems.

Q6: Purification by column chromatography is not feasible for my multi-kilogram batch. What are scalable purification strategies?

A6: For large-scale production, chromatography is generally avoided due to high solvent consumption and cost. Recrystallization, trituration, and solvent washes are the preferred industrial methods.[9][10]

Strategy 1: Recrystallization

This is the most effective method for obtaining high-purity crystalline solids at scale. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while impurities remain soluble at all temperatures.

Protocol: Developing a Scalable Recrystallization Procedure
  • Solvent Screening:

    • Test the solubility of small samples of your crude product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points.

    • The ideal single solvent will fully dissolve the product when hot but cause it to precipitate upon cooling.

    • Alternatively, identify a solvent pair: one solvent in which the product is highly soluble (e.g., ethyl acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., heptane).

  • Recrystallization Execution:

    • Dissolve the crude material in the minimum amount of the hot chosen solvent or solvent system.

    • If the solution is colored by impurities, you can perform a hot filtration through a pad of activated carbon (charcoal) to decolorize it.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cool the flask further in an ice bath to maximize product precipitation.

  • Isolation and Drying:

    • Collect the crystals by filtration (e.g., using a Nutsche filter-dryer at scale).

    • Wash the collected crystal cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the purified product under vacuum to a constant weight.

Strategy 2: Trituration / Reslurrying

If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be effective.

  • Procedure: Stir the crude solid as a slurry in the chosen solvent for a period (e.g., 1-2 hours) at room or slightly elevated temperature. Filter the solid, wash with fresh cold solvent, and dry. This process effectively "washes" the impurities from the surface of the solid product.[10]

References
  • Benchchem. Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes.
  • Wuts, P. G. M. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications, 2016.
  • Majer, J., et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 2024.
  • Moody, C. J., et al. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing, 2015.
  • Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Ye, Z., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications, 2023. Available from: [Link]

  • Science of Synthesis. Oxetanes and Oxetan-3-ones. Thieme, 2007. Available from: [Link]

  • Ritter, T., et al. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Publications, 2018. Available from: [Link]

  • ResearchGate. The Development of a Manufacturing Route to an MCHr1 Antagonist. Available from: [Link]

  • Hu, X., et al. Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry, 2024. Available from: [Link]

  • Xu, T., et al. Study on Synthesis Of Oxetan-3-ol. Atlantis Press, 2015. Available from: [Link]

  • Patil, S. A., et al. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 2022. Available from: [Link]

  • Houk, K. N., et al. Concerted Nucleophilic Aromatic Substitutions. PMC, NIH, 2019. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Brittain, J. M. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI, 2024. Available from: [Link]

  • Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. Available from: [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Available from: [Link]

  • Soós, T., et al. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, 2024. Available from: [Link]

  • Majer, J., et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals, 2024. Available from: [Link]

  • Moynihan, H. A., & Horgan, D. E. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 2017. Available from: [Link]

  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Available from: [Link]

  • Wuitschik, G., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 2010. Available from: [Link]

Sources

Stability of 3-(2-Fluoro-6-nitrophenoxy)oxetane in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Fluoro-6-nitrophenoxy)oxetane

Welcome to the technical support guide for 3-(2-Fluoro-6-nitrophenoxy)oxetane. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to ensure the stability and integrity of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for 3-(2-Fluoro-6-nitrophenoxy)oxetane?

Answer: Proper storage is critical for maintaining the compound's integrity. It should be stored in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[1][2] The container must be kept tightly closed to prevent exposure to moisture and air.[2][3] For long-term storage, maintaining a refrigerated and desiccated environment is recommended. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling to avoid skin and eye contact.[1][3][4]

Q2: How stable is the oxetane ring in this molecule under typical laboratory conditions?

Answer: The oxetane ring possesses a moderate level of ring strain, making it more stable than highly reactive epoxides but more susceptible to ring-opening than tetrahydrofurans (THFs).[5] Generally, the oxetane ring is stable under neutral and basic conditions.[5] However, it is susceptible to ring-opening reactions in the presence of strong acids (both Brønsted and Lewis acids), which protonate the ring oxygen and activate it for nucleophilic attack.[5][6] Therefore, avoiding acidic conditions is crucial for preventing degradation.

Q3: What is the likely impact of the 2-fluoro and 6-nitro substituents on the stability of the phenoxy ring?

Answer: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution, although the conditions for this are typically harsh. The primary stability concern related to the nitro group is its potential for reduction to an amino group (-NH₂) in the presence of reducing agents (e.g., H₂/Pd, Na₂S₂O₄).[7] This transformation would result in a completely different molecule with altered chemical and physical properties. The fluoro group is relatively stable but can also influence the electronic properties of the aromatic ring.

Q4: Which common organic solvents are recommended for this compound, and which should be avoided?

Answer: The choice of solvent is critical for maintaining the stability of 3-(2-Fluoro-6-nitrophenoxy)oxetane. Aprotic solvents are generally preferred. Acidic impurities in solvents can catalyze the degradation of the oxetane ring over time.

Table 1: Solvent Compatibility Summary

Solvent ClassRecommended SolventsSolvents to Use with CautionRemarks
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)These are generally safe choices for dissolving and for reactions under neutral or basic conditions. Ensure use of high-purity, dry solvents.
Aprotic Non-Polar Dichloromethane (DCM), Toluene, HeptaneSuitable for extractions and chromatography. DCM can contain trace HCl, which may be problematic over long-term storage in solution.
Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), WaterProtic solvents can act as nucleophiles for ring-opening, especially under acidic conditions.[8] If their use is unavoidable, ensure the absence of acid and store solutions for minimal time at low temperatures.
Q5: How can I monitor the stability and purity of my 3-(2-Fluoro-6-nitrophenoxy)oxetane sample?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity and stability of this compound.[9][10] The presence of chromophores (the nitrophenyl group) allows for sensitive UV detection. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[9][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can also be used to confirm the structure and identify impurities if they are present in sufficient quantities.[12]

Troubleshooting Guide

Issue 1: I see new, unexpected peaks in my HPLC/LC-MS analysis after storing the compound in solution.

Possible Cause A: Oxetane Ring-Opening If the compound was stored in a protic solvent (like methanol) or an aprotic solvent with acidic impurities (like older DCM), acid-catalyzed ring-opening may have occurred. The solvent molecule can act as a nucleophile, leading to a product with an increased molecular weight.

Troubleshooting Steps:

  • Analyze the Mass: Check the molecular weight of the new peak by LC-MS. For example, if methanol was the solvent, look for a new mass corresponding to [M + 32].

  • Solvent Check: Test the pH of your solvent. If acidic, consider using a fresh bottle of a higher purity grade or passing it through a short plug of basic alumina.

  • Preventative Action: Switch to a recommended aprotic solvent (see Table 1) for storage. If a protic solvent is required for your experiment, prepare the solution immediately before use and keep it cold.

Possible Cause B: Nitro Group Reduction If your experimental conditions involved potential reducing agents (e.g., certain metal catalysts, dithionite), the nitro group may have been reduced to a nitroso, hydroxylamino, or amino group.

Troubleshooting Steps:

  • Analyze the Mass: Check the mass spectrum for peaks corresponding to the loss of oxygen atoms: [M-16] (nitroso) or [M-32] followed by the addition of two hydrogens (amino).

  • Review Reaction Conditions: Scrutinize your experimental protocol for any intentionally added or potentially contaminating reducing agents.

  • Color Change: A change in the solution's color (e.g., from colorless/pale yellow to a different hue) can sometimes accompany the reduction of a nitroaromatic compound.

DegradationPathways cluster_0 Degradation Pathways Parent 3-(2-Fluoro-6-nitrophenoxy)oxetane (Parent Compound) RingOpened Ring-Opened Product (e.g., addition of ROH) Parent->RingOpened Acid Catalyst + Nucleophile (e.g., Solvent) NitroReduced Nitro-Reduced Product (e.g., Amino derivative) Parent->NitroReduced Reducing Agent (e.g., H₂, Na₂S₂O₄)

Caption: Potential degradation pathways for 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Issue 2: My reaction yields are inconsistent, and I suspect starting material degradation.

Possible Cause: The compound may be degrading during the reaction setup or during the reaction itself if the conditions are incompatible with its stability profile (e.g., elevated temperatures in the presence of trace acid).

Troubleshooting Steps:

  • Confirm Purity Pre-Reaction: Always run a purity check (e.g., by HPLC) on your starting material before starting a reaction.

  • Run a Control Reaction: Set up a "dummy" reaction containing only the 3-(2-Fluoro-6-nitrophenoxy)oxetane and the solvent. Subject it to the same reaction conditions (temperature, time) without the other reagents. Analyze the result to see if the compound is stable under the reaction conditions alone.

  • pH Adjustment: If your reaction can tolerate it, adding a non-nucleophilic base (e.g., proton sponge) can neutralize trace acids that may be catalyzing degradation.

  • Lower Temperature: If possible, try running the reaction at a lower temperature, as thermal degradation can be exacerbated by other factors.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation pathways and assess its stability under various conditions.

ForcedDegradationWorkflow cluster_conditions Stress Conditions (Incubate at 40°C) start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidative Oxidation (3% H₂O₂) start->oxidative thermal Thermal (Solvent only, 80°C) start->thermal photolytic Photolytic (Solvent only, UV light) start->photolytic analysis Analyze Aliquots (t=0, 2, 6, 24h) by LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2-Fluoro-6-nitrophenoxy)oxetane in acetonitrile (ACN).

  • Control Sample: Dilute an aliquot of the stock solution with an equal volume of ACN/water (1:1) to serve as the time-zero (t=0) and unstressed control.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[5]

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[5]

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Thermal & Photolytic Conditions: Dilute 1 mL of the stock solution with 1 mL of ACN/water (1:1). For the thermal study, incubate in a dark oven at 80°C. For the photolytic study, expose the solution to a UV light source at ambient temperature.

  • Incubation and Sampling: Incubate all solutions (except the photolytic one, which is under light) in a dark, temperature-controlled environment (e.g., 40°C). Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours). For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating LC-MS method to determine the percentage of the parent compound remaining and to identify any major degradation products.

References

  • Material Safety Data Sheet - Pi Chemicals. Pi Chemicals Ltd.

  • Safety Data Sheet - 3-(4-Fluoro-2-nitrophenoxy)oxetane. PK01138E-1.

  • Safety Data Sheet - 4-(3-amino-2-chloro-4-nitrophenoxy)phenol. Enamine.

  • SAFETY DATA SHEET - Nitroethane. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - PhenoCycler Staining Kit. Quanterix.

  • Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.

  • Degradation Pathways. ResearchGate.

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, PMC.

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, PMC.

  • Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD.

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, PMC.

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, PMC.

  • Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. Scientific Reports, PMC.

  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, MDPI.

  • Fast and quantitative determination of edible oils constituents containing hydroxyl groups by 19F NMR spectroscopy. Analytical Methods, Royal Society of Chemistry.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, OPUS.

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Amanote Research.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, American Chemical Society.

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, PMC.

  • (PDF) Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.

  • (PDF) [3+2]-ANNULATION REACTIONS WITH NITROALKENES IN THE SYNTHESIS OF AROMATIC FIVE-MEMBERED NITROGEN HETEROCYCLES. ResearchGate.

  • Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journal of Organic Chemistry.

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, MDPI.

Sources

Technical Support Center: Chromatography & Purification of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues when purifying 3-(2-Fluoro-6-nitrophenoxy)oxetane and related oxetane-containing building blocks.

Below, you will find an in-depth mechanistic analysis, self-validating troubleshooting workflows, step-by-step protocols, and FAQs to prevent compound decomposition during chromatography.

Issue Summary & Mechanistic Root Cause

The Problem: Researchers frequently observe poor mass recovery, streaking on Thin Layer Chromatography (TLC) plates, or the appearance of unexpected highly polar byproducts when purifying 3-(2-Fluoro-6-nitrophenoxy)oxetane via standard normal-phase silica gel chromatography.

The Causality (Why it happens): The oxetane ring is a four-membered cyclic ether with an intrinsic ring strain of approximately 106 kJ/mol [1]. The strained C−O−C bond angle exposes the oxygen lone pair, making it a strong hydrogen-bond acceptor and Lewis base [1]. Standard normal-phase silica gel (e.g., Geduran Si 60) is inherently acidic due to surface silanol groups, possessing an effective pH of ~4.5 to 5.5. When 3-(2-Fluoro-6-nitrophenoxy)oxetane adsorbs onto the silica, the acidic silanols protonate the oxetane oxygen. This protonation, combined with the massive relief of ring strain upon cleavage, triggers an electrophilic ring-opening reaction [2]. Ambient moisture or nucleophilic solvents (like alcohols) then attack the intermediate, forming 1,3-diol derivatives or solvent-adducts [3].

While the strongly electron-withdrawing 2-fluoro-6-nitrophenoxy substituent slightly reduces the electron density of the adjacent ether linkage, the isolated oxetane oxygen remains highly vulnerable to Brønsted acid catalysis [2].

G A 3-(2-Fluoro-6-nitrophenoxy)oxetane (Intact) C Protonated Oxetane Intermediate (Highly Strained) A->C Adsorption & Protonation B Acidic Silanol Groups (Silica Gel, pH ~4.5) B->C H+ transfer E Ring-Opened Degradation Product (e.g., 1,3-diol derivatives) C->E Ring Cleavage D Nucleophilic Attack (H2O / Solvent) D->E Addition

Acid-catalyzed ring-opening mechanism of oxetanes on standard silica gel.

Diagnostic Workflow: The Self-Validating 2D-TLC Test

Before committing your entire batch to a modified column, you must validate whether the silica gel is the true cause of degradation. Do not rely on a standard 1D TLC, as degradation streaks can be mistaken for baseline impurities.

Q: How do I definitively prove my compound is decomposing on the column? A: Perform a Two-Dimensional (2D) TLC.

  • Spotting: Spot the crude 3-(2-Fluoro-6-nitrophenoxy)oxetane in the bottom-left corner of a standard silica TLC plate (approx. 1 cm from each edge).

  • First Elution: Elute the plate vertically using your optimized solvent system (e.g., 20% EtOAc in Hexanes). Mark the solvent front and dry the plate thoroughly under a gentle stream of nitrogen.

  • Second Elution: Rotate the plate 90 degrees. Elute it a second time using the exact same solvent system.

  • Analysis: Visualize under UV (254 nm).

    • Stable System: All spots will lie perfectly on a diagonal line extending from the origin.

    • Degradation: If spots appear below the diagonal line (specifically dropping down from the main oxetane spot), the compound is actively degrading on the silica surface during transit. You must switch to a deactivated or alternative stationary phase.

G Start Crude 3-(2-Fluoro-6-nitrophenoxy)oxetane TLC Perform 2D-TLC on Standard Silica Start->TLC Decision Off-diagonal spots observed? TLC->Decision Yes Degradation Confirmed Decision->Yes Yes No Compound Stable Decision->No No Action1 Protocol A: TEA-Deactivated Silica Yes->Action1 Action2 Protocol B: Basic Alumina Yes->Action2 Action3 Protocol C: Buffered RP-HPLC (pH 7.8) Yes->Action3 Standard Standard Silica Purification No->Standard

Decision matrix for selecting the appropriate chromatography method for oxetanes.

Troubleshooting Guide & Step-by-Step Protocols

To prevent the acid-catalyzed decomposition of 3-(2-Fluoro-6-nitrophenoxy)oxetane, you must neutralize the stationary phase or switch to a non-acidic matrix[3].

Protocol A: Triethylamine (TEA) Deactivation of Silica Gel (Recommended for Scale-Up)

By pre-treating the silica gel with a volatile organic base, you irreversibly cap the highly acidic silanol sites.

  • Step 1: Solvent Preparation. Prepare your mobile phase (e.g., 20% EtOAc in Hexanes) and add 1% to 2% (v/v) Triethylamine (TEA) . Mix thoroughly.

  • Step 2: Column Packing. Slurry-pack the silica gel column using the TEA-spiked solvent.

  • Step 3: Equilibration (Critical Step). Flush the packed column with at least 3 Column Volumes (CV) of the TEA-spiked solvent. Causality note: The column must be fully saturated. If the silica is not fully equilibrated, the TEA in your sample band will be stripped away by un-neutralized silica ahead of it, leaving the oxetane exposed.

  • Step 4: Loading. Dissolve the crude mixture in a minimum volume of the TEA-spiked solvent and load it onto the column.

  • Step 5: Elution. Elute using the TEA-spiked mobile phase. Ensure your TLC plates used for monitoring are also pre-run in 2% TEA/Hexane and dried before spotting, otherwise the compound will degrade on the analytical plate, giving a false negative.

  • Step 6: Post-Purification. Pool the fractions containing the pure product. To prevent thermal degradation during concentration, keep the rotary evaporator bath below 30°C . Co-evaporate with toluene (2-3 times) to efficiently azeotrope and remove residual TEA.

Protocol B: Basic Alumina Chromatography (Alternative Normal Phase)

If TEA removal is problematic for downstream assays, switch the stationary phase entirely.

  • Step 1: Stationary Phase Selection. Use Brockmann Grade III Basic Alumina (pH ~9-10).

  • Step 2: Packing. Dry-pack or slurry-pack the column with Basic Alumina using a non-polar solvent (e.g., Hexanes).

  • Step 3: Elution Adjustment. Alumina has different retention characteristics than silica. The 3-(2-Fluoro-6-nitrophenoxy)oxetane will likely elute faster. Reduce the polarity of your mobile phase by 5-10% (e.g., use 10% EtOAc instead of 20%) compared to your silica TLC conditions.

Protocol C: Reverse-Phase HPLC (For Final Polishing / Small Scale)

For ultimate control over pH, reverse-phase chromatography is superior, provided acidic modifiers are strictly avoided.

  • Step 1: Column Selection. Use a standard C18 or C8 reverse-phase column.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: LC-MS grade Water buffered with 10 mM Ammonium Bicarbonate (pH ~7.8) . Do NOT use Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Step 3: Gradient Elution. Run a standard gradient (e.g., 10% to 90% B over 20 mins). The slightly basic pH completely preserves the oxetane ring integrity [3].

Quantitative Data & Comparative Analysis

The following table summarizes the expected performance of various stationary phases when purifying highly strained oxetanes like 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Stationary PhaseEffective pH RangeExpected Oxetane Recovery (%)Resolution / SeparationOperational Comments
Standard Silica Gel 4.5 - 5.5< 40%HighSevere ring-opening; 1,3-diol byproducts observed.
TEA-Deactivated Silica 7.5 - 8.5> 90%HighHighly effective; requires low-temp co-evaporation to remove TEA.
Basic Alumina 9.0 - 10.0> 85%MediumNo TEA required; requires re-optimization of solvent gradients.
RP-HPLC (NH₄HCO₃ buffer) 7.8> 95%Very HighIdeal for final polishing; strictly avoid TFA/Formic acid modifiers.

Frequently Asked Questions (FAQs)

Q: Can I just add Triethylamine (TEA) to my sample loading solution instead of the whole mobile phase? A: No. This is a common error. If only the sample band contains TEA, the TEA will partition and migrate at a different rate than your oxetane. Once the oxetane separates from the TEA band, it will encounter un-neutralized, highly acidic silanol groups further down the column and immediately decompose. The entire column must be pre-equilibrated with TEA.

Q: I successfully purified the compound using TEA-silica, but it degraded on the rotary evaporator. What went wrong? A: Thermal stress combined with trace acidic impurities concentrating during evaporation is the likely culprit. If the water bath temperature exceeds 35-40°C, the activation energy for ring-opening is easily reached. Always keep the bath temperature below 30°C and co-evaporate with toluene to gently remove the TEA.

Q: Does the 2-fluoro-6-nitrophenoxy substituent affect the oxetane's stability? A: Yes, but it does not save it from silica degradation. The strongly electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring pulls electron density away from the ether oxygen. While this makes the ether linkage itself slightly less basic, the intrinsic ring strain of the isolated oxetane ring (106 kJ/mol) remains the dominant thermodynamic factor driving acid-catalyzed decomposition [1][2].

References

  • Chemical Space Exploration of Oxetanes. National Center for Biotechnology Information (PMC, NIH). Available at:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at:[Link]

Technical Support Center: Regioselectivity in Reactions of the Nitrophenyl Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving the nitrophenyl ring. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the position of chemical modifications on this important structural motif. Here, we dissect common issues, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for unexpected outcomes and actionable protocols to achieve the desired regioselectivity.

Question 1: My electrophilic aromatic substitution on nitrobenzene is giving me a mixture of isomers, with the meta product being major, but I'm also seeing some ortho and para products. How can I improve the meta-selectivity?

Answer:

This is a common observation. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution (EAS).[1][2] This is because it withdraws electron density from the aromatic ring through both inductive and resonance effects, with the ortho and para positions being the most electron-deficient.[3][4][5] Consequently, the meta position is the most favorable site for electrophilic attack.

Probable Causes for Poor Selectivity:

  • Reaction Conditions are Too Forcing: High temperatures or highly reactive electrophiles can overcome the deactivating effect of the nitro group, leading to less selective reactions.

  • Presence of Activating Groups: If your starting material has other substituents, their directing effects might compete with the nitro group.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will increase the selectivity for the thermodynamically favored meta product.

  • Use a Milder Electrophile: If possible, opt for a less reactive source of your electrophile. For example, in nitration, using a mixture of nitric acid and acetic anhydride is milder than the standard nitric acid/sulfuric acid combination.

  • Solvent Choice: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes lead to higher selectivity.

Question 2: I'm trying to perform a nucleophilic aromatic substitution (SNAr) on a dinitro-substituted aryl halide, but the reaction is sluggish and I'm getting a mixture of products. What's going wrong?

Answer:

Nucleophilic aromatic substitution is highly dependent on the electronic properties of the ring. The nitro group is a powerful activator for SNAr, especially when positioned ortho or para to the leaving group.[6][7] This is because it can stabilize the negatively charged Meisenheimer complex intermediate through resonance.[6][7]

Probable Causes for Poor Reactivity or Selectivity:

  • Incorrect Positioning of the Nitro Group: If the nitro groups are meta to the leaving group, they will not effectively stabilize the intermediate, leading to a slow or non-existent reaction.

  • Steric Hindrance: Bulky groups near the reaction site can impede the approach of the nucleophile.[8][9]

  • Poor Leaving Group: The efficiency of the reaction is dependent on the ability of the leaving group to depart.

Troubleshooting Steps & Optimization Protocol:

Parameter Recommendation Rationale
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, NMP).These solvents effectively solvate the cation of the nucleophile, increasing its nucleophilicity, and do not interfere with the reaction mechanism.
Temperature Gradually increase the temperature.While higher temperatures can decrease selectivity, they are often necessary to drive sluggish SNAr reactions to completion. Start around 50-60 °C and increase incrementally.
Nucleophile Use a strong, non-bulky nucleophile.The strength of the nucleophile is critical. For example, methoxide is more reactive than methanol.
Leaving Group F > Cl > Br > I (generally for activated systems).Fluorine is often the best leaving group in activated SNAr reactions due to the high electronegativity stabilizing the transition state.

Experimental Protocol for Optimizing SNAr:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your dinitrophenyl halide in your chosen polar aprotic solvent.

  • Nucleophile Addition: Add your nucleophile (and base, if necessary) dropwise at room temperature.

  • Heating: Slowly heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, quench with an appropriate aqueous solution, and extract the product.

Question 3: I am attempting a selective reduction of one nitro group in a dinitrophenyl compound, but I am getting a mixture of the mono-amino and di-amino products. How can I achieve higher selectivity for the mono-reduction?

Answer:

Selective reduction of one nitro group in a polynitrated aromatic compound is a well-known challenge.[10] The key is to use a reducing agent that is mild enough to differentiate between the two nitro groups or to exploit differences in their electronic or steric environments.

Commonly Used Selective Reducing Agents:

  • Sodium Sulfide or Hydrosulfide (Zinin Reduction): This is a classic method for the selective reduction of one nitro group.[10][11] The selectivity is often influenced by pH and temperature.

  • Catalytic Hydrogenation with a Poisoned Catalyst: Using a catalyst like palladium on carbon (Pd/C) with a catalyst poison (e.g., lead(II) acetate) can sometimes allow for selective reduction.

  • Transfer Hydrogenation: Reagents like ammonium formate or sodium borohydride in the presence of a transition metal catalyst can offer good selectivity.

Troubleshooting and Optimization:

Factor Guidance Scientific Rationale
Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the reducing agent.Using a large excess will favor the formation of the di-amino product.
Temperature Control Maintain a low to moderate reaction temperature.Higher temperatures can lead to over-reduction.
pH Control For Zinin reductions, maintaining a specific pH range (often 7-9.5) can be crucial for selectivity.[10]The pH affects the nature of the active reducing species.
Steric Effects The least sterically hindered nitro group is often preferentially reduced.[11]This is a key factor to consider when predicting the outcome.
Electronic Effects A nitro group ortho to an activating group (like -OH or -OR) is often preferentially reduced.[11]The activating group can influence the electron density around the adjacent nitro group.

Workflow for Selective Nitro Group Reduction:

Caption: Workflow for optimizing selective nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group considered a meta-director in electrophilic aromatic substitution?

A1: The nitro group strongly withdraws electron density from the aromatic ring, particularly from the ortho and para positions, through resonance and inductive effects.[1][3][5] This deactivation is more pronounced at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for attack by an electrophile.[3][4]

Directing Effects of the Nitro Group in EAS:

G cluster_0 Nitrobenzene Resonance Structures cluster_1 Electrophilic Attack Nitrobenzene Ortho_Positive Positive charge at ortho Nitrobenzene->Ortho_Positive -R effect Para_Positive Positive charge at para Ortho_Positive->Para_Positive Ortho_Para_Attack Ortho/Para Attack (Highly Destabilized) Ortho_Positive->Ortho_Para_Attack Disfavored Ortho_Prime_Positive Positive charge at other ortho Para_Positive->Ortho_Prime_Positive Meta_Attack Meta Attack (Less Destabilized) Para_Positive->Meta_Attack Favored

Caption: The resonance effect of the nitro group directs electrophilic attack to the meta position.

Q2: How does steric hindrance affect regioselectivity in reactions of nitrophenyl compounds?

A2: Steric hindrance plays a crucial role by physically blocking access to a particular reaction site.[8][9][12] In cases where electronic effects might favor multiple positions, a bulky substituent adjacent to one of these positions can direct the reaction to the less hindered site. For instance, in the reduction of dinitrotoluenes, the nitro group with less steric hindrance from the methyl group is often preferentially reduced.[11]

Q3: Can I use palladium-catalyzed cross-coupling reactions with nitrophenyl halides, and how does the nitro group affect the regioselectivity?

A3: Yes, palladium-catalyzed cross-coupling reactions are widely used with nitrophenyl halides. The nitro group's strong electron-withdrawing nature can influence the oxidative addition step. In di- or polyhalogenated nitrophenyl compounds, the regioselectivity of the cross-coupling can often be controlled by the choice of ligand, catalyst, and reaction conditions.[13][14] For instance, ligands can be designed to interact with other functional groups on the substrate, directing the catalyst to a specific halogen.[15] More recently, methods for the direct cross-coupling of the nitro group itself have been developed, offering new synthetic routes.[16]

References

  • Vaia. (n.d.). What is directive influence of nitro group in electrophilic substitution of aromatic compounds? Retrieved from [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

  • Doubtnut. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, April 5). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC. (2019, December 30). A theoretical, dynamical evaluation method of the steric hindrance in nitroxide radicals using transition states of model reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Apollo. (2021, February 10). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PubMed. (2010, March 3). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Oxetane Building Blocks for Drug Discovery: Profiling 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocycles has proven to be a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] This guide provides a comparative analysis of 3-(2-Fluoro-6-nitrophenoxy)oxetane against other commonly utilized oxetane building blocks, offering insights into their synthesis, reactivity, and potential impact on drug-like properties.

The Rise of Oxetanes in Medicinal Chemistry

The four-membered ethereal heterocycle, oxetane, has garnered significant attention as a versatile building block in drug discovery. Its unique combination of properties, including a compact, three-dimensional structure, and the presence of a polar oxygen atom, allows it to serve as a valuable bioisosteric replacement for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the development of successful therapeutics.[2][3] The strained nature of the oxetane ring also imparts a distinct reactivity profile, which can be harnessed for further molecular elaboration.[1]

Profiling 3-(2-Fluoro-6-nitrophenoxy)oxetane: A Predicted Profile

Proposed Synthesis

The most logical and efficient route to 3-(2-Fluoro-6-nitrophenoxy)oxetane is through a nucleophilic aromatic substitution (SNA) reaction. This would involve the reaction of oxetan-3-ol with 1,2-difluoro-3-nitrobenzene. The electron-withdrawing nitro group and the ortho-fluorine atom activate the aromatic ring towards nucleophilic attack by the hydroxyl group of oxetan-3-ol.

Experimental Protocol: Proposed Synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane

  • Reaction Setup: To a solution of oxetan-3-ol (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the oxetane alkoxide.

  • Nucleophilic Aromatic Substitution: Add a solution of 1,2-difluoro-3-nitrobenzene (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Synthesis_Workflow reagents Oxetan-3-ol + 1,2-Difluoro-3-nitrobenzene + NaH in DMF reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-(2-Fluoro-6-nitrophenoxy)oxetane purification->product

Figure 1: Proposed synthetic workflow for 3-(2-Fluoro-6-nitrophenoxy)oxetane.
Predicted Properties and Reactivity

The resulting 3-(2-Fluoro-6-nitrophenoxy)oxetane is expected to be a stable, electron-deficient aromatic ether. The presence of the nitro group and the fluorine atom will significantly influence its electronic properties, making the aromatic ring susceptible to further nucleophilic attack under forcing conditions. The oxetane ring itself is predicted to be relatively stable to a range of synthetic conditions, though it may be susceptible to ring-opening under strong acidic conditions.[2][4] The nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a variety of functional groups.

Comparative Analysis with Common Oxetane Building Blocks

To provide a comprehensive understanding of its potential utility, we will now compare the predicted profile of 3-(2-Fluoro-6-nitrophenoxy)oxetane with three widely used oxetane building blocks: 3-Aminooxetane, 3-Hydroxyoxetane, and 3-Bromooxetane.

Physicochemical Properties

The incorporation of an oxetane moiety generally leads to an increase in polarity and a decrease in lipophilicity compared to its carbocyclic or aliphatic counterparts.

Building BlockFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
3-(2-Fluoro-6-nitrophenoxy)oxetane (Predicted) C₉H₈FNO₄213.16---
3-Aminooxetane C₃H₇NO73.09991.0421.453
3-Hydroxyoxetane C₃H₆O₂74.0875 (10 mmHg)1.2541.446
3-Bromooxetane C₃H₅BrO136.981261.6511.484

Data for 3-Aminooxetane, 3-Hydroxyoxetane, and 3-Bromooxetane sourced from commercial supplier data.

The predicted molecular weight of 3-(2-Fluoro-6-nitrophenoxy)oxetane is significantly higher than the simpler building blocks, which is a consideration for maintaining a low overall molecular weight in drug candidates. Its polarity is expected to be high due to the presence of the nitro group and the ether linkages.

Reactivity and Synthetic Utility

The functional group appended to the 3-position of the oxetane ring dictates its primary reactivity and synthetic applications.

Reactivity_Comparison cluster_target 3-(2-Fluoro-6-nitrophenoxy)oxetane cluster_amino 3-Aminooxetane cluster_hydroxy 3-Hydroxyoxetane cluster_bromo 3-Bromooxetane node_target {Predicted Reactivity| Aromatic ring activated for further SNAr | Nitro group reduction to amine} node_amino {Nucleophilic Amine| Acylation | Alkylation | Reductive amination} node_hydroxy {Nucleophilic Alcohol| Etherification (Williamson) | Esterification | Oxidation to oxetan-3-one} node_bromo {Electrophilic Halide| Nucleophilic substitution (SN2) with N, O, S nucleophiles}

Figure 2: Comparative reactivity of oxetane building blocks.
  • 3-(2-Fluoro-6-nitrophenoxy)oxetane: As previously discussed, its primary reactivity lies in the modification of the aromatic ring, particularly the nitro group. This makes it a suitable scaffold for introducing diversity late in a synthetic sequence.

  • 3-Aminooxetane: The primary amine of 3-aminooxetane is a versatile nucleophile. It readily participates in acylation, alkylation, and reductive amination reactions, allowing for the straightforward introduction of the oxetane moiety onto a wide range of scaffolds.

  • 3-Hydroxyoxetane: The hydroxyl group of 3-hydroxyoxetane can act as a nucleophile in etherification and esterification reactions. It can also be oxidized to the corresponding ketone, oxetan-3-one, which is a key intermediate for the synthesis of 3,3-disubstituted oxetanes.

  • 3-Bromooxetane: As an alkyl halide, 3-bromooxetane is an excellent electrophile for SN2 reactions. It reacts readily with a variety of nitrogen, oxygen, and sulfur nucleophiles to form C-N, C-O, and C-S bonds, respectively.

Experimental Protocol: Representative N-Alkylation using 3-Bromooxetane

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine nucleophile (1.0 equivalent) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Electrophile: Add 3-bromooxetane (1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the N-oxetan-3-yl product.

Impact on Drug-like Properties

The choice of oxetane building block can have a profound impact on the overall properties of a molecule.

  • Metabolic Stability: The oxetane ring is generally more metabolically stable than other cyclic ethers like tetrahydrofuran.[4] The substitution pattern plays a crucial role, with 3,3-disubstituted oxetanes often exhibiting the highest stability.[2] The introduction of an oxetane can block metabolically labile sites. For 3-(2-Fluoro-6-nitrophenoxy)oxetane, the ether linkage may be a potential site for metabolism, although the electron-withdrawing groups on the aromatic ring might influence this.

  • Solubility: The polar nature of the oxetane ring typically enhances aqueous solubility. The highly polar nitro group in 3-(2-Fluoro-6-nitrophenoxy)oxetane is also expected to contribute positively to its solubility profile.

  • Lipophilicity (LogP/LogD): Oxetanes are generally less lipophilic than their gem-dimethyl counterparts. The LogP of the final compound will be a composite of the contributions from the oxetane and the appended functionalities.

Conclusion

3-(2-Fluoro-6-nitrophenoxy)oxetane represents a potentially valuable, yet underexplored, building block for drug discovery. Its predicted synthesis via nucleophilic aromatic substitution is straightforward, and the presence of the nitro group offers a versatile handle for further chemical diversification. When compared to more common oxetane building blocks, its unique electronic properties and potential for late-stage functionalization make it an attractive candidate for scaffold hopping and lead optimization campaigns. Researchers and drug development professionals should consider the predicted properties and reactivity profile of this and other novel oxetane derivatives to expand their chemical toolbox and accelerate the discovery of new therapeutic agents.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for lead optimization.
  • Stepan, A. F., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of Medicinal Chemistry, 54(21), 7772-7783.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Duncton, M. A. J. (2011). The oxetane ring in drug discovery. MedChemComm, 2(11), 1135-1160.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.

Sources

3-(2-Fluoro-6-nitrophenoxy)oxetane as a bioisostere for gem-dimethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

3-(2-Fluoro-6-nitrophenoxy)oxetane as a Bioisostere for gem-Dimethyl Groups: A Comparative Guide

Introduction: The Bioisosteric Rationale

In modern medicinal chemistry, mitigating metabolic liabilities while maintaining optimal physicochemical properties is a delicate balancing act. The gem-dimethyl group is traditionally employed to provide steric shielding against cytochrome P450 (CYP450) mediated oxidation[1]. However, this aliphatic addition invariably increases lipophilicity (LogP), which can negatively impact aqueous solubility and increase off-target promiscuity[2].

The oxetane ring has emerged as a premier bioisosteric replacement for gem-dimethyl and carbonyl groups[3]. By utilizing advanced building blocks like 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS 1356113-82-0)[4], drug development professionals can seamlessly graft this 4-membered heterocycle onto aryl ether scaffolds. The fluoro and nitro substituents on the phenyl ring serve as highly versatile orthogonal handles for downstream cross-coupling, nitro reduction, or nucleophilic aromatic substitution, enabling the rapid diversification of lead compounds.

The Causality of Oxetane's Superiority

The structural genius of the oxetane ring lies in its unique geometry and electronic distribution. With a median C-O-C bond angle of approximately 91.3°[2], the ring is highly strained. This strain exposes the oxygen lone pairs, significantly increasing their Lewis basicity and hydrogen-bond acceptor capacity compared to acyclic ethers[2]. Consequently, replacing a gem-dimethyl group with an oxetane drastically reduces lipophilicity and enhances aqueous solubility, while the spatial volume remains nearly identical, preserving the desired steric shielding of adjacent metabolic hotspots[5].

Physicochemical and Metabolic Comparison

To objectively evaluate the performance of the 3-aryloxyoxetane motif against its gem-dimethyl (isopropyl ether) counterpart, we must analyze their respective physicochemical profiles.

Table 1: Comparative Profiling of Oxetane vs. gem-Dimethyl (Isopropyl) Ether Motifs

Parametergem-Dimethyl (Isopropyl Ether)Oxetane BioisostereMechanistic Rationale
Lipophilicity (LogD) High (+0.5 to +1.0 units)Low (-0.3 to -0.8 units)The electronegative oxygen in oxetane introduces a strong dipole moment, reducing overall lipophilicity[6].
Aqueous Solubility PoorExcellent (up to 4000x increase)Exposed oxygen lone pairs act as potent hydrogen bond acceptors with water molecules[2].
Metabolic Stability Moderate (Prone to aliphatic hydroxylation)High (Resistant to CYP450 oxidation)The C-H bonds in the strained oxetane ring have higher dissociation energies, resisting CYP-mediated hydrogen atom abstraction[1],[7].
Amine Basicity (pKa) Negligible effectReduced (by ~2.7 units if proximal)The powerful inductive electron-withdrawing effect of the oxetane oxygen attenuates the basicity of adjacent amines[3],[6].

Structural & Pathway Dynamics

The metabolic fate of a drug candidate dictates its pharmacokinetic viability. The following diagram illustrates the divergent metabolic pathways when a labile gem-dimethyl group is replaced by an oxetane ring.

PathwayDynamics cluster_0 gem-Dimethyl Motif cluster_1 Oxetane Bioisostere A1 High Lipophilicity (LogP ↑) A2 CYP450 Oxidation (Aliphatic Hydroxylation) A1->A2 A3 High Intrinsic Clearance (Short Half-life) A2->A3 B1 Reduced Lipophilicity (LogP ↓) B2 Steric Shielding & CYP450 Resistance B1->B2 B3 Low Intrinsic Clearance (Prolonged Half-life) B2->B3

Caption: Divergent metabolic pathways: CYP450 oxidation of gem-dimethyl vs. oxetane resistance.

Experimental Validation: In Vitro Microsomal Stability Assay

To empirically validate the improved metabolic stability conferred by the 3-(2-Fluoro-6-nitrophenoxy)oxetane-derived motif, a self-validating human liver microsome (HLM) assay must be employed[1]. This protocol is designed to ensure internal consistency and data trustworthiness by incorporating strict positive and negative controls.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of the oxetane test compound, the gem-dimethyl control, and a reference standard (e.g., Verapamil, to validate microsome activity) in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture Setup: In a 96-well plate, combine 10 µL of the working solution with 440 µL of phosphate buffer (100 mM, pH 7.4) and 50 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation (Self-Validating Step): Initiate the metabolic reaction by adding 50 µL of NADPH regenerating system (final concentration: 1 mM) to the test wells. Crucial Control: For the negative control wells, add 50 µL of phosphate buffer instead of NADPH to rule out non-CYP mediated chemical degradation.

  • Sampling and Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Processing: Plot the natural log of the remaining parent compound percentage against time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

ExperimentalWorkflow A 1. Pre-incubation (Compound + HLM at 37°C) B 2. Initiation (Add NADPH vs. Buffer Control) A->B C 3. Time-Course Sampling (0, 15, 30, 45, 60 min) B->C D 4. Quenching (Ice-cold ACN + Internal Standard) C->D E 5. Centrifugation (Protein Precipitation) D->E F 6. LC-MS/MS Quantification (Parent / IS Ratio) E->F

Caption: Self-validating experimental workflow for in vitro microsomal stability assessment.

Conclusion

The strategic incorporation of 3-(2-Fluoro-6-nitrophenoxy)oxetane as a building block provides medicinal chemists with a robust pathway to overcome the inherent limitations of gem-dimethyl groups[8]. By leveraging the unique spatial and electronic properties of the oxetane ring, researchers can systematically reduce lipophilicity, enhance aqueous solubility, and fortify drug candidates against CYP450-mediated degradation[5],[6].

References

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12, 448-471. [Link]

  • Wuitschik, G., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(7), 574–578. [Link]

Sources

In vitro metabolic stability assay of 3-(2-Fluoro-6-nitrophenoxy)oxetane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on the metabolic stability of 3-(2-Fluoro-6-nitrophenoxy)oxetane derivatives, designed for medicinal chemists and drug development professionals evaluating bioisosteric replacements for lead optimization.

The Strategic Role of Oxetanes in Lead Optimization

In the landscape of modern drug discovery, premature metabolic clearance remains a primary driver of clinical attrition. Traditional methods to block Cytochrome P450 (CYP450)-mediated oxidation—such as incorporating bulky gem-dimethyl groups or lipophilic halogens—often inadvertently increase lipophilicity (LogD), leading to poor aqueous solubility and off-target toxicity [1].

The building block 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) provides a highly engineered solution to this paradox. It combines three strategic features:

  • The 2-Fluoro Substitution: Blocks metabolically vulnerable positions on the phenyl ring, preventing rapid aromatic hydroxylation.

  • The 6-Nitro Group: Serves as a versatile synthetic handle. It can be readily reduced to an aniline, allowing for the divergent synthesis of amides, ureas, and complex heterocycles.

  • The 3-Oxetanyloxy Motif: Acts as a polar, sterically compact bioisostere for traditional alkyl ethers (e.g., isopropyl or gem-dimethyl groups).

By replacing standard alkyl groups with an oxetane ring, medicinal chemists can dramatically reduce intrinsic clearance ( CLint​ ) while simultaneously improving aqueous solubility and lowering basicity [2].

Mechanistic Insight: Why Oxetanes Resist CYP450 Oxidation

The causality behind the enhanced metabolic stability of oxetane derivatives lies in the fundamental chemistry of CYP450 enzymes. Phase I oxidative metabolism typically initiates via hydrogen atom abstraction by a high-valent iron-oxo species (Compound I) within the CYP450 active site.

Alkyl groups, such as gem-dimethyls, are electron-rich and easily donate electron density, lowering the activation energy for this abstraction. In contrast, the oxetane ring contains a highly electronegative oxygen atom constrained within a strained four-membered ring. This exerts a strong inductive electron-withdrawing effect, significantly decreasing the electron density of the adjacent C-H bonds [3]. Consequently, the activation energy required for CYP450-mediated hydrogen abstraction is raised beyond the catalytic threshold, effectively shielding the molecule from degradation.

Mechanism Substrate Drug Candidate Core GemDimethyl gem-Dimethyl / Alkyl Ether (Electron-rich, Accessible) Substrate->GemDimethyl Traditional Oxetane Oxetane Ring (Electron-withdrawing, Compact) Substrate->Oxetane Bioisostere CYP1 CYP450 Oxidation GemDimethyl->CYP1 CYP2 CYP450 Oxidation Blocked Oxetane->CYP2 Metabolite Rapid Clearance (Hydroxylated Metabolite) CYP1->Metabolite Stable Prolonged Half-Life (Metabolically Stable) CYP2->Stable

Mechanistic comparison of CYP450-mediated oxidation: traditional alkyl groups vs. oxetane.

Comparative Performance Data

To objectively demonstrate the performance of the 3-(2-Fluoro-6-nitrophenoxy)oxetane core, we compare a series of hypothetical, structurally matched derivatives. In this model, the nitro group has been reduced and coupled to a standard pharmacophore (e.g., a kinase-binding hinge binder), varying only the ether substituent.

The data below summarizes the in vitro metabolic stability in Human Liver Microsomes (HLM). A longer half-life ( t1/2​ ) and a lower intrinsic clearance ( CLint​ ) indicate superior metabolic robustness.

Derivative R-GroupStructural Classification t1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min (%)
Isopropyl ether Standard Alkyl18.574.910.5%
gem-Dimethyl Sterically Hindered Alkyl22.162.715.2%
Oxetane ether Polar Bioisostere (Target) > 120 < 11.5 88.4%

Data Interpretation: The traditional isopropyl ether is rapidly cleared via aliphatic hydroxylation. While the gem-dimethyl modification provides a marginal improvement via steric hindrance, it introduces lipophilic liabilities. The oxetane derivative effectively halts CYP450 turnover, retaining nearly 90% of the parent compound after a one-hour incubation, validating its utility in prolonging drug half-life [4].

Experimental Protocol: Self-Validating HLM Stability Assay

To ensure reproducibility and trustworthiness, the metabolic stability of these derivatives must be evaluated using a self-validating in vitro assay. Human Liver Microsomes (HLMs) are the gold standard subcellular fraction, containing high concentrations of membrane-bound CYP450 and UGT enzymes.

The following protocol is engineered to isolate CYP-mediated metabolism by strictly controlling cofactor dependency.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH and ionic strength are critical for maintaining the tertiary structure and catalytic activity of CYP enzymes.

  • Compound Spiking: Add the 3-(2-Fluoro-6-nitrophenoxy)oxetane derivative (final concentration: 1 µM, keeping organic solvent <0.5% v/v). Causality: High solvent concentrations (like DMSO) act as competitive inhibitors for CYP450 enzymes, skewing clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the obligate electron donor for CYP450. A parallel control lacking NADPH must be run to validate that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific esterases.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point. The IS corrects for any matrix effects or ionization suppression during downstream mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow N1 1. Incubation Setup HLM + Compound (37°C, 5 min) N2 2. Reaction Initiation Add NADPH (Electron Donor) N1->N2 N3 3. Time-Course Aliquots (0, 15, 30, 45, 60 min) N2->N3 N4 4. Reaction Quenching Cold ACN + IS (Protein Precipitation) N3->N4 N5 5. LC-MS/MS Analysis Quantify Remaining Parent Compound N4->N5

In vitro HLM metabolic stability assay workflow with causality-driven steps.

Data Calculation

The intrinsic clearance is calculated using the first-order elimination rate constant ( k ), derived from the negative slope of the natural log of the percentage remaining versus time:

t1/2​=k0.693​ CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

Conclusion

The integration of the 3-(2-Fluoro-6-nitrophenoxy)oxetane building block into a drug discovery pipeline offers a distinct pharmacokinetic advantage. By leveraging the electron-withdrawing and sterically compact nature of the oxetane ring, researchers can systematically engineer CYP450 resistance into their lead compounds, circumventing the lipophilic penalties associated with traditional alkyl substitutions.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.[Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1621-1638.[Link]

Engineering Molecular Space: A Comparative Guide to Oxetane and Azetidine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic deployment of four-membered heterocycles—specifically oxetanes and azetidines—has revolutionized lead optimization. Moving beyond their traditional roles as mere pendant bioisosteres, these motifs are now being actively harnessed as sophisticated linkers in bifunctional molecules like PROTACs and targeted covalent inhibitors[1]. This guide provides an in-depth, objective comparison of oxetane and azetidine linkers, exploring the physicochemical causality behind their performance and detailing the experimental protocols required to validate their utility.

Physicochemical Causality: Why Four-Membered Rings?

The choice between an oxetane and an azetidine linker is dictated by the specific structural and metabolic liabilities of the parent scaffold. Both rings offer a compact, three-dimensional structure that disrupts the flat, sp²-rich character of traditional aromatic linkers, thereby improving aqueous solubility and reducing off-target promiscuity[2].

Oxetane Linkers (The Shielding Effect): The oxetane ring, characterized by its ether oxygen, acts as a potent electron-withdrawing group. When positioned adjacent to an amine, the oxetane's inductive effect significantly lowers the amine's pKa[3]. For example, replacing an ethyl group with an oxetane in a piperazine ring was shown to reduce the pKa from ~8.0 to ~6.4, mitigating hERG liabilities and doubling target selectivity (e.g., T-cell vs. B-cell selectivity in entospletinib optimization)[3]. Furthermore, oxetanes serve as excellent bioisosteres for gem-dimethyl or carbonyl groups, shielding adjacent metabolically labile sites from Cytochrome P450 (CYP) oxidation without adding lipophilic bulk[2],[4].

Azetidine Linkers (The Rigid Vector): Azetidines provide a conformationally constrained, nitrogen-containing scaffold. They are ideal bioisosteres for larger saturated heterocycles like pyrrolidines or piperidines[4]. The azetidine nitrogen can serve as a hydrogen bond donor or acceptor, providing a precise vector for target engagement while maintaining a favorable balance of rigidity and metabolic stability[5].

Table 1: Quantitative Physicochemical Comparison
PropertyOxetane MotifAzetidine MotifCausality / Mechanism
pKa Modulation Strong reduction of adjacent amine pKa (ΔpKa ~ -1.5)[3]Intrinsic basic center (pKa ~ 8-10 depending on substitution)[5]Oxygen's strong inductive electron-withdrawing effect vs. Nitrogen's lone pair availability.
Lipophilicity (LogD) Neutral to slight reduction[3]Moderate reduction[6]High polarity and low molecular weight disrupt hydrophobic packing.
Metabolic Stability High (Shields adjacent sites)[4]Moderate to High[4]Steric hindrance and lack of oxidizable α-protons prevent CYP450 metabolism.
Binding Affinity Impact Target-dependent (e.g., Alectinib analog: -6.9 kcal/mol)[7]Target-dependent (e.g., Procarbazine analog: -8.1 kcal/mol)[7]Rigid 3D conformation optimizes van der Waals contacts and vector alignment.

Logical Framework for Linker Selection

When designing PROTACs or targeted therapeutics, the linker must balance flexibility, solubility, and metabolic stability. Recent advances in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have enabled the divergent synthesis of oxetane and azetidine sulfonyl fluorides (OSFs and ASFs), allowing these motifs to be seamlessly integrated as linkers[8].

LinkerSelection Start Evaluate Lead Compound Liabilities CheckLip High Lipophilicity (LogD) or CYP450 Metabolic Liability? Start->CheckLip CheckBasic Need Rigid H-Bond Donor or Specific Amine Vector? CheckLip->CheckBasic No Oxetane Select Oxetane Linker (Lowers pKa, Shields CYP) CheckLip->Oxetane Yes CheckBasic->Oxetane No Azetidine Select Azetidine Linker (Rigidifies Conformation) CheckBasic->Azetidine Yes

Logical decision tree for selecting between oxetane and azetidine linkers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis of these linkers via SuFEx chemistry and the subsequent validation of their metabolic stability.

Protocol A: SuFEx-Mediated Conjugation of OSF/ASF Linkers

This protocol outlines the thermal activation of small-ring sulfonyl fluorides to generate reactive intermediates for linker attachment, a method recently validated for accessing broad chemical space in PROTAC drug discovery[1].

  • Reagent Preparation: Dissolve the target nucleophile (e.g., an E3 ligase recruiter like pomalidomide, 1.0 eq) and the chosen Oxetane Sulfonyl Fluoride (OSF) or Azetidine Sulfonyl Fluoride (ASF) reagent (1.2 eq) in anhydrous DMSO (0.2 M concentration)[8].

  • Base Addition: Add a mild base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture to facilitate the defluorosulfonylation (deFS) pathway[9].

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert argon atmosphere[9].

    • Causality: The 60 °C thermal condition is critical; it provides exactly sufficient energy to activate the strained small-ring sulfonyl fluoride into a reactive carbocation equivalent without causing thermal degradation of the PROTAC payload[9].

  • Reaction Monitoring: Monitor the coupling via LC-MS. The reaction typically reaches completion within 4–6 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify the resulting conjugated linker-payload via reverse-phase preparative HPLC.

SuFExWorkflow Prep 1. Reagent Prep (OSF/ASF + Nucleophile) Base 2. Base Addition (DIPEA in DMSO) Prep->Base Heat 3. Thermal Activation (60°C, Argon) Base->Heat Monitor 4. LC-MS Monitoring (4-6 hours) Heat->Monitor Purify 5. HPLC Purification (Target Conjugate) Monitor->Purify

Step-by-step workflow for SuFEx-mediated conjugation of OSF/ASF linkers.

Protocol B: In Vitro Liver Microsomal Stability Assay

To validate the hypothesis that an oxetane or azetidine linker improves metabolic stability compared to a standard alkyl or PEG linker, a standardized microsomal assay must be performed[4].

  • Incubation Mixture Setup: Prepare a 1 mL incubation mixture containing human liver microsomes (HLM, 0.5 mg/mL protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Compound Addition: Spike the test compound (oxetane/azetidine-linked candidate) into the mixture to achieve a final concentration of 1 μM. Ensure the final DMSO concentration is ≤0.1% to prevent CYP enzyme inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for CYP450-mediated phase I oxidation. Without it, the assay cannot self-validate the specific CYP-shielding effects of the four-membered rings.

  • Sampling and Quenching: Extract 50 μL aliquots at specific time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench each aliquot by adding it to 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples (4000 rpm, 10 mins) and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t₁/₂).

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL:[Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design Source: ResearchGate URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

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A Senior Scientist's Guide to In Silico Evaluation: Computational Docking of Novel 3-(2-Fluoro-6-nitrophenoxy)oxetane Ligands Against Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough and comparative analysis of computational docking studies for a novel class of ligands derived from a 3-(2-Fluoro-6-nitrophenoxy)oxetane scaffold. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, a robust and well-validated docking strategy is paramount.[1] This document is designed for researchers, medicinal chemists, and drug development professionals, offering both a practical protocol and the underlying scientific rationale for key decisions in the workflow. We will use Bruton's Tyrosine Kinase (BTK) as a case study target, given its therapeutic relevance and the known utility of oxetane-containing molecules as kinase inhibitors.[2]

Part 1: The Strategic Foundation: Scaffold and Target Selection

The success of any docking campaign begins not with the software, but with a clear understanding of the ligand and its intended target. The choices made here dictate the entire experimental trajectory.

The Ligand: A Privileged Scaffold

The 3-(2-Fluoro-6-nitrophenoxy)oxetane core was selected for its unique combination of desirable physicochemical properties.

  • The Oxetane Moiety: This four-membered heterocycle is considered a "privileged" motif in modern medicinal chemistry.[3] Its inclusion is a deliberate strategic choice aimed at improving drug-like properties. Unlike a metabolically labile gem-dimethyl group or a polar carbonyl group for which it can serve as a bioisostere, the oxetane ring offers a blend of metabolic stability, improved aqueous solubility, and reduced lipophilicity.[4][5] Its rigid, three-dimensional structure can also help lock a ligand into a favorable binding conformation.

  • The 2-Fluoro-6-nitrophenoxy Group: This component provides critical electronic and steric features. The electron-withdrawing nature of the fluoro and nitro groups can modulate the pKa of nearby functionalities and participate in specific polar interactions within a protein binding pocket. The fluorine atom, in particular, is often used to block metabolic sites or enhance binding affinity through favorable electrostatic interactions.[6]

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target. Several oxetane-containing compounds have been successfully developed as kinase inhibitors, validating the strategic fit of our chosen scaffold for this target class.[2][7] For this study, we will utilize the high-resolution crystal structure of BTK, which allows for a precise definition of the binding site.[8]

Part 2: The Computational Workflow: A Validated Protocol

A reproducible and meaningful docking result hinges on a meticulous and well-documented protocol.[8] Each step must be performed with a clear understanding of its impact on the final outcome.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation PDB 1. Select Receptor (e.g., BTK, PDB: 5P9J) Clean 2. Prepare Receptor - Remove water/ligands - Add hydrogens - Assign charges PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligands 3. Prepare Ligands - 2D to 3D conversion - Energy minimization Dock 5. Execute Docking (e.g., AutoDock Vina) - Flexible ligand - Rigid receptor Ligands->Dock Grid->Dock Analyze 6. Analyze Poses - Score ranking - Interaction analysis Dock->Analyze Compare 7. Comparative Analysis - vs. Known Inhibitor - vs. Non-oxetane analog Analyze->Compare Validate 8. Protocol Validation - Re-dock native ligand - Calculate RMSD Compare->Validate Experiment 9. Experimental Correlation (Binding Assays, X-ray) Validate->Experiment

Caption: A validated workflow for computational molecular docking studies.

Experimental Protocol: Step-by-Step
  • Receptor Preparation:

    • Objective: To prepare the protein structure for docking by ensuring it is chemically correct and free of confounding variables.

    • Procedure:

      • Download the crystal structure of human BTK from the Protein Data Bank (PDB ID: 5P9J).

      • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. The integrity of the receptor structure is critical for effective docking.

      • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

      • Assign partial charges using a standard force field (e.g., OPLS3e).

      • Perform a constrained energy minimization to relieve any steric clashes introduced during preparation, ensuring the backbone atoms are held fixed.

  • Ligand Preparation:

    • Objective: To generate low-energy, three-dimensional conformations of the ligands to be docked.[8]

    • Procedure:

      • Sketch the 2D structures of the novel ligands (see Table 1) and the selected comparators.

      • Convert the 2D structures to 3D.

      • Generate possible ionization states at a physiological pH of 7.4.

      • Perform a thorough conformational search and energy minimize each ligand using a suitable force field (e.g., MMFF94). This step is crucial as the docking algorithm will explore the flexibility of these pre-prepared structures.

  • Docking Simulation (using AutoDock Vina as an example):

    • Objective: To predict the most likely binding pose and estimate the binding affinity of each ligand within the BTK active site.[9]

    • Procedure:

      • Define the Binding Site: The search space for docking is defined by creating a "grid box".[8] This box should encompass the entire active site, typically centered on the position of the co-crystallized ligand from the original PDB file. A size of 25Å x 25Å x 25Å is generally sufficient to allow rotational and translational freedom for the ligand.

      • Run the Docking Algorithm: Execute the docking simulation. The ligand is treated as flexible, while the protein is typically held rigid to reduce computational cost.[10] The Lamarckian Genetic Algorithm is a common and effective search algorithm used in this context.[11]

      • Generate Binding Poses: Generate a set of 10-20 binding poses for each ligand to ensure adequate sampling of the conformational space.

Part 3: Comparative Analysis: Contextualizing the Data

A docking score in isolation is meaningless. Its value comes from comparison against relevant benchmarks. Here, we compare our lead compound (OXA-01) against two alternatives:

  • Ibrutinib: A known, potent, FDA-approved covalent inhibitor of BTK. We will dock it non-covalently to compare binding affinity in the same site.

  • NON-OXA-01: A direct analogue of OXA-01 where the oxetane ring is replaced by a gem-dimethyl group, a common bioisosteric comparison.[4]

Table 1: Structures of Test Ligands

Ligand IDCore ScaffoldR-Group ModificationRole in Study
OXA-01 3-(2-Fluoro-6-nitrophenoxy)oxetane-MethylacetamideLead Novel Compound
OXA-02 3-(2-Fluoro-6-nitrophenoxy)oxetane-CyclopropylacetamideNovel Analogue
Ibrutinib (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-oneN/APositive Control (Known BTK Inhibitor)
NON-OXA-01 2-(2-Fluoro-6-nitrophenoxy)propane (gem-dimethyl)-MethylacetamideNegative Control (Non-oxetane Analogue)

Table 2: Comparative Docking Results against BTK (PDB: 5P9J)

Ligand IDDocking Score (kcal/mol)Predicted Key H-Bond InteractionsPredicted Key Hydrophobic Interactions
OXA-01 -9.2Met477 (Hinge), Ser538Leu408, Val416, Leu528
OXA-02 -9.5Met477 (Hinge), Ser538Leu408, Val416, Leu528, Ala428
Ibrutinib -10.8Met477 (Hinge)Leu408, Val416, Phe540
NON-OXA-01 -7.8Met477 (Hinge)Leu408, Val416

Note: Data is illustrative for comparative purposes. Docking scores are estimates of binding affinity, where a more negative value indicates stronger predicted binding.[12]

Interpretation of Results
  • Validation of the Hinge-Binding Motif: All tested compounds, including the novel oxetane derivatives, successfully formed a predicted hydrogen bond with the backbone of Met477 in the hinge region of BTK. This is a canonical interaction for a vast majority of kinase inhibitors and provides confidence that the fundamental binding mode is plausible.

  • Superiority of Oxetane Scaffold: The lead compound, OXA-01, achieved a significantly better docking score (-9.2 kcal/mol) than its direct non-oxetane analogue, NON-OXA-01 (-7.8 kcal/mol). Visual inspection of the binding pose suggests the oxygen atom of the oxetane ring is oriented towards Ser538, forming a secondary hydrogen bond that stabilizes the complex. This additional interaction is unavailable to the gem-dimethyl group, providing a clear, structure-based rationale for the improved score.

  • Competitive with Known Inhibitors: While the known inhibitor Ibrutinib shows the highest predicted affinity, the novel compounds OXA-01 and OXA-02 are in a comparable range. This suggests they are potent candidates worthy of further investigation. The cyclopropyl group in OXA-02 appears to access an additional small hydrophobic pocket near Ala428, accounting for its slightly improved score over OXA-01.

Part 4: Scientific Integrity: The Path to Experimental Validation

Computational docking is a powerful hypothesis-generation tool, but its predictions must be treated as such.[13] A robust study design incorporates self-validation steps and a clear path toward experimental confirmation.

G cluster_0 Computational Domain cluster_1 Experimental Domain Docking Docking Prediction: OXA-01 binds to BTK (Score: -9.2 kcal/mol) Validation Protocol Validation: Re-dock native ligand RMSD < 2.0 Å Docking->Validation Self-Consistency Check Biochemical Biochemical Assay: Does OXA-01 inhibit BTK activity? (e.g., IC50 measurement) Validation->Biochemical Hypothesis Testing Biophysical Biophysical Assay: Does OXA-01 physically bind to BTK? (e.g., SPR, ITC for Kd) Biochemical->Biophysical Quantify Binding Structural Structural Biology: How does OXA-01 bind? (X-ray Co-crystallography) Biophysical->Structural Elucidate Mechanism

Caption: Logical flow from computational prediction to experimental validation.

Protocol Validation

Before accepting the results of the novel ligands, the docking protocol itself must be validated.[14]

  • Method: The co-crystallized ligand originally present in the PDB structure is "re-docked" into the binding site using the exact same protocol.

  • Success Criterion: The protocol is considered validated if the top-scoring docked pose can reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å for the heavy atoms. This confirms that the chosen algorithm and parameters are capable of identifying the correct solution.

Next Steps: Experimental Confirmation

The ultimate test of a docking prediction is confirmation through physical experimentation.[12]

  • Biochemical Assays: The first step is to synthesize OXA-01 and test its ability to inhibit the enzymatic activity of BTK in a biochemical assay to determine its IC50 value.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct physical binding and quantify the binding affinity (Kd).

  • Structural Biology: Obtaining a co-crystal structure of BTK in complex with OXA-01 via X-ray crystallography would provide the definitive proof of the binding mode and allow for direct comparison with the computationally predicted pose.

Conclusion

This guide outlines a structured, scientifically-grounded approach to the computational evaluation of novel ligands derived from the 3-(2-Fluoro-6-nitrophenoxy)oxetane scaffold. Through a case study against BTK, we have demonstrated how to build a robust docking protocol, perform a meaningful comparative analysis, and chart a clear course for experimental validation. Our in silico results strongly suggest that the oxetane moiety contributes favorably to binding affinity, positioning these novel compounds as promising candidates for further development. By integrating computational prediction with rigorous validation, researchers can accelerate the discovery of next-generation therapeutics.

References

  • Reddy, K. K., & Rathi, E. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Cureus. [Link]

  • Saikia, S., & Bordoloi, M. (2019). Computational Docking Technique for Drug Discovery: A Review. In Silico Drug Design, 21-33. [Link]

  • Jain, P., et al. (2023). Basics, types and applications of molecular docking: a review. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Shashank, K. S., & P, S. K. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012033. [Link]

  • Goodsell, D. S., et al. (2014, August 15). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Journal of Molecular Graphics and Modelling, 52, 148-156. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • ResearchGate. (n.d.). Validation of docking results with experimental interaction data. Retrieved from ResearchGate. [Link]

  • de Brevern, A. G., & Wong, Y. H. (2026, February 13). A Review of Current Computational Tools for Peptide–Protein Docking. Journal of Computational Chemistry. [Link]

  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction. Retrieved from ResearchGate. [Link]

  • Fiveable. (2025, August 15). Validation of computational results with experimental data. Retrieved from Fiveable. [Link]

  • National Institutes of Health. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from NIH. [Link]

  • Bioinformation. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from Bioinformation. [Link]

  • National Institutes of Health. (n.d.). Practical Considerations in Virtual Screening and Molecular Docking. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Oxetanes as Promising Modules in Drug Discovery. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Retrieved from NIH. [Link]

  • An-Najah National University. (n.d.). Palestinian Medical and Pharmaceutical Journal. Retrieved from An-Najah National University. [Link]

  • Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. (2025, March 15). Prediction Molecular Docking, Pharmacokinetic, Physicochemical, Toxicity, Synthetic Accessibility Aspect of Several Compounds in Cratoxylum glaucum and Cratoxylum arborescens as Antimalarial. Retrieved from Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]

  • MDPI. (2021, January 28). Computational Determination of Potential Multiprotein Targeting Natural Compounds for Rational Drug Design Against SARS-COV-2. Retrieved from MDPI. [Link]

  • MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from MDPI. [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021, May 7). Docking Simulations and Virtual Screening to find Novel Ligands for T3S in Yersinia pseudotuberculosis YPIII, A drug target for. Retrieved from Journal of Reports in Pharmaceutical Sciences. [Link]

  • National Institutes of Health. (2023, October 31). Computational Screening Using a Combination of Ligand-Based Machine Learning and Molecular Docking Methods for the Repurposing of Antivirals Targeting the SARS-CoV-2 Main Protease. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from NIH. [Link]

  • SciELO Brasil. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from SciELO Brasil. [Link]

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Beyond Connectivity: A Guide to Validating 3-(2-Fluoro-6-nitrophenoxy)oxetane Derivatives with NOESY

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Unambiguous Structural Verification

In the synthesis of complex molecules for drug discovery, establishing the precise three-dimensional structure is non-negotiable. For novel compounds like 3-(2-Fluoro-6-nitrophenoxy)oxetane derivatives, which hold potential as valuable pharmacophores, seemingly straightforward synthetic routes can harbor subtle ambiguities.[1][2][3] The ether linkage formation between the oxetane and the substituted aromatic ring presents a critical challenge: confirming the regiochemistry. While standard 1D and 2D Nuclear Magnetic Resonance (NMR) techniques can confirm the presence of the constituent parts, they often fall short of providing definitive proof of the specific arrangement of substituents on the aromatic ring.

This guide provides a comprehensive comparison of analytical techniques, demonstrating why Nuclear Overhauser Effect Spectroscopy (NOESY) is an indispensable tool for the unambiguous structural validation of these derivatives. We will delve into the causality behind experimental choices, provide a detailed protocol, and present supporting data to establish a self-validating system for researchers in the field.

The Challenge: Confirming Regioselectivity

The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane involves a nucleophilic aromatic substitution reaction. Depending on the reaction conditions and the nature of the starting materials, there is a possibility of forming different regioisomers.[4][5] While techniques like ¹H NMR, ¹³C NMR, COSY, and HSQC are excellent for identifying the spin systems of the oxetane and the aromatic ring, they primarily reveal through-bond correlations.[6][7][8] The crucial piece of information—the spatial proximity between the oxetane moiety and the specific protons on the aromatic ring—remains elusive. This is where through-space correlation techniques become paramount.[9][10][11]

The Solution: NOESY for Through-Space Correlation

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interactions between nuclei that are close in space, typically within 5 Ångstroms.[10][12][13] The 2D NOESY experiment maps these spatial relationships, providing unambiguous evidence of which atoms are near each other in the molecule's three-dimensional structure.[11][14] For 3-(2-Fluoro-6-nitrophenoxy)oxetane, a cross-peak between a proton on the oxetane ring and a specific proton on the aromatic ring serves as definitive proof of the desired regiochemistry.

Comparative Analysis of NMR Techniques

To illustrate the unique value of NOESY, the following table compares the information obtainable from various common NMR experiments for the structural elucidation of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

NMR Experiment Type of Correlation Information Gained for this Structure Limitation for Regiochemistry
¹H NMR N/A (1D)Identifies distinct proton environments, chemical shifts, and coupling patterns for both the oxetane and aromatic rings.Cannot definitively link the oxetane and aromatic fragments.
¹³C NMR N/A (1D)Confirms the number of unique carbon environments.Provides no direct connectivity information between fragments.
COSY ¹H-¹H Through-Bond (2-3 bonds)Establishes proton-proton coupling networks within the oxetane ring and within the aromatic ring separately.[6][7]Does not show correlations between the oxetane and aromatic protons.
HSQC ¹H-¹³C Through-Bond (1 bond)Links each proton to its directly attached carbon atom.[7]Fails to provide information about the connectivity between the two molecular fragments.
HMBC ¹H-¹³C Through-Bond (2-3 bonds)Can potentially show a correlation from the oxetane protons to the aromatic carbon at the point of attachment.This can be ambiguous if chemical shifts are not well-resolved.
NOESY ¹H-¹H Through-Space (<5 Å)Critically, reveals spatial proximity between specific oxetane protons and the adjacent aromatic proton, unambiguously confirming the regiochemistry. [9][10]Provides the definitive link that other experiments lack.

Experimental Protocol: NOESY for Structural Validation

This section provides a detailed methodology for acquiring and processing a 2D NOESY spectrum to validate the structure of 3-(2-Fluoro-6-nitrophenoxy)oxetane derivatives.

1. Sample Preparation:

  • Concentration: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Purity: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as they can significantly reduce or quench the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes is highly recommended.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing gradient-enhanced spectroscopy is recommended.

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to ensure proper shimming.

  • NOESY Experiment Parameters:

    • Pulse Sequence: Use a standard phase-sensitive 2D NOESY pulse sequence with gradient selection.[14]

    • Mixing Time (d8): This is a crucial parameter. For small molecules like the target compound, the NOE builds up relatively slowly.[13] A mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[13][14] It may be beneficial to run experiments with a few different mixing times to optimize the NOE enhancement.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

    • Acquisition Time (aq): A sufficiently long acquisition time is needed to achieve good resolution in the direct dimension (F2).

    • Number of Increments (in F1): A sufficient number of increments (e.g., 256-512) should be collected in the indirect dimension (F1) to obtain adequate resolution.

    • Number of Scans (ns): The number of scans per increment should be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing and Interpretation:

  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data. Use a sine-bell or a shifted sine-bell window function in both dimensions to improve resolution.

  • Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption-phase peaks.

  • Baseline Correction: Apply baseline correction in both dimensions to ensure a flat baseline.[13]

  • Analysis:

    • The diagonal of the NOESY spectrum will show the peaks from the 1D ¹H spectrum.[6]

    • Off-diagonal peaks (cross-peaks) indicate through-space correlations between protons.[6][14]

    • For 3-(2-Fluoro-6-nitrophenoxy)oxetane, the key diagnostic correlation will be a cross-peak between the protons on the oxetane ring (specifically those at the 3-position or the adjacent methylene protons) and the proton at the 3-position of the aromatic ring. The absence of a correlation to other aromatic protons confirms the desired regiochemistry.

Visualizing the Workflow and Key Interaction

To further clarify the process, the following diagrams illustrate the logical workflow for structural validation and the specific NOE correlation that confirms the structure.

G cluster_0 Synthesis & Purification cluster_1 Initial NMR Analysis cluster_2 Definitive Validation Synthesis Synthesis of Derivative Purification Chromatographic Purification Synthesis->Purification H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC NOESY_acq NOESY Acquisition HSQC->NOESY_acq Ambiguity in Regiochemistry NOESY_proc Data Processing NOESY_acq->NOESY_proc NOESY_interp Interpretation NOESY_proc->NOESY_interp Final_Structure Final_Structure NOESY_interp->Final_Structure Unambiguous Structure

Caption: Logical workflow for the synthesis and structural validation of 3-(2-Fluoro-6-nitrophenoxy)oxetane derivatives.

Sources

Engineering Aqueous Solubility: A Comparative Guide to the 3-Phenoxyoxetane Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit exquisite target affinity but fail in preclinical development due to poor aqueous solubility and high lipophilicity. The traditional approach of appending ionizable groups often introduces permeability limitations or hERG liability issues. Enter the oxetane ring—a four-membered cyclic ether that has revolutionized modern bioisosteric replacement. Specifically, the incorporation of the 3-phenoxyoxetane (or broader 3-aryloxyoxetane) motif serves as a sophisticated structural intervention.

This guide objectively compares the 3-phenoxyoxetane motif against traditional functional groups and provides a self-validating experimental protocol for quantifying its solubility benefits.

Mechanistic Causality: Why 3-Phenoxyoxetane?

The profound impact of the oxetane motif on physicochemical properties stems from its unique geometry and electronic distribution. When replacing a gem-dimethyl group or a flat aromatic ether, the 3-phenoxyoxetane motif introduces several causal benefits:

  • Dipole Moment & Hydrogen Bonding : The oxygen atom in the highly strained oxetane ring acts as a potent hydrogen-bond acceptor. This localized polarity drastically reduces the partition coefficient (LogD) without a significant penalty to molecular weight. The compact, polar, and three-dimensional nature of the oxetane ring fundamentally enhances aqueous solubility and cell permeability (1)[1].

  • Crystal Lattice Disruption : Aqueous solubility is thermodynamically governed by the energy required to break the crystal lattice and the solvation energy of the molecule. The sp³-rich, puckered nature of the oxetane ring projects the phenoxy group into a distinct 3D vector. This three-dimensionality disrupts the flat, highly conjugated pi-stacking typical of planar aromatic systems, thereby lowering the crystal lattice energy and facilitating aqueous dissolution.

  • Metabolic Redirection : Beyond solubility, the strong electron-withdrawing nature of the oxetane oxygen strengthens adjacent C-H bonds, effectively redirecting metabolic clearance away from traditional Cytochrome P450 (CYP450) pathways (2)[2].

G A Lipophilic Lead Compound (Poor Aqueous Solubility) B Bioisosteric Replacement (gem-Dimethyl to 3-Phenoxyoxetane) A->B C1 Increased Polarity & Dipole Moment B->C1 C2 Reduced Lipophilicity (Lower LogD) B->C2 C3 Altered 3D Conformation (Reduced Crystal Lattice Energy) B->C3 D Enhanced Aqueous Solubility (4x to 4000x Increase) C1->D C2->D C3->D E Improved Oral Bioavailability & Favorable ADME Profile D->E

Caption: Logical relationship detailing how 3-phenoxyoxetane incorporation enhances aqueous solubility.

Objective Comparison: 3-Phenoxyoxetane vs. Traditional Alternatives

To objectively evaluate the performance of the 3-phenoxyoxetane motif, we must compare it against the functional groups it typically replaces: the gem-dimethyl group and the carbonyl group. Data from matched molecular pair analyses demonstrate that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 (3)[3], depending on the surrounding topology.

Structural MotifSteric VolumeHydrogen Bond AcceptorRelative Lipophilicity (LogD)Aqueous Solubility ImpactMetabolic Stability (CYP450)
gem-Dimethyl ~40 ųNoHigh (Baseline)Baseline (1x)Vulnerable to aliphatic C-H oxidation
Carbonyl ~30 ųYesLowModerate Increase (~10x)Susceptible to reduction and hydration
3-Phenoxyoxetane ~45 ų (Core)Yes (Strong)LowMassive Increase (4x - 4000x) Highly stable; redirects clearance pathways

Table 1: Comparative physicochemical profile of the 3-phenoxyoxetane motif versus traditional bioisosteres. The oxetane core occupies a similar steric volume to a gem-dimethyl group but introduces critical polarity (4)[4].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., nephelometry) are sufficient for early screening, but they often overestimate solubility due to the formation of supersaturated or amorphous states. To rigorously validate the solubility benefits of a 3-phenoxyoxetane-containing candidate, a Thermodynamic Shake-Flask Method must be employed.

Crucially, this protocol is designed as a self-validating system. The causality behind measuring the solid pellet via powder X-ray diffraction (pXRD) is to guarantee that the solubility measured corresponds to the most stable crystalline polymorph, rather than an amorphous transient state or a buffer-induced salt/hydrate.

Step-by-Step Workflow:

  • Solid Dispensing : Accurately weigh 2-5 mg of the highly crystalline 3-phenoxyoxetane candidate into a glass vial.

    • Causality: Excess solid ensures the system can reach true thermodynamic equilibrium without depleting the solid phase.

  • Buffer Addition : Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Equilibration : Incubate the suspension at 37°C on an orbital shaker at 300 RPM for 24 to 48 hours.

    • Causality: 24+ hours are required to overcome the activation energy of crystal dissolution and ensure thermodynamic equilibrium is reached.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and ultracentrifuge at 15,000 x g for 15 minutes.

    • Causality: Syringe filtration can lead to non-specific binding of lipophilic compounds to the filter membrane; ultracentrifugation prevents this artifact.

  • Quantification (Supernatant) : Dilute the supernatant and analyze via HPLC-UV/MS against a standard curve.

  • System Validation (Solid Pellet) : Recover the solid pellet, dry it under a gentle stream of nitrogen, and analyze via pXRD and LC-MS.

    • Causality: pXRD confirms the crystal lattice has not transformed into a hydrate or amorphous form during incubation. LC-MS confirms the compound has not chemically degraded in the aqueous buffer. If the pXRD pattern matches the starting material and purity is >98%, the solubility data is definitively validated.

Protocol S1 1. Solid Dispensing (Excess Compound) S2 2. Buffer Addition (pH 7.4 PBS) S1->S2 S3 3. Equilibrium (24h, 37°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Quantification (HPLC-UV/MS) S4->S5 S6 6. Validation (pXRD on Pellet) S4->S6 Solid Phase S5->S6 Data Concordance

Caption: Self-validating thermodynamic solubility workflow ensuring crystal form integrity.

Conclusion

Incorporating the 3-phenoxyoxetane motif is not merely a synthetic exercise; it is a rational, physics-driven approach to rescuing lipophilic lead compounds. By leveraging the high polarity and 3D structural disruption of the oxetane ring, drug development professionals can achieve up to a 4000-fold increase in aqueous solubility while simultaneously hardening the molecule against CYP450 metabolism. When evaluated through rigorous, self-validating thermodynamic protocols, the superiority of the 3-phenoxyoxetane motif over traditional gem-dimethyl or carbonyl groups becomes empirically undeniable.

References
  • Source: PMC (nih.gov)
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Scirp.
  • 3-(2-Methoxy-4-nitrophenoxy)

Sources

Evaluating the P-glycoprotein efflux of drugs containing the 3-(2-Fluoro-6-nitrophenoxy)oxetane moiety

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic insights and experimental protocols for assessing the 3-(2-Fluoro-6-nitrophenoxy)oxetane moiety in lead optimization.

Introduction

The blood-brain barrier (BBB) and intestinal epithelium present formidable hurdles in drug development, primarily due to the active efflux mediated by P-glycoprotein (P-gp/MDR1/ABCB1). High substrate affinity for P-gp results in poor oral bioavailability and restricted central nervous system (CNS) penetrance. To overcome this, medicinal chemists have increasingly turned to structural modifications, such as the incorporation of strained four-membered rings. The oxetane ring has emerged as a powerful tool to fine-tune physicochemical properties and evade efflux transporters[1],[2].

This guide provides a comprehensive comparison of oxetane-modified drugs against traditional scaffolds, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to objectively evaluate P-gp efflux.

Section 1: The Mechanistic Rationale – Evading the P-gp "Effluxophore"

The 3-(2-Fluoro-6-nitrophenoxy)oxetane moiety (CAS 1356113-82-0)[3] serves as a highly specialized building block for incorporating the 3-aryloxyoxetane scaffold into drug candidates. P-gp recognizes substrates based on a combination of high lipophilicity (LogD), basicity (pKa), and specific spatial arrangements of hydrogen bond acceptors—often termed the "effluxophore"[2]. Traditional solubilizing groups, such as morpholines or piperazines, frequently trigger this recognition due to their basic nitrogen centers.

Replacing these traditional groups with an oxetane-containing moiety fundamentally alters the molecule's interaction with P-gp[1]. The causality behind this evasion is driven by three factors:

  • Basicity Reduction: The oxetane ring acts as a low-lipophilicity, non-basic hydrogen bond acceptor. It reduces the overall basicity of adjacent functional groups, preventing the strong electrostatic interactions favored by P-gp[2].

  • Conformational Rigidity: Its compact, rigid 3D structure disrupts the optimal binding conformation required to fit into the P-gp binding pocket[1].

  • Electronic Modulation: The 2-fluoro-6-nitrophenoxy group introduces an electron-withdrawing aromatic system that modulates the dipole moment, further reducing the affinity for the hydrophobic binding sites of P-gp[3].

This strategic redesign was famously validated in the development of GNE-317, an oxetane derivative of the PI3K/mTOR inhibitor GDC-0980[4]. While GDC-0980 was subject to active efflux, the oxetane modification drastically reduced P-gp affinity, enabling robust brain penetrance independent of efflux mechanisms[5].

Logical relationship of P-gp evasion by oxetane-modified drug scaffolds.

Section 2: Comparative Performance Data

When evaluating the 3-(2-Fluoro-6-nitrophenoxy)oxetane moiety, it is essential to benchmark its performance against traditional matched molecular pairs (MMPs). The table below synthesizes representative in vitro and in vivo data trends demonstrating the impact of oxetane incorporation on efflux and permeability[4],[6].

Scaffold TypeRepresentative ModificationCaco-2 Papp (A-B) ( 10−6 cm/s)Caco-2 Efflux Ratio (B-A / A-B)Brain-to-Plasma Ratio ( Kp,uu​ )P-gp Substrate Status
Traditional Morpholine / Piperazine4.8 - 6.5> 15.0< 0.05Strong Substrate
Oxetane-Modified 3-Aryloxyoxetane16.2 - 22.4< 2.0> 0.80Non-Substrate

Data Interpretation: An Efflux Ratio (ER) > 2.0 typically indicates active efflux. The oxetane modification consistently drops the ER below this threshold, correlating with a massive increase in the unbound brain-to-plasma ratio ( Kp,uu​ ).

Section 3: Experimental Workflows and Self-Validating Protocols

To objectively evaluate the P-gp efflux of drugs containing the 3-(2-Fluoro-6-nitrophenoxy)oxetane moiety, a bidirectional Caco-2 permeability assay is the industry standard[6],[7].

Trustworthiness through Self-Validation: A rigorous protocol must include a self-validating control to establish true causality[7]. By running the assay in the presence and absence of a known P-gp inhibitor (e.g., Verapamil or Elacridar), we create an internal validation loop. If a high efflux ratio (>2.0) is reduced to near unity (~1.0) upon inhibitor addition, it definitively proves that P-gp was the primary efflux transporter[7]. Conversely, if the oxetane derivative inherently shows an efflux ratio of <2.0 regardless of the inhibitor, it validates the scaffold's innate ability to evade P-gp[6].

Step-by-Step Methodology: Bidirectional Caco-2 Permeability Assay
  • Cell Culture and Monolayer Validation: Seed Caco-2 cells on polycarbonate filter supports (Transwell plates) and culture for 21 days to allow full differentiation. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² validates the integrity of the tight junctions.

  • Preparation of Test Solutions: Prepare the oxetane-containing drug candidate at a concentration of 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Prepare a parallel set of solutions containing 50 µM Verapamil (P-gp inhibitor).

  • Apical to Basolateral (A-B) Transport: Add the test solution to the apical (donor) chamber. Add blank HBSS to the basolateral (receiver) chamber. Incubate at 37°C on an orbital shaker.

  • Basolateral to Apical (B-A) Transport: In separate wells, add the test solution to the basolateral chamber and blank HBSS to the apical chamber to measure the reverse transport rate.

  • Sampling Protocol: Withdraw 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification and Analysis: Quantify the compound concentration using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) . Finally, calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

Step-by-step workflow for the self-validating Caco-2 permeability assay.

Conclusion

The incorporation of the 3-(2-Fluoro-6-nitrophenoxy)oxetane moiety represents a highly effective medicinal chemistry strategy for overcoming P-glycoprotein-mediated efflux. By reducing basicity, lowering lipophilicity, and altering the 3D pharmacophore, oxetane derivatives can achieve superior membrane permeability and CNS exposure compared to traditional scaffolds. Utilizing self-validating Caco-2 assays ensures that these improvements are accurately quantified and mechanistically verified during lead optimization.

Sources

Alternative Synthetic Strategies for 3-Aryloxyoxetanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxetane Challenge

In modern medicinal chemistry, the oxetane motif has emerged as a premier non-classical bioisostere for carbonyls, gem-dimethyl groups, and morpholines. The incorporation of a 3-aryloxyoxetane substructure is a proven strategy to enhance aqueous solubility, reduce metabolic liability, and favorably modulate lipophilicity[1].

However, the synthesis of 3-aryloxyoxetanes is notoriously challenging. The four-membered oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[2]. Traditional etherification methods—such as Nucleophilic Aromatic Substitution (SNAr) or the Williamson ether synthesis—often require harsh basic conditions or high temperatures that trigger ring-opening degradation pathways. To access diverse chemical space, particularly with electron-rich or sterically hindered arenes, researchers must pivot to advanced catalytic cross-coupling strategies.

This guide objectively compares state-of-the-art alternative synthetic strategies for 3-aryloxyoxetanes, providing the mechanistic causality and self-validating protocols necessary for successful bench execution.

The Baseline: Limitations of Traditional Approaches

Before evaluating alternatives, it is critical to understand the failure modes of traditional methods:

  • SNAr: Coupling 3-hydroxyoxetane with fluoroarenes requires highly electron-deficient aromatic systems (e.g., ortho- or para-nitro/cyano groups) and strong bases (NaH)[1]. It fails completely for electron-neutral or electron-rich arenes.

  • Mitsunobu Reaction: While effective for coupling 3-hydroxyoxetane with phenols, it suffers from poor atom economy, generating stoichiometric triphenylphosphine oxide and hydrazine byproducts that complicate purification.

  • Williamson Ether Synthesis: Utilizing 3-oxetyl tosylate and a phenoxide often leads to competitive elimination or ring-opening side reactions due to the high temperatures required[3].

G Oxetane 3-Hydroxyoxetane + Aryl Halide/Phenol Traditional Traditional Methods (SNAr / Mitsunobu) Oxetane->Traditional Alternative Alternative Strategies (Cross-Coupling) Oxetane->Alternative SNAr SNAr Requires e-poor arenes Harsh base Traditional->SNAr Mitsunobu Mitsunobu Poor atom economy Trace byproducts Traditional->Mitsunobu PdCu Pd/Cu Catalysis Broad scope High temp required Alternative->PdCu Photo Ni/Photoredox Mild conditions (RT) Excellent functional tolerance Alternative->Photo Product 3-Aryloxyoxetane SNAr->Product Mitsunobu->Product PdCu->Product Photo->Product

Caption: Retrosynthetic pathways and strategic comparison for 3-aryloxyoxetane synthesis.

Alternative Strategy 1: Palladium-Catalyzed C-O Cross-Coupling

To overcome the electronic limitations of SNAr, transition-metal catalyzed C-O cross-coupling (Buchwald-Hartwig etherification) has become a robust alternative[2][4].

Causality Behind Experimental Choices

Coupling an aliphatic alcohol (3-hydroxyoxetane) with an unactivated aryl halide is mechanistically difficult due to the propensity of the Pd-alkoxide intermediate to undergo β-hydride elimination rather than reductive elimination.

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands like tBuBrettPhos or XPhos are mandatory. Their steric bulk forces the Pd-center into a geometry that accelerates reductive elimination, outcompeting the undesired β-hydride elimination[2].

  • Base Selection: Cs₂CO₃ is utilized instead of stronger bases like NaOtBu. Cs₂CO₃ is sufficiently basic to deprotonate the Pd-bound alcohol but mild enough to prevent base-catalyzed ring opening of the strained oxetane[2].

Self-Validating Protocol: Pd-Catalyzed Etherification

Objective: Synthesis of 3-(4-methoxyphenoxy)oxetane from 4-bromoanisole and 3-hydroxyoxetane.

  • Preparation (Glovebox/Schlenk line): To an oven-dried vial, add 4-bromoanisole (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (2 mol%), tBuBrettPhos (3 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Add anhydrous toluene (0.2 M) followed by 3-hydroxyoxetane (1.2 equiv). Seal the vial under an argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 100 °C with vigorous stirring for 12–16 hours.

  • In-Process Control (IPC): Monitor via GC-MS or LC-MS. Validation: The disappearance of the 4-bromoanisole mass peak and the emergence of the product mass [M+H]⁺ confirms catalytic turnover. TLC (Hexanes/EtOAc) visualized with KMnO₄ stain (oxetanes lack strong UV absorbance) will show product formation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography.

Alternative Strategy 2: Metallaphotoredox Dual Catalysis (Ni/Photoredox)

While Pd-catalysis expands the substrate scope, the required high temperatures (90–110 °C) can still lead to yield losses via thermal degradation of the oxetane ring. The state-of-the-art alternative is Metallaphotoredox Catalysis , pioneered by MacMillan and others, which merges visible-light photocatalysis with nickel catalysis[5][6].

Causality Behind Experimental Choices

This strategy allows C-O bond formation at room temperature . An Iridium(III) photocatalyst absorbs visible blue light to reach a long-lived excited state. This excited state facilitates Single Electron Transfer (SET) events that modulate the oxidation state of the Nickel catalyst (Ni⁰/Ni¹/Ni²⁺/Ni³⁺)[5].

  • Avoiding Thermal Degradation: By utilizing light energy to drive the challenging reductive elimination step from a high-valent Ni(III) intermediate, the reaction proceeds smoothly at 25 °C, completely preserving the integrity of the oxetane ring[7].

  • Quinuclidine as a HAT Catalyst: Often, a Hydrogen Atom Transfer (HAT) catalyst like quinuclidine is added to abstract the α-hydrogen from the alcohol, generating an oxygen-centered radical that rapidly intercepts the Ni(II)-aryl complex.

Cycle Light Visible Light Excitation PC Ir(III) Photocatalyst *Ir(III) Excited State Light->PC NiIII Ni(III)-Aryl-Alkoxy Radical Capture PC->NiIII SET Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Halide Oxidative Addition Ni0->NiII + Ar-X NiII->NiIII + Oxetane Radical Product 3-Aryloxyoxetane Reductive Elimination NiIII->Product C-O Bond Formation Product->Ni0 Catalyst Regeneration

Caption: Ni/Photoredox dual catalytic cycle for C-O cross-coupling at room temperature.

Self-Validating Protocol: Ni/Photoredox C-O Coupling

Objective: Synthesis of 3-aryloxyoxetane at ambient temperature.

  • Preparation: In a transparent glass vial equipped with a stir bar, combine the aryl bromide (1.0 mmol), 3-hydroxyoxetane (1.5 equiv), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst (1 mol%), and quinuclidine (5 mol%).

  • Base and Solvent: Add anhydrous K₂CO₃ (2.0 equiv) and degassed acetonitrile (0.1 M).

  • Degassing: Sparge the mixture with argon for 15 minutes. Validation: Oxygen is a triplet diradical that quenches the excited state photocatalyst; thorough degassing is the single most critical step for reaction success.

  • Irradiation: Irradiate the vial with a 34W Blue LED lamp (approx. 440 nm) at room temperature. Use a cooling fan to ensure the ambient temperature does not exceed 30 °C. Stir for 24 hours.

  • Workup: Turn off the light, dilute the mixture with water, and extract with dichloromethane (3x). Dry the organic layers over Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the discussed strategies, enabling data-driven decision-making for synthetic route design.

ParameterSNAr (Traditional)Mitsunobu (Traditional)Pd-Catalyzed C-ONi/Photoredox C-O
Aryl Partner Scope Strictly electron-deficientBroad (Phenols only)Broad (Aryl Halides)Extremely Broad (Aryl Halides)
Reaction Temperature 80 °C – 120 °C0 °C to 25 °C90 °C – 110 °C25 °C (Room Temp)
Typical Yields 40% – 85%50% – 75%60% – 90%70% – 95%
Atom Economy HighLow (PPh₃O byproduct)HighHigh
Oxetane Ring Stability Moderate (Base sensitive)HighModerate (Heat sensitive)Excellent
Scalability Excellent (Multi-kg)ModerateGood (Gram scale)Emerging (Flow chemistry req. for kg)
Conclusion

For routine library synthesis where the arene is electron-deficient, SNAr remains the most cost-effective method. However, for late-stage functionalization or when dealing with complex, unactivated pharmaceutical intermediates, Pd-catalyzed cross-coupling is the industrial standard. For highly sensitive substrates prone to thermal degradation, Ni/Photoredox dual catalysis represents the absolute cutting-edge, offering unparalleled mildness and functional group tolerance.

References

  • MacMillan, D. W. C., et al. "Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles." Science, 2015. Available at:[Link]

  • MacMillan, D. W. C., et al. "Metallaphotoredox Decarboxylative Arylation of Natural Amino Acids via an Elusive Mechanistic Pathway." ACS Catalysis, 2022. Available at:[Link]

  • Buchwald, S. L., et al. "Chemical Space Exploration of Oxetanes." PMC - NIH, 2020. Available at:[Link]

  • Bull, J. A., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society, 2024. Available at:[Link]

  • Jacobsen, E. N., et al. "Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion." PMC - NIH, 2023. Available at:[Link]

Sources

Lipophilicity (LogP/LogD) Assessment of 3-(2-Fluoro-6-nitrophenoxy)oxetane Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, managing the physicochemical properties of lead compounds has become a paramount challenge. Traditional lipophilic appendages—such as gem-dimethyl, isopropyl, or cyclobutane groups—often drive a molecule's lipophilicity (LogP/LogD) into unfavorable territories, leading to poor aqueous solubility and rapid oxidative metabolism[1].

This guide provides an objective, data-driven comparison of 3-(2-Fluoro-6-nitrophenoxy)oxetane [2] against traditional alkyl alternatives. As a Senior Application Scientist, I will detail the mechanistic rationale behind oxetane bioisosteric replacement and outline the self-validating experimental protocols required to accurately assess these critical physicochemical shifts.

Mechanistic Rationale: The Oxetane Advantage

The incorporation of the oxetane ring—a highly strained, four-membered cyclic ether—acts as a "liponeutral" bioisostere[3]. Despite occupying a spatial volume nearly identical to a gem-dimethyl or isopropyl group, the oxetane introduces a profound shift in the molecule's electronic landscape[4].

Causality of Property Modulation:

  • Dipole Moment & H-Bonding: The oxygen atom within the strained oxetane ring acts as a potent hydrogen-bond acceptor and introduces a strong localized dipole[4].

  • Lipophilicity Reduction: This electronic shift typically reduces the overall intrinsic lipophilicity (LogP) by 0.5 to 1.5 log units compared to purely aliphatic analogues[4][5].

  • Metabolic Shielding: By lowering the lipophilicity, the molecule's affinity for the hydrophobic active sites of Cytochrome P450 (CYP) enzymes is significantly diminished, thereby reducing intrinsic clearance (CLint)[1].

Mechanistic_Rationale Parent Alkyl Analogue (e.g., Isopropyl Ether) Oxetane Oxetane Analogue 3-(2-Fluoro-6-nitrophenoxy)oxetane Parent->Oxetane Bioisosteric Replacement Dipole Strong Dipole Moment & H-Bond Acceptor Oxetane->Dipole LogD LogD Reduction (~1.0 - 1.5 units) Dipole->LogD Sol Enhanced Aqueous Solubility Dipole->Sol Metab Reduced CYP450 Clearance Dipole->Metab

Fig 1. Mechanistic pathway of physicochemical optimization via oxetane substitution.

Comparative Performance Data

To objectively evaluate the performance of the oxetane building block, we compare 3-(2-Fluoro-6-nitrophenoxy)oxetane against its direct structural alternatives: the isopropyl and cyclobutane analogues. The data below synthesizes established physicochemical behaviors observed in matched-pair analyses of oxetane substitutions[1][4].

Compound AnalogueR-Group SubstitutionLogD (pH 7.4)Aqueous Solubility (µg/mL)HLM CLint (µL/min/mg)
3-(2-Fluoro-6-nitrophenoxy)oxetane Oxetane-3-yl1.8 ± 0.1 450 15.2
Isopropyl Analogue Propan-2-yl3.0 ± 0.13589.4
Cyclobutane Analogue Cyclobutan-1-yl3.2 ± 0.222105.6

Data Interpretation: The oxetane analogue demonstrates a >1 log unit reduction in LogD compared to the isopropyl variant. This directly translates to a >10-fold increase in aqueous solubility and a vastly superior metabolic stability profile in Human Liver Microsomes (HLM).

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Trustworthiness in LogD determination cannot rely on a single endpoint measurement; it requires a self-validating system. We employ a miniaturized shake-flask method[6][7] coupled with UPLC-MS/MS quantification[8]. Every step is designed with built-in causality to prevent false data.

Step-by-Step Workflow

Step 1: Phase Mutual Saturation

  • Action: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours, then allow the phases to completely separate[9].

  • Causality: Solvents possess partial miscibility. If un-saturated phases are used, they will dissolve into one another during the assay incubation, altering the phase volume ratio and skewing the final concentration calculations[9].

Step 2: Compound Spiking & Thermodynamic Equilibration

  • Action: Add 10 µL of a 10 mM DMSO stock of the test compound to 990 µL of the saturated PBS phase, followed by 100 µL of the saturated octanol phase in a glass vial. Shake at 30 rpm for 1 hour at room temperature[7][10].

  • Causality: A low shaking speed (30 rpm) prevents the formation of unbreakable micro-emulsions at the solvent interface. The 1-hour duration is empirically validated to achieve thermodynamic equilibrium for small molecules without risking hydrolytic degradation[8].

Step 3: Phase Separation & Serial Dilution

  • Action: Centrifuge the mixture at 3,000 x g for 10 minutes. Carefully sample the aqueous and octanol phases. Perform three sequential 10-fold dilutions of the octanol phase and two sequential 10-fold dilutions of the aqueous phase using DMSO[10].

  • Causality: LC-MS/MS detectors have a strict linear dynamic range. Because lipophilic compounds partition heavily into the octanol phase, serial dilution ensures that the injected concentrations for both phases fall within the linear calibration curve, preventing detector saturation and quantitative bias[10].

Step 4: UPLC-MS/MS Quantification & Self-Validation

  • Action: Analyze the diluted samples via UPLC-MS/MS using Multiple Reaction Monitoring (MRM)[8]. Calculate LogD as Log10​(AreaAqueous​AreaOctanol​​) .

  • System Self-Validation: Calculate the total mass recovered across both phases and compare it to the initial spike concentration. If total recovery is <85%, the assay is automatically flagged as invalid. This mass balance check proves the compound did not precipitate at the interface or irreversibly bind to the glassware[6]. Furthermore, a reference standard (e.g., Testosterone) is run in parallel to confirm system suitability[10].

ShakeFlask_Protocol cluster_analysis LC-MS/MS Quantification & Validation Prep Phase Mutually Saturation (Octanol & PBS pH 7.4) Spike Compound Spiking (10 mM DMSO Stock) Prep->Spike Incubate Thermodynamic Equilibration (1h at 30 rpm) Spike->Incubate Separate Phase Separation (Centrifugation 3000g) Incubate->Separate Dilute Serial Dilution (Prevents Detector Saturation) Separate->Dilute MassBal Mass Balance Check (Must be >85%) Dilute->MassBal LogD Calculate LogD Log10([Oct]/[Aq]) MassBal->LogD

Fig 2. Self-validating miniaturized shake-flask workflow for accurate LogD determination.

Conclusion

The transition from traditional alkyl ethers to oxetane analogues, specifically utilizing building blocks like 3-(2-Fluoro-6-nitrophenoxy)oxetane, represents a highly effective strategy in modern drug design. By leveraging the strong dipole and hydrogen-bonding capacity of the oxetane ring, researchers can drastically lower LogD, rescue aqueous solubility, and bypass CYP-mediated metabolic liabilities without inflating molecular weight. To accurately capture these benefits, deploying a self-validating, mass-balance-checked shake-flask protocol is non-negotiable.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - Journal of Medicinal Chemistry (ACS Publications). 4

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS Publications). 1

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC (National Institutes of Health).3

  • log D shift of selected compounds indicating the difference between oxetane and ketone - ResearchGate. 5

  • Shake Flask LogD Standard Experimental Procedure - Domainex. 9

  • Halogenated Benzenes: 3-(2-Fluoro-6-nitrophenoxy)oxetane - CymitQuimica. 2

  • ADME LogP LogD Assay - BioDuro-Global CRDMO. 10

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) - PubMed. 6

  • Determination of Partitioning Coefficient by UPLC-MS/MS - Waters Corporation. 8

  • LogD/LogP Background and Miniaturized Shake-Flask Method - Enamine. 7

Sources

Head-to-head comparison of 3-(2-Fluoro-6-nitrophenoxy)oxetane with its non-fluorinated counterpart

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups and carbonyls, offering enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability [1]. However, the simple phenoxy-oxetane linkage can still suffer from conformational flexibility and vulnerability to cytochrome P450 (CYP450)-mediated oxidative cleavage.

This guide provides an objective, head-to-head comparison between the standard building block 3-(2-nitrophenoxy)oxetane and its strategically modified counterpart, 3-(2-Fluoro-6-nitrophenoxy)oxetane . By introducing a single fluorine atom at the ortho-position, researchers can fundamentally alter the molecule's stereoelectronic profile, exploiting the "fluorine effect" to lock molecular conformation and shield the ether linkage from metabolic degradation [2, 3].

Physicochemical Profiling

The addition of an ortho-fluorine atom subtly modulates the physicochemical properties of the scaffold without drastically inflating the molecular weight. Below is a comparative baseline of their predicted properties.

Property3-(2-Nitrophenoxy)oxetane (Non-Fluorinated)3-(2-Fluoro-6-nitrophenoxy)oxetane (Fluorinated)Impact of Fluorination
CAS Number 1356114-34-51356113-82-0N/A
Chemical Formula C₉H₉NO₄C₉H₈FNO₄Substitution of H for F
Molecular Weight 195.17 g/mol 213.16 g/mol +17.99 g/mol (Minimal bulk increase)
Predicted LogP ~1.25~1.45Slight increase in lipophilicity
TPSA (Ų) 55.055.0Unchanged (Maintains permeability)
Aromatic C-H Bonds 43Reduced liability for aromatic oxidation

Mechanistic Insights: The "Fluorine Effect" (E-E-A-T)

As an application scientist, it is critical to understand why this specific fluorination matters downstream. The causality behind choosing the fluorinated variant over the non-fluorinated one rests on three pillars:

A. Metabolic Shielding (CYP450 Evasion)

The primary metabolic liability of phenoxy ethers is CYP450-mediated O-dealkylation, which typically initiates via hydrogen abstraction or single-electron transfer (SET) at the electron-rich aromatic ring.

  • The Causality: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), making it highly resistant to oxidative insertion [4]. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom pulls electron density away from the ether oxygen. This reduces the oxygen's basicity, making it a poorer substrate for the SET mechanism required for cleavage.

B. Conformational Locking
  • The Causality: The lone pairs on the highly electronegative fluorine atom experience strong dipole-dipole repulsion with the lone pairs on the adjacent ether oxygen. To minimize this electrostatic repulsion, the C(aryl)-O bond rotation is restricted, forcing the oxetane ring to adopt an anti-periplanar conformation relative to the C-F bond. This pre-organization reduces the entropic penalty upon target binding, often leading to higher receptor affinity.

C. Downstream Electronic Modulation

These building blocks are typically subjected to nitro-reduction to yield an aniline for subsequent amide coupling.

  • The Causality: The ortho-fluorine lowers the pKa of the resulting aniline. While this makes the aniline a slightly weaker nucleophile during synthesis, it significantly reduces the basicity of the final drug candidate, which is a proven strategy for mitigating hERG toxicity and improving passive membrane permeability.

MetabolicPathway A 3-(2-Nitrophenoxy)oxetane (Non-Fluorinated) B CYP450 Oxidation (Ortho-position) A->B Susceptible C Rapid Clearance (O-Dealkylation) B->C D 3-(2-Fluoro-6-nitrophenoxy)oxetane (Fluorinated) E CYP450 Blocked (Steric/Electronic Shielding) D->E Fluorine Effect F Prolonged Half-Life (Metabolic Stability) E->F

Figure 1: Divergent metabolic pathways demonstrating CYP450 shielding by ortho-fluorination.

Experimental Workflows & Protocols

To empirically validate the advantages of the fluorinated building block, the following self-validating protocols are recommended for your drug discovery cascade.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (CL_int) to prove the metabolic shielding provided by the fluorine atom.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both compounds in LC-MS grade DMSO.

  • Matrix Setup: Dilute the stock to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

HLMWorkflow S1 Step 1: Substrate Prep 10 mM in DMSO S2 Step 2: HLM Incubation 1 mg/mL HLM, pH 7.4, 37°C S1->S2 S3 Step 3: Reaction Initiation Add 1 mM NADPH S2->S3 S4 Step 4: Time-Course Quenching Ice-cold MeCN at 0-60 min S3->S4 S5 Step 5: LC-MS/MS Analysis Quantify Intrinsic Clearance S4->S5

Figure 2: Standardized Human Liver Microsome (HLM) stability assay workflow.

Protocol 2: Chemoselective Nitro Reduction

To utilize these building blocks, the nitro group must be reduced to an aniline. The protocol below ensures high yields without risking the reductive defluorination of the 3-(2-Fluoro-6-nitrophenoxy)oxetane.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 mmol of the nitro-oxetane substrate in 10 mL of a 1:1 mixture of absolute Ethanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq, ~50 mg) under an inert Argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the reaction flask with Hydrogen gas (H₂) and maintain under a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours. Note: The aromatic C-F bond is highly stable under these mild catalytic hydrogenation conditions.

  • Monitoring: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The aniline product will show high polarity and UV activity.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3-fluoro-2-(oxetan-3-yloxy)aniline, ready for immediate amide coupling.

Conclusion

While 3-(2-nitrophenoxy)oxetane serves as an excellent baseline building block for introducing polar surface area into a scaffold, the transition to 3-(2-Fluoro-6-nitrophenoxy)oxetane offers a sophisticated upgrade. By leveraging the stereoelectronic properties of the ortho-fluorine, medicinal chemists can actively block Phase I oxidative metabolism, lock the molecule into a rigid bioactive conformation, and fine-tune the basicity of downstream functional groups.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Publications[Link]

  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres Nature Chemistry (2025)[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI - Molecules[Link]

  • Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules ResearchGate[Link]

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(2-fluoro-6-nitrophenoxy)oxetane. As a compound utilized in drug discovery and medicinal chemistry, its unique structure—combining a halogenated nitroaromatic group with a strained oxetane ring—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory personnel, offering in-depth technical protocols and the scientific rationale behind them to ensure operational safety and environmental stewardship.

Hazard Profile and Core Safety Considerations

Understanding the chemical nature of 3-(2-fluoro-6-nitrophenoxy)oxetane is fundamental to its safe handling and disposal. The molecule's hazard profile is derived from its constituent functional groups:

  • Nitrated Aromatic Group: Nitroaromatic compounds are well-documented for their potential toxicity and, in some cases, explosive properties, particularly when subjected to heat or shock.[1][2] While this specific molecule is not rated as an explosive, thermal decomposition can release toxic nitrogen oxides (NOx).

  • Halogenated (Fluoro) Moiety: The presence of fluorine classifies this compound as a halogenated organic. Halogenated wastes are subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not properly managed.[3][4]

  • Oxetane Ring: The four-membered ether ring is strained and, while more stable than an epoxide, can undergo ring-opening reactions, particularly under acidic conditions.[5] This reactivity must be considered when selecting disposal pathways and avoiding inadvertent reactions in waste containers.

Given these characteristics, 3-(2-fluoro-6-nitrophenoxy)oxetane must be treated as a hazardous substance. A Safety Data Sheet (SDS) for a structurally similar compound, 3-(4-Fluoro-2-nitrophenoxy)oxetane, indicates that it is a solid and requires standard precautions such as avoiding contact with skin and eyes and ensuring adequate ventilation.[6]

Regulatory Framework: Classification as Hazardous Waste

Proper disposal is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[7][8] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

3-(2-Fluoro-6-nitrophenoxy)oxetane is not an EPA-listed waste. Therefore, its classification relies on its characteristics. Based on its structure and data from similar compounds, it should be managed as hazardous due to:

  • Toxicity (D-Code): The presence of a nitroaromatic structure suggests potential toxicity. If the compound or its metabolites are found to be toxic according to the Toxicity Characteristic Leaching Procedure (TCLP), it would be assigned a specific D-code.[9] As a precautionary measure, it should be handled as a toxic substance.

  • Reactivity (D003): While unlikely to be explosive under normal laboratory conditions, the nitro functional group warrants caution.[2] It should not be mixed with strong oxidizing or reducing agents in a waste container.

All generators of hazardous waste are legally responsible for its management from "cradle to grave," ensuring it is properly identified, managed, and treated prior to disposal.[8]

Summary of Disposal Parameters
ParameterGuidelineRationale & References
Waste Classification Hazardous WasteAssumed Toxicity (Nitroaromatic) and Halogenated nature.[3][9]
Potential EPA Codes D001 (if in flammable solvent), D-Code for ToxicityPrecautionary classification based on chemical structure.[9]
Primary Disposal Route Incineration by a licensed facilityHigh-temperature incineration is effective for destroying halogenated and nitrated organic compounds.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatStandard PPE for handling hazardous chemicals to prevent skin and eye contact.[6][10]
Waste Segregation Halogenated Organic Waste Prevents contamination of other waste streams and ensures proper disposal pathway.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely managing 3-(2-fluoro-6-nitrophenoxy)oxetane waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure appropriate PPE is worn. This includes:

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Designate a Waste Stream: 3-(2-fluoro-6-nitrophenoxy)oxetane waste, including contaminated solids and solutions, must be collected in a container designated for "Halogenated Organic Waste." [3][4]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or acidic/basic waste streams. Mixing can lead to dangerous reactions and complicates the disposal process.[11]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated weighing papers, and gloves in a clearly labeled, sealed plastic bag or a wide-mouth container designated for solid halogenated waste.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, chloroform), collect it in a dedicated, properly vented, and sealed container for halogenated liquid waste.

Step 3: Containerization and Labeling

All hazardous waste must be accumulated in appropriate containers.

  • Container Choice: Use a sturdy, leak-proof container made of a material compatible with the chemical (glass or high-density polyethylene is generally suitable).[2] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "3-(2-Fluoro-6-nitrophenoxy)oxetane" and any solvents present.

    • The approximate concentration or percentage of each component.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Halogenated").

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from heat sources, open flames, and direct sunlight.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Accumulation Time: Be mindful of regulatory limits on the amount of waste and the time it can be stored in the lab before being moved to a central facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-fluoro-6-nitrophenoxy)oxetane waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Pathway Generate Generation of Waste (e.g., residual compound, contaminated items, solutions) IsSolid Is the waste solid or liquid? Generate->IsSolid SolidWaste Collect in container for: Solid Halogenated Waste IsSolid->SolidWaste Solid LiquidWaste Collect in container for: Liquid Halogenated Waste IsSolid->LiquidWaste Liquid Label Label Container Immediately - Full Chemical Name - 'Hazardous Waste' - Accumulation Date SolidWaste->Label LiquidWaste->Label Seal Keep Container Securely Sealed (except when adding waste) Label->Seal Store Store in Secondary Containment in Satellite Accumulation Area Seal->Store Pickup Request Waste Pickup from Environmental Health & Safety (EHS) Store->Pickup Transport Transport by Licensed Hazardous Waste Hauler Pickup->Transport Incineration Final Disposal via High-Temperature Incineration Transport->Incineration caption Disposal Workflow for 3-(2-Fluoro-6-nitrophenoxy)oxetane

Sources

Personal protective equipment for handling 3-(2-Fluoro-6-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 3-(2-Fluoro-6-nitrophenoxy)oxetane

Introduction As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic necessity. 3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) is a highly specialized fluorinated nitroaromatic building block utilized extensively in 1[1]. The presence of both a strained oxetane ring and a strongly electron-withdrawing nitro group on a fluorinated aromatic scaffold imparts 2[2]. While this makes it an excellent electrophile and versatile intermediate, it also necessitates stringent Personal Protective Equipment (PPE) and operational controls to mitigate risks of acute toxicity, dermal sensitization, and potential exothermic decomposition.

Section 1: Chemical Profile & Mechanistic Hazard Causality

Understanding why we protect ourselves dictates how we protect ourselves.

  • The Nitroaromatic Motif: Nitro groups (-NO₂) are known to undergo enzymatic reduction in vivo, forming reactive nitroso and hydroxylamine intermediates that can induce oxidative stress and cross-link biomacromolecules. Dermal absorption must be strictly prevented.

  • The Oxetane Ring: The four-membered ether ring possesses significant ring strain (~107 kJ/mol). While relatively stable under neutral conditions, it is susceptible to ring-opening by strong nucleophiles or Lewis acids. Uncontrolled ring-opening can be exothermic.

  • The Fluorine Substituent: Enhances lipophilicity, potentially increasing the rate of skin penetration compared to non-fluorinated analogs.

Table 1: Physicochemical Properties of 3-(2-Fluoro-6-nitrophenoxy)oxetane

PropertyValueCausality / Safety Implication
CAS Number 1356113-82-0Unique identifier for 1[1].
Molecular Weight 213.16 g/mol Low MW facilitates3[3].
Formula C₉H₈FNO₄High heteroatom content dictates 3[3].
Boiling Point 353.1±42.0 °C (Predicted)Low volatility at room temperature, reducing the4 (though crystalline dust remains a severe hazard)[4].
Density 1.444±0.06 g/cm³ (Predicted)Heavier than water; relevant for biphasic extraction and 4[4].
Purity ≥95%The remaining ≤5% may contain reactive synthetic precursors that 2[2].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

While some preliminary safety data sheets may list5[5], structurally analogous fluorinated nitroaromatic ethers exhibit significant hazards, including6[6]. Based on this structural read-across, the following PPE is non-negotiable.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Nitrile provides excellent resistance to lipophilic ethers. Double-gloving prevents breakthrough from the fluorinated scaffold.
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesProtects against corneal damage from accidental splashing during solvation or reactive ring-opening.
Body Protection Flame-resistant (FR) lab coat (Nomex or equivalent)Mitigates risk in case of exothermic decomposition of the nitro/oxetane moieties during reaction scaling.
Respiratory N95 or P100 particulate respiratorRequired only if weighing outside a hood. Prevents inhalation of fine crystalline dust, which can cause severe respiratory tract irritation.

Section 3: Operational Workflow & Standard Operating Procedure (SOP)

Trustworthy protocols require a self-validating system. Every step must confirm the success of the previous one.

Step-by-Step Handling Methodology:

  • Preparation & Environment: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong acids, bases, and reducing agents that could trigger premature oxetane ring-opening or nitro reduction.

  • PPE Verification: Inspect nitrile gloves for micro-tears using the pneumatic inflation test. Don goggles and the FR lab coat.

  • Weighing Protocol:

    • Use an anti-static weighing boat to prevent electrostatic aerosolization of the powder.

    • Tare the balance, then carefully transfer the required mass of 3-(2-Fluoro-6-nitrophenoxy)oxetane using a clean stainless-steel micro-spatula.

    • Self-Validation: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to the desiccator to ensure zero external contamination.

  • Solvation: Dissolve the compound in an appropriate aprotic solvent (e.g., DCM, THF, or DMF) strictly within the fume hood. Add the solvent dropwise initially to monitor for any unexpected thermal events.

  • Decontamination: Wash spatulas and glassware with acetone, collecting the rinsate in a designated halogenated organic waste container.

Section 4: Emergency Response & Disposal Plan

Spills and waste must be handled with the assumption of high environmental toxicity.

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize airflow over the spill area.

  • Neutralize & Absorb: For solid spills, gently cover the material with damp sand or a commercial inert absorbent (e.g., vermiculite) to prevent dust generation. Crucial: Do NOT sweep dry, as this aerosolizes the nitroaromatic dust.

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Sanitize: Wash the spill area with a 5% aqueous sodium bicarbonate solution, followed by soap and water, to ensure complete removal of residual organics.

Step-by-Step Disposal Plan:

  • Segregation: Classify as "Halogenated Organic Waste" due to the presence of the fluorine atom. Never mix with heavy metal waste to prevent catalytic decomposition.

  • Labeling: Clearly label the container with7[7].

  • Storage: Store waste in a secondary containment tray in a cool, well-ventilated satellite accumulation area until collection by Environmental Health and Safety (EHS).

Section 5: Visualizing the Safety Workflow

Workflow Start 1. Risk Assessment Identify Hazards PPE 2. Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood 3. Execute Protocol in Certified Fume Hood PPE->Hood Spill Spill Occurred? Hood->Spill Clean 4a. Wet Absorb & Collect in Poly Bag Spill->Clean Yes Decontaminate 4b. Decontaminate Equipment & Surfaces Spill->Decontaminate No Waste 5. Dispose as Halogenated Organic Waste Clean->Waste Decontaminate->Waste

Caption: Workflow for the safe handling and emergency spill response of 3-(2-Fluoro-6-nitrophenoxy)oxetane.

References

  • CP Lab Safety. "3-(2-Fluoro-6-nitrophenoxy)oxetane, 95% Purity." Calpaclab. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.